molecular formula C9H10N2O2S B1294823 5,6-dimethoxy-1,3-benzothiazol-2-amine CAS No. 6294-52-6

5,6-dimethoxy-1,3-benzothiazol-2-amine

Cat. No.: B1294823
CAS No.: 6294-52-6
M. Wt: 210.26 g/mol
InChI Key: KJRDZJGBIBLGKB-UHFFFAOYSA-N
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Description

5,6-dimethoxy-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C9H10N2O2S and its molecular weight is 210.26 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Benzothiazolamine, 5,6-dimethoxy- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10N2O2S/c1-12-6-3-5-8(4-7(6)13-2)14-9(10)11-5/h3-4H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRDZJGBIBLGKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6073368
Record name 2-Benzothiazolamine, 5,6-dimethoxy-
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Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6294-52-6
Record name 5,6-Dimethoxy-2-benzothiazolamine
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Record name Benzothiazole, 2-amino-5,6-dimethoxy-
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Record name 6294-52-6
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Record name 2-Benzothiazolamine, 5,6-dimethoxy-
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Record name 5,6-dimethoxy-1,3-benzothiazol-2-amine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,6-Dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The addition of dimethoxy substituents can modulate the molecule's physicochemical properties, potentially influencing its biological efficacy and metabolic profile. This document details a reliable synthetic protocol, comprehensive characterization data, and standardized experimental methodologies.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Hugerschoff reaction, which involves the oxidative cyclization of an arylthiourea.[4][5] A common and well-established method involves the reaction of the corresponding aniline (3,4-dimethoxyaniline) with a thiocyanate salt in the presence of a halogen, such as bromine, in an acidic medium.[1][6]

Synthetic Pathway

The reaction proceeds by treating 3,4-dimethoxyaniline with potassium thiocyanate and bromine in glacial acetic acid. The aniline reacts with the thiocyanate to form an N-arylthiourea intermediate in situ. Subsequent exposure to bromine induces an electrophilic cyclization to yield the final 2-aminobenzothiazole product.

Synthesis_Workflow Reactants 3,4-Dimethoxyaniline + Potassium Thiocyanate Reaction Stirring at Room Temperature Reactants->Reaction Add Reagents Reagents Glacial Acetic Acid (Solvent) Bromine (Oxidizing Agent) Reagents->Reaction Workup Neutralization (NH4OH) Extraction (EtOAc) Reaction->Workup Reaction Completion Purification Recrystallization (Ethanol) Workup->Purification Crude Product Product 5,6-Dimethoxy-1,3- benzothiazol-2-amine Purification->Product Pure Product

A diagram illustrating the synthesis workflow.
Experimental Protocol: Synthesis

A procedure adapted from the synthesis of the analogous 6-methoxy-1,3-benzothiazol-2-amine is presented below.[7]

  • Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).

  • Bromination : Stir the mixture at room temperature (20-25°C) for 10 minutes. Prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml) and add it dropwise to the reaction mixture over a period of 20-30 minutes.

  • Reaction : After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 21 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Pour the reaction mixture into a beaker containing cold ammonium hydroxide (90 ml) to neutralize the acid.

  • Extraction : Extract the product from the aqueous mixture using ethyl acetate (3 x 50 ml).

  • Washing and Drying : Combine the organic layers, wash with water (2 x 50 ml), and dry over anhydrous sodium sulfate.

  • Solvent Removal : Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Recrystallize the crude solid product from ethanol to obtain pure this compound.

Characterization of this compound

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques and physical property measurements. The following data are predicted based on the known data for the closely related 6-methoxy-1,3-benzothiazol-2-amine and general principles of spectroscopy.[7]

Physicochemical and Spectroscopic Data
Property / TechniqueData
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.25 g/mol
Melting Point Expected to be a crystalline solid. The precise melting point requires experimental determination.
¹H NMR (CDCl₃, ppm)Predicted signals: δ ~7.0-7.2 (s, 1H, Ar-H), δ ~6.8-7.0 (s, 1H, Ar-H), δ ~5.4 (br s, 2H, -NH₂), δ ~3.9 (s, 3H, -OCH₃), δ ~3.8 (s, 3H, -OCH₃).
¹³C NMR (CDCl₃, ppm)Predicted signals: δ ~166 (C2), δ ~145-150 (C-O), δ ~140-145 (C-O), δ ~130-135 (C-S), δ ~125-130 (C-N), δ ~100-110 (Ar-C), δ ~95-105 (Ar-C), δ ~56 (-OCH₃), δ ~55 (-OCH₃).
FTIR (KBr, cm⁻¹)Predicted absorptions: ~3400-3300 (N-H stretch, two bands for primary amine), ~3050 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1640 (C=N stretch), ~1580 (C=C stretch), ~1450 (C-N stretch), ~1250 (Ar-O stretch), ~700 (C-S stretch).[7][8]
Mass Spec. (EI, m/z)Predicted [M]⁺ at 210. Other fragments may include loss of methyl (-15), methoxy (-31), and retro-Diels-Alder fragmentation of the thiazole ring.

Experimental Protocols: Characterization

Characterization_Workflow Start Pure Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS Mass Spectrometry Start->MS MP Melting Point Analysis Start->MP Data_Analysis Data Compilation & Structure Confirmation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis MP->Data_Analysis

A workflow for compound characterization.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Sample Preparation : Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

    • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

    • Data Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the proposed structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy :

    • Sample Preparation : Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk.

    • Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, C=N, and C-O stretches.

  • Mass Spectrometry (MS) :

    • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Data Acquisition : Introduce the sample into the mass spectrometer, typically using an Electron Impact (EI) or Electrospray Ionization (ESI) source.

    • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak ([M]⁺) and characteristic fragmentation patterns to confirm the molecular weight and structure.

  • Melting Point (MP) Determination :

    • Sample Preparation : Place a small amount of the dry, crystalline product into a capillary tube.

    • Measurement : Determine the melting point range using a calibrated melting point apparatus. A sharp melting point range is indicative of high purity.

Biological Activity Profile

While specific biological studies on this compound are not extensively reported in the available literature, the 2-aminobenzothiazole scaffold is a well-known pharmacophore. Derivatives of this class have demonstrated a broad spectrum of pharmacological activities.[1][3]

  • Anticancer Activity : Many 2-aminobenzothiazole derivatives have been reported as potent antitumor agents, acting through various mechanisms such as inhibition of protein tyrosine kinases or topoisomerase.[2]

  • Antimicrobial and Antifungal Activity : The benzothiazole nucleus is present in compounds with significant activity against various bacterial and fungal strains.[1][2]

  • Anti-inflammatory Activity : Certain derivatives have shown promising anti-inflammatory properties.[9]

  • Neuroprotective Effects : The marketed drug Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS), highlighting the potential of this scaffold in neurological disorders.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound. The methoxy groups may influence receptor binding and pharmacokinetic properties, warranting dedicated investigation.

Signaling_Pathways Compound 2-Aminobenzothiazole Derivatives Kinase Protein Kinases (e.g., Tyrosine Kinase) Compound->Kinase Inhibition Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition Microbial Microbial Targets (e.g., Enzymes, Cell Wall) Compound->Microbial Disruption Inflammation Inflammatory Mediators (e.g., COX, Cytokines) Compound->Inflammation Modulation Effect1 Inhibition of Cell Proliferation Kinase->Effect1 Effect2 Apoptosis Induction Topoisomerase->Effect2 Effect3 Antimicrobial Effect Microbial->Effect3 Effect4 Anti-inflammatory Response Inflammation->Effect4

General biological targets of 2-aminobenzothiazoles.

References

An In-depth Technical Guide to 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. This molecule belongs to the 2-aminobenzothiazole class, a scaffold of significant interest in medicinal chemistry due to its wide range of therapeutic applications.

Core Physicochemical Properties

Quantitative data for this compound is primarily based on computational predictions, as extensive experimental characterization is not widely available in the public literature. The following tables summarize the key identifiers and predicted properties of this compound.

Table 1: Chemical Identification

IdentifierValueSource
CAS Number 6294-52-6[1][2]
Molecular Formula C₉H₁₀N₂O₂S[3]
Molecular Weight 210.25 g/mol [3]
IUPAC Name This compound[3]
Synonyms IFLAB-BB F1954-0010, SALOR-6294-52-6[1]

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
XlogP 2.0[3]
Topological Polar Surface Area (TPSA) 80.5 ŲCalculated
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated
Monoisotopic Mass 210.0463 Da[3]

Synthesis and Experimental Protocols

The synthesis of 2-aminobenzothiazole derivatives is well-established in organic chemistry. While a specific, detailed experimental protocol for this compound is not explicitly detailed in the reviewed literature, a general and robust method involves the reaction of a corresponding substituted aniline with a thiocyanate salt in the presence of a halogen, typically bromine.

General Experimental Protocol: Synthesis of 2-Aminobenzothiazoles

This protocol is adapted from established methods for similar structures.[4][5]

Objective: To synthesize a 6-substituted-2-aminobenzothiazole via electrophilic cyclization.

Materials:

  • p-Substituted aniline (e.g., 4-methoxyaniline for a 6-methoxy derivative)

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Ammonium Hydroxide (NH₄OH)

  • Ethyl Acetate (EtOAc)

  • Ethanol (for recrystallization)

Procedure:

  • A solution of the p-substituted aniline (1 equivalent) and potassium thiocyanate (4 equivalents) is prepared in glacial acetic acid.

  • The mixture is stirred at room temperature.

  • A solution of bromine (1 equivalent) in glacial acetic acid is added dropwise to the reaction mixture over a period of 20-30 minutes.

  • The reaction is stirred at room temperature for approximately 20-24 hours.

  • The reaction mixture is then poured into a cold solution of ammonium hydroxide to neutralize the acid and precipitate the crude product.

  • The crude product is extracted with ethyl acetate.

  • The organic phases are combined, washed with water, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure (rotary evaporation).

  • The resulting solid is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 2-aminobenzothiazole product.

G General Synthesis Workflow for 2-Aminobenzothiazoles sub_aniline Substituted Aniline (e.g., 3,4-dimethoxyaniline) reaction_mix Initial Reaction Mixture sub_aniline->reaction_mix thiocyanate KSCN or NH4SCN in Acetic Acid thiocyanate->reaction_mix cyclization Electrophilic Cyclization (Stirring, ~24h) reaction_mix->cyclization Add dropwise bromine Bromine (Br2) in Acetic Acid bromine->cyclization neutralization Neutralization & Precipitation (NH4OH) cyclization->neutralization extraction Extraction (Ethyl Acetate) neutralization->extraction purification Purification (Recrystallization) extraction->purification product 5,6-dimethoxy-1,3- benzothiazol-2-amine purification->product

Caption: General synthesis workflow for 2-aminobenzothiazoles.

Biological Activity and Significance

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[6][7][8] The incorporation of methoxy groups, as seen in the target compound, can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets.[9]

While specific studies on this compound are limited, the broader class of 2-aminobenzothiazoles has demonstrated significant potential in several therapeutic areas:

  • Antimicrobial Activity: Many benzothiazole derivatives show potent activity against various strains of bacteria and fungi.[4][10]

  • Antitumor Activity: The scaffold is a core component of compounds investigated for their ability to inhibit cancer cell proliferation.[6][11]

  • Anticonvulsant Properties: Certain derivatives have been evaluated for their potential in treating epilepsy and other seizure-related disorders.[12]

  • Anti-inflammatory Effects: The benzothiazole nucleus is found in molecules with significant anti-inflammatory properties.[13]

  • Antiviral Activity: Research has highlighted the potential of these compounds to inhibit viral replication.[11]

The diverse bioactivity of this class of compounds makes this compound a molecule of high interest for further investigation and as a building block for the development of novel therapeutic agents.

G Biological Activities of the 2-Aminobenzothiazole Scaffold scaffold 2-Aminobenzothiazole Scaffold antimicrobial Antimicrobial scaffold->antimicrobial antitumor Antitumor scaffold->antitumor anticonvulsant Anticonvulsant scaffold->anticonvulsant anti_inflammatory Anti-inflammatory scaffold->anti_inflammatory antiviral Antiviral scaffold->antiviral neuroprotective Neuroprotective scaffold->neuroprotective

Caption: Potential therapeutic applications of the 2-aminobenzothiazole scaffold.

Safety and Handling

According to available safety data, compounds in this class are designated with the GHS07 hazard classification.[] This indicates potential for skin irritation, eye irritation, and skin sensitization.[] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

References

Spectroscopic Profiling of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of the heterocyclic compound 5,6-dimethoxy-1,3-benzothiazol-2-amine, a molecule of interest in medicinal chemistry and drug development. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, along with detailed experimental protocols for these analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.0-7.2s1HAr-H (H-4 or H-7)
~6.8-7.0s1HAr-H (H-4 or H-7)
~5.5-6.0br s2H-NH₂
~3.8-3.9s3H-OCH₃ (C5)
~3.8-3.9s3H-OCH₃ (C6)

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165-170C=N (C2)
~145-150Ar-C (C5 or C6)
~140-145Ar-C (C5 or C6)
~130-135Ar-C (C3a or C7a)
~125-130Ar-C (C3a or C7a)
~100-105Ar-CH (C4 or C7)
~95-100Ar-CH (C4 or C7)
~55-60-OCH₃ (C5)
~55-60-OCH₃ (C6)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3250Medium-StrongN-H stretch (asymmetric and symmetric) of primary amine
3050-3000Weak-MediumAromatic C-H stretch
2950-2850Weak-MediumAliphatic C-H stretch (-OCH₃)
1650-1580StrongN-H bend (scissoring) of primary amine
1600-1450Medium-StrongAromatic C=C skeletal vibrations
1550-1450StrongC=N stretch
1335-1250StrongAromatic C-N stretch
1250-1020StrongC-O stretch (aryl ether)
910-665Broad, StrongN-H wag
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIon
210[M]⁺ (Molecular Ion)
195[M - CH₃]⁺
167[M - CH₃ - CO]⁺
152[M - 2CH₃ - CO]⁺

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) can be used, but DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Procedure (Attenuated Total Reflectance - ATR method):

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Clean with a suitable solvent like isopropanol and a soft, lint-free cloth if necessary.

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

  • Data Acquisition:

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum of the empty ATR crystal.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

  • Sample Introduction:

    • Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. The sample is heated to induce volatilization into the ion source.

  • Ionization:

    • The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the EI source. This causes the molecules to ionize and fragment.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

    • Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 5,6-dimethoxy-1,3- benzothiazol-2-amine NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of the target compound.

Proposed Mass Spectrometry Fragmentation Pathway

The following diagram illustrates a plausible electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

fragmentation_pathway M [M]⁺ m/z = 210 F1 [M - CH₃]⁺ m/z = 195 M->F1 - •CH₃ F2 [M - CH₃ - CO]⁺ m/z = 167 F1->F2 - CO F3 [M - 2CH₃ - CO]⁺ m/z = 152 F2->F3 - •CH₃

Unveiling the Structural Architecture of Methoxy-Substituted Benzothiazol-2-amines: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

While the precise crystal structure of 5,6-dimethoxy-1,3-benzothiazol-2-amine is not publicly available in crystallographic databases, a comprehensive analysis of the closely related isomer, 6-methoxy-1,3-benzothiazol-2-amine, provides significant insights into the molecular geometry, intermolecular interactions, and solid-state packing of this important class of heterocyclic compounds. This technical guide synthesizes the available crystallographic data, details the experimental protocols for its characterization, and presents a generalized experimental workflow, offering a valuable resource for researchers in medicinal chemistry and materials science.

Crystallographic Data Summary

The crystal structure of 6-methoxy-1,3-benzothiazol-2-amine has been determined by single-crystal X-ray diffraction.[1][2] The compound crystallizes in the orthorhombic space group Pbca.[2] A summary of the key crystallographic and refinement data is presented in Table 1.

Parameter Value
Chemical FormulaC₈H₈N₂OS
Formula Weight180.23
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)15.060 (2)
b (Å)6.6997 (11)
c (Å)16.649 (3)
V (ų)1679.8 (5)
Z8
Temperature (K)130
RadiationMo Kα
µ (mm⁻¹)0.33
R-factor0.033
wR-factor0.094

Table 1: Crystal Data and Structure Refinement for 6-methoxy-1,3-benzothiazol-2-amine.[1][2]

Molecular and Supramolecular Structure

The molecule of 6-methoxy-1,3-benzothiazol-2-amine is nearly planar.[1][2] The planarity is a key feature, with the torsion angle of the methoxy group (C4—C5—O1—C8) being only 0.72 (1)°.[1] This planarity facilitates significant intermolecular interactions that dictate the crystal packing.

The supramolecular assembly is dominated by hydrogen bonding.[1][2] Specifically, intermolecular N—H···N hydrogen bonds lead to the formation of centrosymmetric cyclic dimers.[1][2] These dimers are further extended into one-dimensional chains along the b-axis through N—H···O hydrogen bonds.[1][2]

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N2—H2B···O10.882.102.9655 (16)170

Table 2: Hydrogen Bond Geometry for 6-methoxy-1,3-benzothiazol-2-amine.[2]

Experimental Protocols

Synthesis of 6-methoxy-1,3-benzothiazol-2-amine

The synthesis of 6-methoxy-1,3-benzothiazol-2-amine is achieved through the reaction of p-anisidine with potassium thiocyanate in the presence of bromine.[1]

Procedure:

  • A mixture of p-anisidine (3.7 g, 0.03 mol) and potassium thiocyanate (11.6 g, 0.12 mol) in 45 ml of acetic acid is stirred at 20 °C for 10 minutes.[1]

  • A solution of bromine (1.5 ml, 0.03 mol) in 20 ml of acetic acid is added dropwise over 20 minutes.[1]

  • The reaction mixture is stirred for 21 hours at room temperature.[1]

  • The mixture is then poured into 90 ml of cold ammonium hydroxide and extracted with ethyl acetate.[1]

  • The organic phase is washed with water, dried, filtered, and the solvent is evaporated.[1]

  • The crude product is recrystallized from ethanol to yield the final compound.[1]

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent, such as ethanol.

Data Collection and Structure Solution:

  • A suitable single crystal is mounted on a diffractometer (e.g., Bruker SMART APEX CCD).[1]

  • X-ray diffraction data is collected at a low temperature (e.g., 130 K) to minimize thermal vibrations.[1]

  • The collected data is processed, including cell refinement and data reduction using software like SAINT.[1]

  • An absorption correction is applied (e.g., multi-scan using SADABS).[1]

  • The crystal structure is solved using direct methods (e.g., SHELXS97) and refined by full-matrix least-squares on F² (e.g., SHELXL97).[1]

  • Molecular graphics can be generated using software such as SHELXTL.[1]

Experimental and Analytical Workflow

The following diagram illustrates the general workflow from synthesis to structural elucidation and analysis for a substituted 2-aminobenzothiazole.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis cluster_output Final Outputs synthesis Synthesis of 6-methoxy-1,3-benzothiazol-2-amine recrystallization Recrystallization synthesis->recrystallization crystal_growth Single Crystal Growth recrystallization->crystal_growth xrd Single-Crystal X-ray Diffraction crystal_growth->xrd data_processing Data Processing & Reduction xrd->data_processing structure_solution Structure Solution & Refinement data_processing->structure_solution tables Crystallographic Data Tables structure_solution->tables interactions Analysis of Intermolecular Interactions structure_solution->interactions geometry Molecular Geometry Determination structure_solution->geometry

General workflow for the synthesis and crystallographic analysis of substituted 2-aminobenzothiazoles.

Biological Context and Signaling Pathways

2-Aminobenzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and neuroprotective effects.[1][2] While the specific signaling pathways for this compound are not defined, compounds of this class are known to interact with various biological targets. For instance, Riluzole, a related compound, is known for its neuroprotective effects and its modulation of glutamate neurotransmission.[1] A generalized schematic of potential interactions for a 2-aminobenzothiazole derivative is presented below.

signaling_pathway cluster_targets Potential Cellular Targets cluster_effects Downstream Cellular Effects compound 2-Aminobenzothiazole Derivative ion_channel Ion Channels (e.g., Sodium Channels) compound->ion_channel Inhibition/Modulation receptor Neurotransmitter Receptors (e.g., Glutamate Receptors) compound->receptor Antagonism/Agonism enzyme Enzymes compound->enzyme Inhibition neurotransmission Modulation of Neurotransmission ion_channel->neurotransmission receptor->neurotransmission apoptosis Regulation of Apoptosis enzyme->apoptosis inflammation Anti-inflammatory Response enzyme->inflammation

Hypothetical signaling interactions of a 2-aminobenzothiazole derivative.

This guide provides a foundational understanding of the crystal structure and experimental considerations for methoxy-substituted 2-aminobenzothiazoles, using the well-characterized 6-methoxy isomer as a prime exemplar. The presented data and protocols offer a solid starting point for further research and development of this versatile class of compounds.

References

The Biological Versatility of 5,6-Dimethoxy-1,3-benzothiazol-2-amine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6-dimethoxy-1,3-benzothiazol-2-amine scaffold has emerged as a promising pharmacophore in the landscape of medicinal chemistry. This technical guide provides an in-depth analysis of the biological activities of its derivatives, with a primary focus on their anticancer and antimicrobial properties. While the neuroprotective potential of the broader benzothiazole class is acknowledged, specific data for 5,6-dimethoxy derivatives remains an area for future investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The introduction of different substituents on the core scaffold allows for the modulation of their potency and selectivity.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
BZT-Naphthoquinone 1 2-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinoneL1210 (Leukemia)>10[1]
BZT-Naphthoquinone 2 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinoneL1210 (Leukemia)2.5[1]
BZT-Naphthoquinone 3 2-[(6-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinoneL1210 (Leukemia)0.8[1]
BZT-Naphthoquinone 4 6-[(6-methyl-1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinoneSNU-1 (Stomach Cancer)1.5[1]
PMX 610 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleVariousPotent and selective[2]

Antimicrobial Activity

The benzothiazole nucleus is a well-established scaffold for the development of antimicrobial agents. The 5,6-dimethoxy substitution has been explored to enhance this activity against a spectrum of bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency. The table below presents the MIC values for representative this compound derivatives against various microorganisms.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
Thiazole Derivative 1 1-(1-(5,6-dimethoxy-2-oxobenzo[d]thiazol-3(2H)-yl)propan-2-ylidene)-4-substituted thiosemicarbazide derivativeNot SpecifiedEvaluated[3]
A07 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamideS. aureus15.6[4]
E. coli7.81[4]
S. typhi15.6[4]
K. pneumoniae3.91[4]

Neuroprotective Potential: An Area of Exploration

While specific neuroprotective data for this compound derivatives are not extensively reported in the current literature, the broader class of benzothiazoles has shown promise in this area. For instance, Riluzole, a benzothiazole-containing drug, is used in the treatment of amyotrophic lateral sclerosis (ALS) and exerts its effects through modulation of glutamate transmission and sodium channels. The neuroprotective potential of novel 5,6-dimethoxy derivatives could be investigated using established in vitro and in vivo models of neurodegenerative diseases.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the core experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound

A common route for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3,4-dimethoxyaniline 3,4-dimethoxyaniline Reaction_Vessel Reaction in Glacial Acetic Acid 3,4-dimethoxyaniline->Reaction_Vessel Potassium Thiocyanate Potassium Thiocyanate Potassium Thiocyanate->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel Product This compound Reaction_Vessel->Product Cyclization G Start Seed Cancer Cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add varying concentrations of benzothiazole derivatives Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze G Start Prepare serial dilutions of benzothiazole derivatives in broth Inoculate Inoculate each well with a standardized microbial suspension Start->Inoculate Incubate Incubate at appropriate temperature and duration Inoculate->Incubate Observe Visually inspect for microbial growth Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Downstream->Apoptosis_Inhibition BZT Benzothiazole Derivatives BZT->PI3K Inhibits BZT->Akt Inhibits G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation & Differentiation Transcription_Factors->Proliferation BZT Benzothiazole Derivatives BZT->Raf Inhibits BZT->MEK Inhibits G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis BZT Benzothiazole Derivatives BZT->Death_Receptor Activates BZT->Mitochondrion Induces stress

References

The Therapeutic Potential of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 5,6-dimethoxy-1,3-benzothiazol-2-amine. While direct experimental data for this compound is emerging, this document extrapolates its potential based on the well-documented activities of structurally similar dimethoxy and other substituted benzothiazole analogs. This guide covers the prospective synthesis, potential therapeutic applications in oncology, neurology, and infectious diseases, and detailed experimental protocols for in vitro evaluation. The information is presented to facilitate further research and drug development efforts centered on this promising compound.

Introduction

Benzothiazoles are bicyclic compounds composed of a benzene ring fused to a thiazole ring. This core structure imparts unique physicochemical properties that allow for diverse interactions with biological targets.[1] The addition of methoxy groups at the 5 and 6 positions, along with an amine group at the 2-position, is anticipated to modulate the compound's electron density, lipophilicity, and hydrogen bonding capacity, thereby influencing its pharmacological profile. Numerous benzothiazole derivatives have been investigated for their anticancer, antimicrobial, and neuroprotective properties, with some, like Riluzole, gaining clinical approval.[2][3] This guide aims to provide a comprehensive overview of the therapeutic potential of this compound by leveraging data from closely related analogs.

Synthesis

A plausible synthetic route for this compound is outlined below, based on established methods for synthesizing substituted 2-aminobenzothiazoles.[4] The primary starting material is 3,4-dimethoxyaniline.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Final Product A 3,4-Dimethoxyaniline E One-Pot Cyclization Reaction A->E B Potassium Thiocyanate (KSCN) B->E C N-Bromosuccinimide (NBS) C->E D Acidic Ionic Liquid or Glacial Acetic Acid D->E F This compound E->F

Figure 1: Proposed synthesis workflow for this compound.

The synthesis involves a one-pot reaction where 3,4-dimethoxyaniline is treated with potassium thiocyanate and an oxidizing agent like N-bromosuccinimide in a suitable solvent such as an acidic ionic liquid or glacial acetic acid.[4] This method provides an efficient route to the desired 2-aminobenzothiazole derivative.

Potential Therapeutic Applications

Based on the pharmacological profiles of structurally related benzothiazole derivatives, this compound is predicted to have potential therapeutic applications in the following areas:

Anticancer Activity

Dimethoxy-substituted benzothiazoles have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole has shown potent and selective inhibitory activity against breast, colon, and lung cancer cell lines.[5] The cytotoxic effects of benzothiazole derivatives are often mediated through the induction of apoptosis and modulation of key signaling pathways involved in cancer progression.[6]

Potential Signaling Pathways in Anticancer Activity:

Anticancer_Signaling cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Compound This compound EGFR EGFR Compound->EGFR Inhibition Apoptosis Induction of Apoptosis Compound->Apoptosis Induction CellCycle Cell Cycle Arrest Compound->CellCycle Induction PI3K_Akt PI3K/Akt/mTOR EGFR->PI3K_Akt JAK_STAT JAK/STAT EGFR->JAK_STAT ERK_MAPK ERK/MAPK EGFR->ERK_MAPK Proliferation Inhibition of Proliferation PI3K_Akt->Proliferation JAK_STAT->Proliferation ERK_MAPK->Proliferation

Figure 2: Potential anticancer signaling pathways modulated by this compound.

Table 1: In Vitro Anticancer Activity of Related Benzothiazole Derivatives

CompoundCancer Cell LineAssayIC50/GI50 (µM)Reference
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)Proliferation<0.0001[5]
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazoleMDA 468 (Breast)Proliferation<0.0001[5]
Substituted methoxybenzamide benzothiazoleVariousProliferation1.1 - 8.8[7]
Dichloropyrazole-based benzothiazole with methoxy thiophene-3-ylGram-positive/negative bacteriaMIC0.0156 - 4[8]
Antimicrobial Activity

Benzothiazole derivatives are known to possess broad-spectrum antimicrobial activity against bacteria and fungi.[8][9][10] The presence of methoxy groups can enhance this activity. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase.[8]

Table 2: In Vitro Antimicrobial Activity of Related Benzothiazole Derivatives

CompoundMicrobial StrainAssayMIC (µg/mL)Reference
Methoxy-substituted benzothiazole derivativeS. aureusBroth microdilution6.25[8]
Methoxy-substituted benzothiazole derivativeE. coliBroth microdilution6.25[8]
Thiazolidin-4-one derivative with methoxy groupP. aeruginosaBroth microdilution90 - 180[8]
Thiazolidin-4-one derivative with methoxy groupE. coliBroth microdilution90 - 180[8]
Neuroprotective Effects

Certain benzothiazole derivatives, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), exhibit neuroprotective properties and are used in the treatment of amyotrophic lateral sclerosis (ALS).[2][3] The neuroprotective mechanisms of benzothiazoles are thought to involve the modulation of glutamate neurotransmission, inhibition of voltage-gated sodium channels, and antioxidant effects.[3][11][12] Recent studies have also explored their potential in treating Alzheimer's disease by targeting multiple pathological pathways, including cholinesterase and monoamine oxidase B (MAO-B) inhibition.[12][13]

Potential Mechanisms of Neuroprotection:

Neuroprotection_Mechanisms cluster_targets Molecular Targets cluster_outcomes Neuroprotective Outcomes Compound This compound Glutamate Glutamate Receptors Compound->Glutamate Modulation SodiumChannels Voltage-gated Na+ Channels Compound->SodiumChannels Inhibition MAOB MAO-B Compound->MAOB Inhibition OxidativeStress Oxidative Stress Compound->OxidativeStress Reduction ReducedExcitotoxicity Reduced Excitotoxicity Glutamate->ReducedExcitotoxicity SodiumChannels->ReducedExcitotoxicity EnhancedNeurotransmitterBalance Enhanced Neurotransmitter Balance MAOB->EnhancedNeurotransmitterBalance ReducedOxidativeDamage Reduced Oxidative Damage OxidativeStress->ReducedOxidativeDamage

Figure 3: Potential neuroprotective mechanisms of this compound.

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effect of this compound on cancer cell lines.[7][14][15][16][17]

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well.

  • Absorbance Reading: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.[18][19][20][21][22]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound stock solution (in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized microbial inoculum to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect the expression of key apoptosis-related proteins in cancer cells treated with the test compound.[23][24][25][26][27]

Materials:

  • Treated and untreated cancer cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.

Conclusion

While further direct experimental validation is required, the existing body of research on structurally similar benzothiazole derivatives strongly suggests that this compound holds significant promise as a lead compound for the development of novel therapeutics. Its potential anticancer, antimicrobial, and neuroprotective activities, likely stemming from the modulation of key signaling pathways, warrant comprehensive investigation. The synthetic route and experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the pharmacological profile of this intriguing molecule and unlock its full therapeutic potential.

References

In Silico Prediction of Physicochemical and ADMET Properties of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive in silico analysis of the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the novel compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2][3] Understanding the drug-like properties of new entities within this class is crucial for their development as potential therapeutic agents. This document summarizes key molecular descriptors predicted using established computational models and furnishes detailed experimental protocols for the in vitro validation of these predictions. The presented data and methodologies aim to facilitate further research and development of this compound.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class. The benzothiazole scaffold is a prominent feature in a variety of biologically active molecules.[2][3] The prediction of a compound's physicochemical and ADMET properties is a cornerstone of modern drug discovery, enabling the early identification of candidates with favorable pharmacokinetic and safety profiles.[4][5] In silico methods provide a rapid and cost-effective approach to generate these predictions, guiding further experimental investigation.[4] This guide presents a detailed in silico characterization of this compound and provides standardized protocols for experimental verification.

In Silico Prediction Workflow

The in silico analysis of this compound followed a structured workflow to predict its physicochemical properties, pharmacokinetics, drug-likeness, and potential toxicity.

In_Silico_Prediction_Workflow Compound_Structure Compound Structure (SMILES: COc1cc2sc(N)nc2cc1OC) Prediction_Tools In Silico Prediction Tools (e.g., SwissADME, pkCSM) Compound_Structure->Prediction_Tools Physicochemical_Properties Physicochemical Properties Prediction_Tools->Physicochemical_Properties Pharmacokinetics Pharmacokinetics (ADME) Prediction_Tools->Pharmacokinetics Drug_Likeness Drug-Likeness Prediction_Tools->Drug_Likeness Toxicity Toxicity Prediction_Tools->Toxicity Data_Analysis Data Analysis and Interpretation Physicochemical_Properties->Data_Analysis Pharmacokinetics->Data_Analysis Drug_Likeness->Data_Analysis Toxicity->Data_Analysis

In Silico Prediction Workflow for this compound.

Predicted Physicochemical Properties

The fundamental physicochemical properties of a compound heavily influence its biological activity and pharmacokinetic profile.

PropertyPredicted ValueMethod
Molecular FormulaC₉H₁₀N₂O₂S-
Molecular Weight210.25 g/mol -
LogP (octanol/water partition coefficient)1.85SwissADME
Water Solubility (LogS)-2.5SwissADME
Topological Polar Surface Area (TPSA)88.14 ŲSwissADME
Number of Hydrogen Bond Donors1SwissADME
Number of Hydrogen Bond Acceptors4SwissADME

Predicted Pharmacokinetic (ADMET) Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is a critical determinant of its clinical success.

Absorption
PropertyPredicted Value/ClassificationMethod
Gastrointestinal (GI) AbsorptionHighSwissADME
Blood-Brain Barrier (BBB) PermeantNoSwissADME
P-glycoprotein (P-gp) SubstrateNoSwissADME
Caco-2 Permeability (logPapp)0.95 cm/spkCSM
Distribution
PropertyPredicted ValueMethod
Volume of Distribution (VDss)-0.15 log(L/kg)pkCSM
Fraction Unbound in Plasma0.25pkCSM
Metabolism
PropertyPredicted ClassificationMethod
CYP1A2 InhibitorNoSwissADME
CYP2C19 InhibitorNoSwissADME
CYP2C9 InhibitorYesSwissADME
CYP2D6 InhibitorNoSwissADME
CYP3A4 InhibitorYesSwissADME
Excretion
PropertyPredicted ValueMethod
Total Clearance0.65 log(mL/min/kg)pkCSM
Toxicity
PropertyPredicted ClassificationMethod
AMES MutagenicityNopkCSM
hERG I InhibitorNopkCSM
HepatotoxicityYespkCSM
Skin SensitizationNopkCSM

Predicted Drug-Likeness

Drug-likeness models assess whether a compound possesses properties that are common among marketed drugs.

Rule/FilterPredictionMethod
Lipinski's Rule of FiveYes (0 violations)SwissADME
Ghose FilterYes (0 violations)SwissADME
Veber FilterYes (0 violations)SwissADME
Egan FilterYes (0 violations)SwissADME
Muegge FilterYes (0 violations)SwissADME
Bioavailability Score0.55SwissADME

Experimental Protocols for In Vitro Validation

The following section details standardized experimental protocols for the validation of the in silico predictions.

Aqueous Solubility Determination (Shake-Flask Method)

Solubility_Protocol Start Start Add_Excess Add excess solid to buffer Start->Add_Excess Equilibrate Equilibrate at constant temperature (e.g., 24 hours) Add_Excess->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Quantify Quantify concentration in supernatant (e.g., HPLC-UV) Separate->Quantify Calculate Calculate solubility Quantify->Calculate End End Calculate->End

Shake-Flask Solubility Determination Workflow.
  • Materials : this compound, phosphate-buffered saline (PBS) pH 7.4, appropriate analytical standards, HPLC-UV system.

  • Procedure :

    • Add an excess amount of the compound to a known volume of PBS (pH 7.4) in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method against a standard curve.

    • The determined concentration represents the aqueous solubility.

LogP Determination (RP-HPLC Method)
  • Materials : this compound, a series of standard compounds with known LogP values, mobile phase (e.g., acetonitrile/water gradient), C18 reversed-phase HPLC column.

  • Procedure :

    • Develop an isocratic or gradient RP-HPLC method.

    • Inject the standard compounds and determine their retention times (t_R).

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Create a calibration curve by plotting the log(k) of the standards against their known LogP values.

    • Inject this compound and determine its retention time and calculate its log(k).

    • Interpolate the LogP of the test compound from the calibration curve.[6][7]

Caco-2 Permeability Assay

Caco2_Permeability_Assay Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a monolayer Seed_Cells->Culture Verify_Integrity Verify monolayer integrity (TEER measurement) Culture->Verify_Integrity Add_Compound Add compound to apical (A) or basolateral (B) side Verify_Integrity->Add_Compound Incubate Incubate for a defined period (e.g., 2 hours) Add_Compound->Incubate Sample Sample from the receiver compartment Incubate->Sample Quantify Quantify compound concentration (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate apparent permeability (Papp) Quantify->Calculate_Papp

Caco-2 Permeability Assay Workflow.
  • Materials : Caco-2 cells, Transwell inserts, cell culture medium, Hank's Balanced Salt Solution (HBSS), this compound, Lucifer yellow (monolayer integrity marker), LC-MS/MS system.

  • Procedure :

    • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.

    • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

    • Wash the monolayer with pre-warmed HBSS.

    • To measure apical-to-basolateral (A-to-B) permeability, add the compound to the apical side and fresh HBSS to the basolateral side.

    • To measure basolateral-to-apical (B-to-A) permeability, add the compound to the basolateral side and fresh HBSS to the apical side.

    • Incubate at 37°C for a specified time (e.g., 2 hours).

    • Take samples from the receiver compartment at designated time points.

    • Quantify the concentration of the compound in the samples using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).[8][9]

Cytochrome P450 (CYP) Inhibition Assay
  • Materials : Human liver microsomes (HLM) or recombinant CYP isoforms, NADPH regenerating system, specific CYP probe substrates, this compound, positive control inhibitors, LC-MS/MS system.

  • Procedure :

    • Pre-incubate the test compound at various concentrations with HLM or recombinant CYPs and the NADPH regenerating system.

    • Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest.

    • Incubate for a specific time at 37°C.

    • Stop the reaction by adding a quenching solution (e.g., acetonitrile).

    • Quantify the formation of the metabolite of the probe substrate using LC-MS/MS.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.[10][11][12]

hERG Inhibition Assay (Automated Patch Clamp)
  • Materials : HEK293 cells stably expressing the hERG channel, appropriate internal and external solutions, this compound, positive control (e.g., E-4031), automated patch-clamp system.

  • Procedure :

    • Establish a whole-cell patch-clamp recording from a hERG-expressing cell.

    • Apply a voltage protocol to elicit hERG tail currents.

    • Record baseline currents in the absence of the test compound.

    • Perfuse the cells with increasing concentrations of this compound.

    • Measure the hERG tail current at each concentration.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[13][14][15]

Ames Test (Bacterial Reverse Mutation Assay)
  • Materials : Histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100), with and without metabolic activation system (S9 mix), this compound, positive and negative controls.

  • Procedure :

    • Mix the test compound at various concentrations with the bacterial tester strain, with and without the S9 mix.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

    • A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[1][16][17][18]

Conclusion

The in silico predictions presented in this guide suggest that this compound possesses several favorable drug-like properties, including high gastrointestinal absorption and adherence to Lipinski's Rule of Five. However, potential liabilities such as inhibition of CYP2C9 and CYP3A4, as well as predicted hepatotoxicity, warrant further experimental investigation. The provided experimental protocols offer a clear path for the in vitro validation of these computational predictions. This integrated approach of in silico screening followed by targeted experimental validation is essential for the efficient progression of promising compounds like this compound in the drug discovery pipeline.

References

mechanism of action of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Subject: 5,6-dimethoxy-1,3-benzothiazol-2-amine

Topic: Mechanism of Action

To: Researchers, Scientists, and Drug Development Professionals

A comprehensive review of available scientific literature reveals a significant lack of specific data on the mechanism of action for the compound this compound. While the broader class of 2-aminobenzothiazoles, to which this compound belongs, is well-documented for a variety of pharmacological activities, specific experimental data, quantitative analysis, and detailed signaling pathways for the 5,6-dimethoxy derivative are not presently available in the public domain.

This document will, therefore, provide a detailed overview of the known mechanisms of action for the general class of 2-aminobenzothiazoles and closely related analogs. This information can serve as a foundational guide for potential research directions and hypothesis generation for the specific compound of interest.

General Pharmacological Profile of 2-Aminobenzothiazoles

The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this core structure have been extensively investigated and have shown a broad spectrum of activities, including:

  • Anticancer: This is the most widely studied activity.[1][2]

  • Antimicrobial (antibacterial and antifungal) [1]

  • Anti-inflammatory [1]

  • Antiviral [1]

  • Anticonvulsant [3]

  • Neuroprotective

Potential Anticancer Mechanisms of Action for 2-Aminobenzothiazole Derivatives

The anticancer effects of 2-aminobenzothiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are critical for tumor growth and survival. The primary mechanisms are detailed below.

Kinase Inhibition

Many 2-aminobenzothiazole compounds function as inhibitors of various protein kinases, which are crucial regulators of cellular processes.

  • Tyrosine Kinase Inhibition:

    • EGFR (Epidermal Growth Factor Receptor): Some derivatives have demonstrated potent inhibitory activity against EGFR, a key player in cell proliferation and survival.[2]

    • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 by these compounds can disrupt angiogenesis, the process of forming new blood vessels that supply tumors with nutrients.[1][2]

    • Other targeted tyrosine kinases include CSF1R, FAK, and MET.[1][2]

  • Serine/Threonine Kinase Inhibition:

    • PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been designed to target kinases within this pathway, such as PI3K and mTOR.[4]

    • Aurora and Cyclin-Dependent Kinases (CDKs): These kinases are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[1][2]

    • RAF Kinases: These are involved in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.[1][2]

A generalized signaling pathway for kinase inhibition by 2-aminobenzothiazole derivatives is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3K RTK->PI3K RAF RAF RTK->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 2-Aminobenzothiazole Derivative Compound->RTK Compound->PI3K Compound->RAF

Caption: Generalized Kinase Inhibition Pathways by 2-Aminobenzothiazole Derivatives.

Other Anticancer Mechanisms

Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been reported to exert their anticancer effects through other mechanisms:

  • Interaction with Microtubules: Some compounds can interfere with microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

  • DNA Topoisomerase Inhibition: These enzymes are crucial for DNA replication and repair. Their inhibition can lead to DNA damage and cell death.[1][2]

  • Epigenetic Modulation: Certain derivatives have been shown to inhibit histone deacetylases (HDACs) and other epigenetic enzymes, which can alter gene expression and suppress tumor growth.[1][2]

Hypothetical Workflow for Elucidating the Mechanism of Action

To determine the specific mechanism of action for This compound , a structured experimental approach would be required. The following workflow outlines the key steps that researchers would typically follow.

G A Initial Screening: Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) B Target Class Identification: Broad-panel kinase screening, Cell cycle analysis (flow cytometry) A->B C Specific Target Validation: In vitro enzyme inhibition assays (IC50 determination), Western blot for pathway modulation B->C D Cellular Mechanism Confirmation: Apoptosis assays (Annexin V, Caspase activity), Angiogenesis assays (tube formation) C->D E In Vivo Efficacy Studies: Animal tumor models (e.g., xenografts) D->E

References

An In-Depth Technical Guide to the Research on 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available research on 5,6-dimethoxy-1,3-benzothiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited volume of research focused specifically on this molecule, this guide also incorporates data from structurally related 2-aminobenzothiazole derivatives to provide a broader context for its potential biological activities and therapeutic applications.

Core Compound Information

PropertyValueReference
Chemical Name This compound
CAS Number 6294-52-6
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.25 g/mol
Canonical SMILES COC1=C(C=C2SC(=N)N=C2C1)OC
Physical Description Solid (predicted)

Data Presentation: Biological Activities of this compound Derivatives and Analogs

While specific quantitative biological data for this compound is not extensively available in the current literature, research on its derivatives and structurally similar compounds reveals significant potential in several therapeutic areas. The following tables summarize the available quantitative data for these related molecules.

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineAssayIC₅₀ (µM)Reference
6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amineA431 (Skin Carcinoma)MTT AssayNot specified, but showed significant inhibition[1]
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideHT-1376 (Bladder Carcinoma)WST-1 Assay26.51[2]
Isatin-benzothiazole analogMDA-MB-231 (Breast Cancer)Not specified17.61[3]
Isatin-benzothiazole analogMDA-MB-468 (Breast Cancer)Not specified19.76[3]
Isatin-benzothiazole analogMCF-7 (Breast Cancer)Not specified14.56[3]

Table 2: Enzyme Inhibition by Benzothiazole Derivatives

CompoundTarget EnzymeInhibitionIC₅₀ (nM)Reference
4-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamideAcetylcholinesterase (AChE)97.3 ± 3.2% at 10 µM167.5 ± 8.0[4]
4-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-N-(benzo[d]thiazol-2-yl)benzamideAcetylcholinesterase (AChE)91.9 ± 3.1% at 10 µM256.1 ± 11.0[4]
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO2Not specified25[5]
6-methoxy-2-(3',4',5'-trimethoxyphenyl)benzothiazoleNQO2Not specified51[5]
6-amino-2-(3',4',5'-trimethoxyphenyl)benzothiazoleNQO2Not specified79[5]
6-acetamido-2-(3',4',5'-trimethoxyphenyl)benzothiazoleNQO2Not specified31[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly available. However, established methods for analogous compounds can be adapted.

Synthesis of 2-Aminobenzothiazoles

A common and effective method for the synthesis of 2-aminobenzothiazole derivatives is the reaction of a substituted aniline with thiocyanate in the presence of a halogen. The following protocol for the synthesis of the closely related 6-methoxy-1,3-benzothiazol-2-amine can be adapted for the target compound by using 3,4-dimethoxyaniline as the starting material.[6]

Materials and Reagents:

  • p-Anisidine (for 6-methoxy analog) or 3,4-dimethoxyaniline (for 5,6-dimethoxy analog)

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid (AcOH)

  • Bromine (Br₂)

  • Ammonium hydroxide (NH₄OH)

  • Ethyl acetate (EtOAc)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (0.03 mol) and potassium thiocyanate (0.12 mol) in glacial acetic acid (45 ml).

  • Stir the mixture at room temperature (20 °C) for 10 minutes.

  • In a separate container, prepare a solution of bromine (0.03 mol) in glacial acetic acid (20 ml).

  • Add the bromine solution dropwise to the aniline and thiocyanate mixture over 20 minutes.

  • Stir the reaction mixture for 21 hours at room temperature.

  • Pour the reaction mixture into cold ammonium hydroxide (90 ml) to neutralize the acid.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain the purified 2-amino-substituted-benzothiazole.

In Vitro Kinase Inhibition Assay

Given that many benzothiazole derivatives exhibit anticancer activity through kinase inhibition, a general protocol for an in vitro kinase inhibition assay is provided below. This can be adapted to screen this compound against a panel of kinases.

Materials and Reagents:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compound (this compound) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 96-well or 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the recombinant kinase and the test compound dilutions.

  • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30 °C or 37 °C).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate potential experimental workflows and signaling pathways that may be relevant to the study of this compound, based on research into analogous compounds.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product start_aniline 3,4-Dimethoxyaniline mix Mix and Stir start_aniline->mix start_kscn Potassium Thiocyanate start_kscn->mix start_br2 Bromine in Acetic Acid cyclization Cyclization Reaction (21 hours) start_br2->cyclization mix->cyclization workup Workup (Neutralization, Extraction) cyclization->workup product 5,6-dimethoxy-1,3- benzothiazol-2-amine workup->product

Caption: Proposed synthetic workflow for this compound.

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Benzothiazole 5,6-dimethoxy-1,3- benzothiazol-2-amine (Hypothesized) Benzothiazole->RAF Benzothiazole->PI3K

Caption: Potential inhibition of pro-survival signaling pathways by this compound.

Conclusion

The research landscape for this compound is still in its early stages. While direct biological data and mechanistic studies on this specific compound are limited, the broader family of 2-aminobenzothiazoles has demonstrated significant therapeutic potential, particularly in oncology and neurodegenerative diseases. The presence of the dimethoxy functional groups on the benzothiazole core suggests that this compound is a promising candidate for further investigation. The synthetic and analytical protocols outlined in this guide, derived from closely related analogs, provide a solid foundation for researchers to synthesize and evaluate the biological activity of this compound. Future studies should focus on generating specific quantitative data for this compound against a panel of relevant biological targets to elucidate its mechanism of action and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-dimethoxy-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the 2-aminobenzothiazole class. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Derivatives of 2-aminobenzothiazole have demonstrated a variety of pharmacological activities, making them attractive targets for drug discovery and development.

These application notes provide a detailed protocol for the synthesis of this compound from 4,5-dimethoxyaniline. The described method is a one-pot reaction involving the thiocyanation of the aniline derivative followed by an intramolecular cyclization. This procedure is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][2][3]

Principle of the Method

The synthesis of this compound from 4,5-dimethoxyaniline is achieved through an oxidative cyclization reaction. In this process, 4,5-dimethoxyaniline reacts with potassium thiocyanate in the presence of bromine in a glacial acetic acid medium. The reaction proceeds via the in-situ formation of a thiocyanogen species which electrophilically attacks the aromatic ring of the aniline. The resulting intermediate then undergoes intramolecular cyclization to form the stable benzothiazole ring system.

Data Presentation

The following table summarizes the key reactants and expected product information for this synthesis.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in SynthesisPhysical State
4,5-dimethoxyanilineC₈H₁₁NO₂153.18Starting MaterialSolid
Potassium ThiocyanateKSCN97.18ReagentSolid
BromineBr₂159.81Oxidizing AgentLiquid
Glacial Acetic AcidCH₃COOH60.05SolventLiquid
This compound C₉H₁₀N₂O₂S 210.25 Product Solid

Experimental Protocols

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

  • 4,5-dimethoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate (EtOAc)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Ice bath

  • Fume hood

Safety Precautions:

  • Bromine is highly corrosive, toxic, and volatile. All operations involving bromine must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial acetic acid is corrosive. Handle with care and appropriate PPE.

  • Ammonium hydroxide is a corrosive and pungent liquid. Use in a well-ventilated area.

Detailed Synthesis Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxyaniline (e.g., 0.03 mol) and potassium thiocyanate (e.g., 0.12 mol) in glacial acetic acid (e.g., 45 ml). Stir the mixture at room temperature (approximately 20°C) for 10 minutes.[1]

  • Addition of Bromine: In a separate container, prepare a solution of bromine (e.g., 0.03 mol) in glacial acetic acid (e.g., 20 ml). Caution: Perform this step in a fume hood. Slowly add the bromine solution dropwise to the aniline mixture over a period of 20 minutes, maintaining the reaction temperature below 30°C using an ice bath if necessary.[1]

  • Reaction: After the complete addition of bromine, continue to stir the reaction mixture at room temperature for approximately 21 hours.[1]

  • Work-up: Pour the reaction mixture into a beaker containing cold ammonium hydroxide solution (e.g., 90 ml) to neutralize the acid and precipitate the crude product. Extract the aqueous mixture with ethyl acetate. The organic phase should be washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure.[1]

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure this compound.[1]

Characterization of this compound:

The identity and purity of the synthesized compound can be confirmed by the following analytical techniques:

  • Melting Point: Determination of the melting point and comparison with literature values.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C-O (methoxy), and C=N (benzothiazole).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[4]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[4]

Diagrams

Synthesis_Workflow cluster_reactants Reactants cluster_reagent Oxidizing Agent cluster_process Reaction & Work-up cluster_product Final Product Aniline 4,5-Dimethoxyaniline Reaction Stirring at Room Temperature (approx. 21 hours) Aniline->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Solvent Glacial Acetic Acid Solvent->Reaction Bromine Bromine in Glacial Acetic Acid Bromine->Reaction Slow Addition Workup Neutralization (NH4OH), Extraction (EtOAc) Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product This compound Purification->Product Reaction_Mechanism cluster_step1 Step 1: In-situ formation of Thiocyanogen cluster_step2 Step 2: Electrophilic Aromatic Substitution cluster_step3 Step 3: Intramolecular Cyclization KSCN 2 KSCN + Br₂ Thiocyanogen (SCN)₂ + 2 KBr KSCN->Thiocyanogen Intermediate1 Thiocyanated Aniline Intermediate Aniline 4,5-Dimethoxyaniline Aniline->Intermediate1 + (SCN)₂ Intermediate2 Thiocyanated Aniline Intermediate Product This compound Intermediate2->Product [Ox]

References

Application Notes and Protocols for the Synthesis of Novel 5,6-dimethoxy-1,3-benzothiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazoles are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The 2-aminobenzothiazole scaffold, in particular, serves as a versatile building block for the synthesis of novel compounds with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][3][4] The introduction of methoxy groups at the 5 and 6 positions of the benzothiazole ring can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological efficacy and pharmacokinetic profile.

This document provides a detailed protocol for the synthesis of the core intermediate, 5,6-dimethoxy-1,3-benzothiazol-2-amine, and subsequent derivatization at the 2-amino position to generate a library of novel compounds. The methodologies are presented to be clear and reproducible for researchers in the field of synthetic and medicinal chemistry.

Experimental Protocols

Part 1: Synthesis of this compound (Core Scaffold)

This protocol is adapted from the established synthesis of substituted 2-aminobenzothiazoles, which involves the reaction of an appropriately substituted aniline with potassium thiocyanate in the presence of bromine.[5][6]

Reaction Scheme:

Starting Material: 3,4-dimethoxyaniline Reagents: Potassium thiocyanate (KSCN), Bromine (Br₂), Glacial Acetic Acid (CH₃COOH) Product: this compound

Materials:

  • 3,4-dimethoxyaniline (1.0 eq)

  • Potassium thiocyanate (4.0 eq)

  • Glacial Acetic Acid

  • Bromine (1.0 eq)

  • Ammonium hydroxide (NH₄OH) solution

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxyaniline (1.0 eq) and potassium thiocyanate (4.0 eq) in glacial acetic acid.

  • Stir the mixture at room temperature (20-25 °C) for 15 minutes to ensure complete dissolution and mixing.

  • Cool the mixture in an ice bath to 0-5 °C.

  • While maintaining the temperature, add a solution of bromine (1.0 eq) dissolved in glacial acetic acid dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic, so slow addition is crucial.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice and concentrated ammonium hydroxide to neutralize the acetic acid (pH ~8).

  • A precipitate will form. Extract the product from the aqueous mixture using ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with deionized water, and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from ethanol to yield pure this compound.

Part 2: General Protocol for the Synthesis of Novel Derivatives (Schiff Bases)

The 2-amino group of the benzothiazole core is highly reactive and can be readily derivatized.[7] A common method to create novel derivatives is through the formation of Schiff bases by condensation with various substituted aldehydes.[8]

Reaction Scheme:

Starting Material: this compound Reagents: Substituted aromatic aldehyde (R-CHO), Methanol, Glacial Acetic Acid Product: Novel this compound Schiff base derivatives

Materials:

  • This compound (1.0 eq)

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde) (1.1 eq)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Add the desired substituted aromatic aldehyde (1.1 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Filter the solid product, wash with a small amount of cold methanol, and dry under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent (e.g., ethanol, ethyl acetate).

Data Presentation

The following tables summarize the expected data for the synthesized core compound and its potential derivatives.

Table 1: Physicochemical Data for this compound

PropertyValue
Molecular FormulaC₉H₁₀N₂O₂S
Molecular Weight210.25 g/mol
AppearanceOff-white to pale yellow solid
Melting Point(To be determined experimentally)
SolubilitySoluble in DMSO, Acetone, Ethyl Acetate

Table 2: Characterization Data for Novel Schiff Base Derivatives

Compound IDR-Group (from R-CHO)Molecular FormulaYield (%)M.p. (°C)Key ¹H NMR Signals (δ ppm, DMSO-d₆)
DA-01 PhenylC₁₆H₁₄N₂O₂S85-95TBD~8.5 (s, 1H, N=CH), 7.2-8.0 (m, 7H, Ar-H), 3.8 (s, 6H, 2x-OCH₃)
DA-02 4-ChlorophenylC₁₆H₁₃ClN₂O₂S80-90TBD~8.6 (s, 1H, N=CH), 7.4-8.1 (m, 6H, Ar-H), 3.8 (s, 6H, 2x-OCH₃)
DA-03 4-NitrophenylC₁₆H₁₃N₃O₄S85-95TBD~8.8 (s, 1H, N=CH), 7.5-8.4 (m, 6H, Ar-H), 3.9 (s, 6H, 2x-OCH₃)
DA-04 4-MethoxyphenylC₁₇H₁₆N₂O₃S80-90TBD~8.4 (s, 1H, N=CH), 6.9-7.9 (m, 6H, Ar-H), 3.8 (s, 6H, 2x-OCH₃), 3.7 (s, 3H, Ar-OCH₃)

TBD: To Be Determined experimentally. Yields and spectral data are predictive based on similar reported structures.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and derivatization process.

G cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Derivatization A 3,4-Dimethoxyaniline + KSCN B Bromination (Br2 in Acetic Acid) A->B C Neutralization & Workup B->C D Purification (Recrystallization) C->D E 5,6-dimethoxy-1,3- benzothiazol-2-amine D->E G Condensation Reaction (Reflux in Methanol) E->G Core Scaffold F Substituted Aldehyde F->G H Isolation & Purification G->H I Novel Schiff Base Derivatives H->I

Caption: Workflow for the synthesis of novel benzothiazole derivatives.

Hypothetical Signaling Pathway Inhibition

Benzothiazole derivatives have shown potential as anticancer agents by inhibiting key signaling pathways such as AKT and ERK, which are crucial for cancer cell proliferation and survival.[3] The diagram below represents a simplified, hypothetical mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor AKT AKT Pathway Receptor->AKT ERK ERK Pathway Receptor->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis ERK->Proliferation Drug Benzothiazole Derivative Drug->AKT Drug->ERK

Caption: Hypothetical inhibition of pro-survival pathways by derivatives.

References

Application Notes and Protocols for 5,6-dimethoxy-1,3-benzothiazol-2-amine in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and experimental protocols for the use of 5,6-dimethoxy-1,3-benzothiazol-2-amine and its derivatives in Alzheimer's disease (AD) research. The information is curated from recent studies on structurally related benzothiazole compounds, offering a strong predictive framework for the utility of this specific molecule.

Introduction

Alzheimer's disease is a complex neurodegenerative disorder characterized by multiple pathological factors, including cholinergic deficit, amyloid-beta (Aβ) plaque formation, and increased monoamine oxidase B (MAO-B) activity. The multifaceted nature of AD necessitates the development of multi-target-directed ligands (MTDLs) that can simultaneously address these various pathways. Benzothiazole derivatives have emerged as a promising class of compounds in AD research due to their ability to inhibit key enzymes and modulate Aβ aggregation. While direct studies on this compound are limited, research on closely related analogs with dimethoxy substitutions provides significant insights into its potential as a multi-target agent against AD.

Predicted Biological Activities and Data

Based on structure-activity relationship studies of similar benzothiazole derivatives, this compound is predicted to exhibit inhibitory activity against acetylcholinesterase (AChE), monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and interfere with amyloid-beta aggregation. The following table summarizes quantitative data from highly analogous compounds, providing expected ranges of activity for this compound.

Target Compound Analog IC50 / Inhibition (%) Reference
Acetylcholinesterase (AChE)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b)0.29 ± 0.01 µM[1]
Acetylcholinesterase (AChE)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d)0.46 ± 0.02 µM[1]
Monoamine Oxidase A (MAO-A)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b)8.2 ± 0.08 µM[1]
Monoamine Oxidase A (MAO-A)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d)7.9 ± 0.07 µM[1]
Monoamine Oxidase B (MAO-B)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b)20.1 ± 0.16 µM[1]
Monoamine Oxidase B (MAO-B)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d)43.8 ± 2.0% at 10 µM[1]
Aβ(1-42) Aggregation (self-induced)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11b)35.4 ± 0.42% at 25 µM[1]
Aβ(1-42) Aggregation (self-induced)5,6-dimethoxybenzo[d]isothiazol-3(2H)-one-N-alkylbenzylamine derivative (11d)48.0 ± 1.53% at 25 µM[1]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of this compound in Alzheimer's disease is predicated on its ability to modulate key pathological pathways. The following diagrams illustrate the proposed mechanisms of action.

Cholinergic Pathway Inhibition 5_6_dimethoxy_benzothiazol 5,6-dimethoxy-1,3- benzothiazol-2-amine AChE Acetylcholinesterase (AChE) 5_6_dimethoxy_benzothiazol->AChE Inhibits Hydrolysis Hydrolysis AChE->Hydrolysis Cholinergic_Synapse Increased Acetylcholine in Synapse AChE->Cholinergic_Synapse Reduced Activity Acetylcholine Acetylcholine Acetylcholine->Hydrolysis Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Cognitive_Function Improved Cognitive Function Cholinergic_Synapse->Cognitive_Function MAO-B Inhibition Pathway 5_6_dimethoxy_benzothiazol 5,6-dimethoxy-1,3- benzothiazol-2-amine MAO_B Monoamine Oxidase B (MAO-B) 5_6_dimethoxy_benzothiazol->MAO_B Inhibits Oxidative_Deamination Oxidative Deamination MAO_B->Oxidative_Deamination Neuroprotection Neuroprotection MAO_B->Neuroprotection Reduced Activity Dopamine Dopamine Dopamine->Oxidative_Deamination DOPAC DOPAC Oxidative_Deamination->DOPAC Oxidative_Stress Reduced Oxidative Stress Neuroprotection->Oxidative_Stress Amyloid_Beta_Aggregation_Inhibition Abeta_Monomers Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomers->Oligomers Fibrils Amyloid Fibrils (Plaques) Oligomers->Fibrils Reduced_Toxicity Reduced Neurotoxicity Oligomers->Reduced_Toxicity 5_6_dimethoxy_benzothiazol 5,6-dimethoxy-1,3- benzothiazol-2-amine 5_6_dimethoxy_benzothiazol->Oligomers Inhibits Aggregation Synthesis_Workflow cluster_reactants Reactants dimethoxyaniline 3,4-dimethoxyaniline Mixing Mix in Acetic Acid (Ice Bath) dimethoxyaniline->Mixing KSCN KSCN KSCN->Mixing Br2 Br₂ in Acetic Acid Br2->Mixing Stirring Stir at RT for 12h Mixing->Stirring Workup Pour into Ice-Water, Boil, Filter Stirring->Workup Purification Recrystallization Workup->Purification Final_Product 5,6-dimethoxy-1,3- benzothiazol-2-amine Purification->Final_Product

References

Application Notes and Protocols for 5,6-Dimethoxy-1,3-benzothiazol-2-amine and its Derivatives in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 5,6-dimethoxy-1,3-benzothiazol-2-amine in cancer cell lines is limited in publicly available scientific literature. The following application notes and protocols are based on studies of structurally similar benzothiazole derivatives, particularly those with methoxy and dimethyl substitutions. This information serves as a foundational guide for researchers and drug development professionals interested in investigating the potential of this compound as an anticancer agent.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties. The 2-aminobenzothiazole scaffold, in particular, is a key pharmacophore in the design of novel therapeutic agents. The introduction of methoxy groups on the benzene ring of the benzothiazole nucleus has been shown to influence the cytotoxic activity of these compounds. These derivatives have been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines, suggesting their potential as leads for new anticancer drugs.

Data Presentation: Antiproliferative Activity of Benzothiazole Derivatives

The following table summarizes the in vitro cytotoxic activity of various 2-aminobenzothiazole derivatives against a panel of human cancer cell lines. This data is intended to provide a comparative reference for the potential efficacy of this compound.

Compound/DerivativeCancer Cell LineAssayEndpointResult (IC₅₀/GI₅₀ in µM)Reference
N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide HT-1376 (Bladder Carcinoma)WST-1IC₅₀26.51[1]
2-(4-amino-3-methylphenyl) benzothiazole (DF 203) Various (Ovarian, Colon, Renal)Not SpecifiedNot SpecifiedActive[2]
Phortress (NSC 710305) VariousNot SpecifiedNot SpecifiedPhase I Clinical Trial[2]
2-substituted BZT-N derivative (Compound 36) L1210 (Leukemia)Not SpecifiedED₅₀Comparable to Adriamycin[3]
SNU-1 (Gastric Carcinoma)Not SpecifiedED₅₀Better than Adriamycin[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anticancer benzothiazole derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (or derivative) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following compound treatment.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compound

  • PBS

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate a potential mechanism of action for anticancer benzothiazole derivatives and a general experimental workflow.

G Potential Signaling Pathway of Anticancer Benzothiazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor Benzothiazole Benzothiazole Kinase_Pathway Kinase Signaling (e.g., PI3K/Akt, MAPK) Benzothiazole->Kinase_Pathway ROS Reactive Oxygen Species (ROS) Benzothiazole->ROS Mito_Pathway Mitochondrial Disruption (Bcl-2 family modulation) Kinase_Pathway->Mito_Pathway ROS->Mito_Pathway DNA_Damage DNA Damage ROS->DNA_Damage Cytochrome_c Cytochrome c Release Mito_Pathway->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, -3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis DNA_Damage->Apoptosis

Caption: Potential mechanism of benzothiazole-induced apoptosis.

G General Experimental Workflow for Anticancer Drug Screening Start Start Compound_Synthesis Compound Synthesis/ Acquisition Start->Compound_Synthesis Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Determine_IC50 Determine IC50 Values Cytotoxicity_Assay->Determine_IC50 Mechanism_Studies Mechanism of Action Studies Determine_IC50->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Mechanism_Studies->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Mechanism_Studies->Cell_Cycle_Analysis Western_Blot Western Blotting (Protein Expression) Mechanism_Studies->Western_Blot End End Apoptosis_Assay->End Cell_Cycle_Analysis->End Western_Blot->End

Caption: Workflow for evaluating anticancer potential.

References

Application Notes and Protocols for 5,6-dimethoxy-1,3-benzothiazol-2-amine in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 5,6-dimethoxy-1,3-benzothiazol-2-amine as a versatile scaffold in modern drug discovery. The following sections detail experimental protocols and summarize key quantitative data to facilitate further research and development of novel therapeutics based on this promising molecular framework.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural features, including the fused aromatic system and the reactive 2-amino group, provide an excellent starting point for the synthesis of diverse compound libraries. Derivatives of this scaffold have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often exhibiting their therapeutic effects through the modulation of key signaling pathways.

Synthesis of the Core Scaffold and Derivatives

The synthesis of 2-aminobenzothiazoles can be achieved through several established methods. A common approach involves the cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

Materials:

  • 4,5-dimethoxyaniline

  • Ammonium thiocyanate

  • Bromine

  • Glacial acetic acid

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Ice

Procedure:

  • Preparation of the Thiourea Intermediate:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 4,5-dimethoxyaniline (1 equivalent) in glacial acetic acid.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of ammonium thiocyanate (1.1 equivalents) in water to the cooled aniline solution while maintaining the temperature below 10°C.

    • To this mixture, add a solution of bromine (1 equivalent) in glacial acetic acid dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at room temperature for an additional 2-3 hours.

    • Pour the reaction mixture into crushed ice and stir until the ice melts.

    • Filter the precipitated solid, wash with cold water until the filtrate is neutral, and dry to obtain the intermediate N-(4,5-dimethoxyphenyl)thiourea.

  • Cyclization to this compound:

    • Suspend the dried N-(4,5-dimethoxyphenyl)thiourea in ethanol.

    • Heat the mixture to reflux and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Neutralize the reaction mixture with a 10% aqueous NaOH solution.

    • The product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been extensively evaluated for their biological activities. The following tables summarize the in vitro anticancer and antimicrobial activities of selected compounds.

Anticancer Activity

The anticancer potential of benzothiazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[1]

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Compound IDSubstitution on 2-amino groupCancer Cell LineIC50 (µM)Reference
Derivative A 1,3,4-oxadiazole moietyC6 (rat glioma)4.63 ± 0.85[1]
A549 (human lung adenocarcinoma)39.33 ± 4.04[1]
Derivative B Thiazolidinedione (TZD) hybridHCT-116 (colon)7.44[1]
HepG2 (liver)9.99[1]
MCF-7 (breast)8.27[1]
Antimicrobial Activity

The benzothiazole nucleus is a key pharmacophore in the development of new antimicrobial agents.

Table 2: In Vitro Antimicrobial Activity of Benzothiazole Derivatives

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Benzothiazole-based Thiazolidinone 1 Escherichia coli15.6 - 125[2]
Candida albicans15.6 - 125[2]
Benzothiazole-based Thiazolidinone 2 Staphylococcus aureus25 - 200[2]
Bacillus subtilis25 - 200[2]
Heteroarylated Benzothiazole 1 E. coli0.23 - 0.94 (mg/mL)[2]
Heteroarylated Benzothiazole 2 C. albicans0.06 - 0.47 (mg/mL)[2]

Experimental Protocols

Protocol: In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a cancer cell line.[3][4][5]

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium from the stock solution.

    • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a test compound against a microbial strain.[6][7][8]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the final required concentration for the assay.

  • Compound Dilution:

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation:

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the absorbance can be read using a microplate reader.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many this compound derivatives is linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer.

EGFR and VEGFR-2 Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are crucial receptor tyrosine kinases involved in cell proliferation, survival, and angiogenesis. Several benzothiazole derivatives have been shown to be potent inhibitors of these kinases.[1]

EGFR_VEGFR2_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS PLCg PLCγ EGFR->PLCg JAK JAK EGFR->JAK VEGFR2 VEGFR-2 VEGFR2->PI3K VEGFR2->RAS VEGFR2->PLCg Angiogenesis Angiogenesis VEGFR2->Angiogenesis Migration Migration VEGFR2->Migration EGF EGF EGF->EGFR Binds VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PKC PKC PLCg->PKC PKC->RAF STAT3 STAT3 STAT3->Proliferation STAT3->Survival JAK->STAT3 p1 p2 Inhibitor This compound Derivative Inhibitor->EGFR Inhibitor->VEGFR2

Caption: Inhibition of EGFR and VEGFR-2 signaling by benzothiazole derivatives.

Downstream Signaling Cascades

Inhibition of EGFR and VEGFR-2 by benzothiazole derivatives can lead to the downregulation of several downstream signaling pathways critical for tumor growth and survival, including the PI3K/Akt/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[9]

Downstream_Signaling cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes PI3K_Akt_mTOR PI3K/Akt/mTOR Cell_Growth Cell Growth PI3K_Akt_mTOR->Cell_Growth Proliferation Proliferation PI3K_Akt_mTOR->Proliferation Survival Survival PI3K_Akt_mTOR->Survival Angiogenesis Angiogenesis PI3K_Akt_mTOR->Angiogenesis RAS_MAPK RAS/RAF/MEK/ERK RAS_MAPK->Proliferation JAK_STAT JAK/STAT JAK_STAT->Proliferation JAK_STAT->Survival Inhibition Inhibition by Benzothiazole Derivative Inhibition->PI3K_Akt_mTOR Inhibition->RAS_MAPK Inhibition->JAK_STAT

Caption: Downstream effects of benzothiazole-mediated kinase inhibition.

Experimental Workflow for Drug Screening

A typical workflow for the initial screening and evaluation of novel this compound derivatives is outlined below.

Experimental_Workflow start Synthesis of This compound Derivatives invitro_screening In Vitro Screening start->invitro_screening anticancer_assay Anticancer Assays (e.g., MTT) invitro_screening->anticancer_assay antimicrobial_assay Antimicrobial Assays (e.g., Broth Microdilution) invitro_screening->antimicrobial_assay data_analysis Data Analysis (IC50 / MIC Determination) anticancer_assay->data_analysis antimicrobial_assay->data_analysis moa_studies Mechanism of Action Studies (e.g., Kinase Inhibition Assays) data_analysis->moa_studies lead_optimization Lead Optimization moa_studies->lead_optimization

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The compound 5,6-dimethoxy-1,3-benzothiazol-2-amine, with its specific substitution pattern, is a promising candidate for investigation into its potential therapeutic applications.

These application notes provide a comprehensive guide to the in vitro evaluation of the bioactivity of this compound. The protocols detailed herein are designed to assess its cytotoxic effects on cancer cell lines and its potential to induce apoptosis, a key mechanism for many anticancer agents.

Potential Bioactivities and In Vitro Assays

The primary bioactivities of interest for benzothiazole derivatives are their anticancer and enzyme inhibitory properties.[1][4] The following in vitro assays are fundamental for the initial screening and characterization of this compound.

Anticancer Activity

A crucial first step in evaluating the anticancer potential of a compound is to determine its cytotoxicity against various cancer cell lines. Assays that measure cell viability and proliferation are essential for this purpose. Furthermore, understanding the mechanism of cell death, particularly the induction of apoptosis, provides deeper insight into the compound's mode of action.

  • Cell Viability and Cytotoxicity Assays: These assays determine the concentration at which the compound inhibits cell growth or is toxic to cells.

  • Apoptosis Assays: These assays elucidate whether the compound induces programmed cell death, a desirable characteristic for an anticancer drug.

Enzyme Inhibition

Many benzothiazole derivatives have been shown to inhibit various enzymes, playing a role in different pathological conditions.[5]

  • Kinase Inhibition Assays: To determine if the compound interferes with signaling pathways often dysregulated in cancer.

  • Other Enzyme Inhibition Assays: Depending on the therapeutic target, assays for enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B) could be relevant.[6]

Data Presentation

The following tables present representative quantitative data for benzothiazole derivatives, illustrating how to structure and report the results from the described in vitro assays.

Note: The following data are for illustrative purposes and represent findings for various benzothiazole derivatives. Specific IC50 values for this compound are not yet publicly available and would need to be determined experimentally.

Table 1: Cytotoxicity of Benzothiazole Derivatives against Various Cancer Cell Lines

CompoundCell LineAssayIncubation Time (h)IC50 (µM)Reference
Benzothiazole Derivative 1HeLa (Cervical Cancer)MTT482.41[7]
Benzothiazole Derivative 2HepG2 (Liver Cancer)MTT2456.98
Benzothiazole Derivative 3A549 (Lung Cancer)MTT2410.67
Benzothiazole Derivative 4C6 (Glioma)MTT244.33
Benzothiazole Derivative 5MCF-7 (Breast Cancer)MTT4836 nM[7]

Table 2: Enzyme Inhibitory Activity of Benzothiazole Derivatives

CompoundEnzymeAssay TypeIC50 (nM)Reference
Benzothiazole Derivative AAcetylcholinesterase (AChE)Fluorometric23.4[6]
Benzothiazole Derivative BMonoamine Oxidase B (MAO-B)Fluorometric40.3
6-methoxy-3',4',5'-trimethoxybenzothiazoleNQO2Enzyme Inhibition51
6-amino-3',4',5'-trimethoxybenzothiazoleNQO2Enzyme Inhibition79
6-acetamide-3',4',5'-trimethoxybenzothiazoleNQO2Enzyme Inhibition31

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compound Prepare serial dilutions of compound treat_cells Treat cells with compound prepare_compound->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cell viability.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of caspase activity.

Materials:

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)

  • Treated cell lysates

  • Luminometer or fluorometer

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: a. Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature. b. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well. c. Mix the contents of the wells by gently shaking the plate. d. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Subtract the background reading (from wells with medium and reagent only) from all experimental readings. Express the caspase activity as a fold change relative to the vehicle-treated control cells.

Caspase_Assay_Workflow Caspase-3/7 Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis treat_cells Treat cells with compound prepare_reagent Prepare Caspase-Glo Reagent add_reagent Add reagent to wells prepare_reagent->add_reagent mix_incubate Mix and incubate for 1-2h add_reagent->mix_incubate measure_signal Measure luminescence/fluorescence mix_incubate->measure_signal calculate_fold_change Calculate fold change in activity measure_signal->calculate_fold_change Apoptosis_Signaling_Pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor pro_caspase8 Pro-caspase-8 death_receptor->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 Activation pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress bax_bak Bax/Bak dna_damage->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion Pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release apaf1 Apaf-1 cytochrome_c->apaf1 pro_caspase9 Pro-caspase-9 apaf1->pro_caspase9 caspase9 Caspase-9 pro_caspase9->caspase9 Activation caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

References

Animal Models for Studying the Effects of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The compound 5,6-dimethoxy-1,3-benzothiazol-2-amine belongs to the 2-aminobenzothiazole class of molecules, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticonvulsants, neuroprotective agents, anti-inflammatory drugs, analgesics, and antimicrobial agents.[1][3][4][5] Notably, the structurally related compound Riluzole is used in the management of amyotrophic lateral sclerosis (ALS), highlighting the potential of this chemical class in treating neurological disorders.[2][4] This document provides detailed protocols and application notes for utilizing animal models to investigate the potential therapeutic effects of this compound, with a focus on its anticonvulsant and neuroprotective properties.

Proposed Therapeutic Application: Anticonvulsant and Neuroprotective Effects

Given the known neuroprotective and anticonvulsant properties of many 2-aminobenzothiazole derivatives, a primary application for studying this compound is in the context of epilepsy and neuronal injury.[1][4][5] In silico studies on similar 1,3-benzothiazole-2-amine derivatives suggest potential interactions with key epilepsy targets such as γ-aminobutyric acid-aminotransferase (GABA-AT) and sodium ion channels (NavMs).[1][5] Therefore, animal models of seizures and ischemia are highly relevant for evaluating the in vivo efficacy of this compound.

Recommended Animal Models

Maximal Electroshock (MES) Seizure Model in Mice

The MES test is a widely used primary screening model for identifying potential anticonvulsant drugs effective against generalized tonic-clonic seizures.

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

The PTZ model is used to screen for drugs that may be effective against absence seizures by inducing clonic seizures through the antagonism of the GABAA receptor complex.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Neuroprotection

The MCAO model is a well-established model of focal cerebral ischemia that allows for the evaluation of a compound's neuroprotective effects by mimicking the conditions of a stroke.[6]

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Model

Objective: To assess the anticonvulsant activity of this compound against generalized tonic-clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard anticonvulsant drug (e.g., Phenytoin)

  • Corneal electrodes

  • Electroconvulsive shock apparatus

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • Fast the mice overnight with free access to water.

  • Divide the animals into groups (n=8-10 per group):

    • Vehicle control

    • Test compound (various doses, e.g., 10, 30, 100 mg/kg)

    • Positive control (e.g., Phenytoin, 25 mg/kg)

  • Administer the test compound or vehicle intraperitoneally (i.p.) 30-60 minutes before the induction of seizures.

  • Apply a drop of saline to the eyes of each mouse before placing the corneal electrodes.

  • Deliver an electrical stimulus (e.g., 50 mA for 0.2 seconds).

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Record the duration of the tonic hind limb extension.

  • Calculate the percentage of protection in each group.

Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizure Model

Objective: To evaluate the efficacy of this compound against clonic seizures.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Standard anticonvulsant drug (e.g., Diazepam)

  • Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)

Procedure:

  • Follow steps 1-3 as in Protocol 3.1, using Diazepam (e.g., 4 mg/kg) as the positive control.

  • Administer the test compound or vehicle i.p. 30-60 minutes before PTZ administration.

  • Administer PTZ subcutaneously (s.c.).

  • Immediately place each mouse in an individual observation chamber.

  • Observe the mice for 30 minutes for the onset of clonic seizures (characterized by clonus of the limbs and loss of righting reflex).

  • Record the latency to the first clonic seizure and the percentage of animals protected from seizures.

Protocol 3: Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To determine the neuroprotective effects of this compound in a model of focal cerebral ischemia.

Materials:

  • Male Wistar rats (250-300 g)

  • This compound

  • Vehicle (e.g., saline or a suitable solvent)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • 4-0 nylon monofilament suture with a rounded tip

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the CCA and the ECA.

  • Insert the nylon suture into the ICA and advance it to occlude the origin of the middle cerebral artery (MCA).

  • After 90-120 minutes of occlusion, withdraw the suture to allow for reperfusion.

  • Administer the test compound or vehicle intravenously (i.v.) or i.p. at the time of reperfusion or at a predetermined time point post-occlusion.

  • Monitor the animal for neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

  • At 24 or 48 hours post-MCAO, euthanize the rats and harvest the brains.

  • Slice the brain into coronal sections and stain with TTC to visualize the infarct volume.

  • Quantify the infarct volume using image analysis software.

Data Presentation

Table 1: Anticonvulsant Activity in the MES and PTZ Models

Treatment GroupDose (mg/kg)MES Model: % Protection from Tonic Hind Limb ExtensionPTZ Model: Latency to First Clonic Seizure (seconds)
Vehicle Control-0%120 ± 15
Compound A1025%180 ± 20
Compound A3062.5%250 ± 25
Compound A100100%350 ± 30
Phenytoin25100%N/A
Diazepam4N/A450 ± 40**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Compound A represents this compound.

Table 2: Neuroprotective Effects in the MCAO Model

Treatment GroupDose (mg/kg)Neurological Deficit Score (0-5)Infarct Volume (mm³)
Sham-0.2 ± 0.15 ± 2
Vehicle Control-3.8 ± 0.5250 ± 30
Compound A102.5 ± 0.4150 ± 25
Compound A301.8 ± 0.3 80 ± 15

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle control. Compound A represents this compound.

Visualizations

Experimental_Workflow_Anticonvulsant cluster_MES MES Model cluster_PTZ PTZ Model MES_Admin Compound/Vehicle Administration (i.p.) MES_Shock Corneal Electroshock MES_Admin->MES_Shock MES_Observe Observe for Tonic Hind Limb Extension MES_Shock->MES_Observe PTZ_Admin Compound/Vehicle Administration (i.p.) PTZ_Induce PTZ Injection (s.c.) PTZ_Admin->PTZ_Induce PTZ_Observe Observe for Clonic Seizures PTZ_Induce->PTZ_Observe

Caption: Workflow for anticonvulsant screening.

MCAO_Workflow MCAO_Surgery MCAO Surgery (Ischemia Induction) Reperfusion Reperfusion MCAO_Surgery->Reperfusion Treatment Compound/Vehicle Administration Reperfusion->Treatment Neuro_Assess Neurological Assessment (24h) Treatment->Neuro_Assess Brain_Harvest Brain Harvest & TTC Staining (24-48h) Neuro_Assess->Brain_Harvest Data_Analysis Infarct Volume Quantification Brain_Harvest->Data_Analysis

Caption: MCAO experimental workflow.

Signaling_Pathway Compound 5,6-dimethoxy-1,3- benzothiazol-2-amine GABA_AT GABA-AT Compound->GABA_AT Inhibition Na_Channel Voltage-gated Na+ Channels Compound->Na_Channel Modulation GABA Increased GABA Levels GABA_AT->GABA Neuronal_Exc Decreased Neuronal Excitability GABA->Neuronal_Exc Na_Channel->Neuronal_Exc Anticonvulsant Anticonvulsant Effect Neuronal_Exc->Anticonvulsant Neuroprotection Neuroprotective Effect Neuronal_Exc->Neuroprotection

References

Application Notes and Protocols for Computational Docking of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the computational docking of the small molecule 5,6-dimethoxy-1,3-benzothiazol-2-amine with various protein targets implicated in a range of diseases. This document outlines the necessary steps for ligand and protein preparation, molecular docking simulations, and the analysis of results, offering a framework for researchers to investigate the potential therapeutic applications of this compound.

Introduction

This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for its diverse pharmacological activities.[1][2] Derivatives of this core structure have shown promise as anticancer, anticonvulsant, and antimicrobial agents.[1][2] Computational docking is a powerful in silico method used to predict the binding orientation and affinity of a small molecule to a target protein, providing insights into its potential mechanism of action and guiding further experimental studies.[3][4][5]

This document will focus on the computational docking of this compound with three potential protein targets:

  • Gamma-aminobutyric acid aminotransferase (GABA-AT): A key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. Inhibition of GABA-AT can increase GABA levels, a strategy used in the treatment of epilepsy.[2]

  • Voltage-gated sodium channels (Nav): Crucial for the initiation and propagation of action potentials in excitable cells. Blockers of these channels are used as anticonvulsants and local anesthetics. The prokaryotic sodium channel from Magnetococcus marinus (NavMs) often serves as a structural and functional model for eukaryotic sodium channels.[6][7][8][9]

  • Human Epidermal Growth Factor Receptor (HER) family: A group of receptor tyrosine kinases that play a critical role in cell growth, proliferation, and differentiation. Dysregulation of HER signaling is implicated in the development of various cancers.

Materials and Software

Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software such as MarvinSketch or ChemDraw and saved in a suitable format (e.g., MOL, SDF).

Protein Structures: The 3D crystallographic structures of the target proteins can be obtained from the RCSB Protein Data Bank (PDB).

Target ProteinPDB ID (Example)Organism
GABA-AT1OHWSus scrofa (Pig)
NavMs5HVXMagnetococcus marinus
EGFR (HER1)2GS2Homo sapiens

Software:

  • Molecular Visualization and Preparation: UCSF Chimera or PyMOL

  • Molecular Docking: AutoDock Vina

  • Result Analysis: Discovery Studio Visualizer, LigPlot+

Experimental Protocols

This section provides a detailed step-by-step protocol for the computational docking of this compound with a target protein.

Ligand Preparation
  • Generate 2D Structure: Draw the 2D structure of this compound in a chemical drawing software.

  • Convert to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Add Hydrogens: Add polar hydrogens to the ligand structure.

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for flexibility during docking.

  • Save in PDBQT format: Save the prepared ligand file in the PDBQT format, which is required for AutoDock Vina.

Protein Preparation
  • Download PDB File: Download the desired protein structure from the PDB.

  • Clean the Protein Structure:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site.

    • Select the appropriate chain if the protein is a multimer.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Repair Missing Residues/Atoms: If necessary, use tools within the software to repair any missing residues or atoms in the protein structure.

  • Save in PDBQT format: Save the prepared protein file in the PDBQT format.

Molecular Docking using AutoDock Vina
  • Define the Grid Box:

    • Identify the binding site of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through binding site prediction software.

    • Define a grid box that encompasses the entire binding site. The size and center of the grid box should be carefully chosen to allow the ligand to move freely within the binding pocket.

  • Create Configuration File: Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters:

  • Run Docking Simulation: Execute AutoDock Vina from the command line using the configuration file:

  • Analyze Results:

    • The output file (docking_results.pdbqt) will contain multiple binding poses of the ligand ranked by their binding affinity (in kcal/mol).

    • Visualize the docked poses in a molecular visualization software to analyze the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Data Presentation: Hypothetical Docking Results

The following table summarizes hypothetical quantitative data from the docking of this compound with the selected target proteins.

Target ProteinPDB IDBinding Affinity (kcal/mol)Number of Hydrogen BondsKey Interacting Residues
GABA-AT1OHW-7.83Tyr123, Ser234, Arg345
NavMs5HVX-8.52Phe203, Thr206, Ile215
EGFR (HER1)2GS2-9.24Met793, Leu718, Gly796, Asp855

Visualization of Workflows and Signaling Pathways

Computational Docking Workflow

G Computational Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis ligand_prep Ligand Preparation (3D Structure, Energy Minimization, Add Hydrogens, Assign Charges) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens, Assign Charges) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Result Analysis (Binding Affinity, Poses, Interactions) docking->results visualization Visualization (UCSF Chimera, PyMOL) results->visualization

Caption: A flowchart illustrating the key steps in a typical computational docking workflow.

GABA-AT Signaling Pathway

G GABA-AT Signaling Pathway Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinate Succinate Semialdehyde GABA->Succinate GABA-AT GABA_T GABA-AT Krebs Krebs Cycle Succinate->Krebs Inhibitor 5,6-dimethoxy-1,3- benzothiazol-2-amine (Hypothetical Inhibitor) Inhibitor->GABA_T

Caption: A simplified diagram of the GABA metabolic pathway and the potential inhibitory action on GABA-AT.

Voltage-Gated Sodium Channel (Nav) Function

G Voltage-Gated Sodium Channel Function Depolarization Membrane Depolarization Nav_Open Nav Channel Opening Depolarization->Nav_Open Na_Influx Na+ Influx Nav_Open->Na_Influx Action_Potential Action Potential Propagation Na_Influx->Action_Potential Blocker 5,6-dimethoxy-1,3- benzothiazol-2-amine (Hypothetical Blocker) Blocker->Nav_Open

Caption: A diagram showing the role of voltage-gated sodium channels in action potential propagation and the site of potential blockage.

HER (EGFR) Signaling Pathway

G HER (EGFR) Signaling Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Inhibitor 5,6-dimethoxy-1,3- benzothiazol-2-amine (Hypothetical Inhibitor) Inhibitor->Dimerization

Caption: An overview of the HER (EGFR) signaling pathway and a potential point of inhibition.

Discussion and Future Directions

The hypothetical docking results suggest that this compound has the potential to bind to GABA-AT, Nav channels, and EGFR with favorable binding affinities. The predicted interactions provide a structural basis for its potential inhibitory activity.

These in silico findings serve as a preliminary screening and hypothesis generation step. To validate these computational predictions, further experimental studies are essential, including:

  • In vitro enzyme inhibition assays: To determine the IC50 values of the compound against the target proteins.

  • Cell-based assays: To assess the functional effects of the compound on cellular pathways.

  • X-ray crystallography: To determine the experimental binding mode of the compound to the target proteins.

These application notes and protocols provide a comprehensive guide for researchers to initiate computational studies on this compound and to explore its potential as a therapeutic agent.

References

Application Notes and Protocols for the Quantification of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The methodologies described herein are based on established analytical techniques for related benzothiazole compounds and are intended to serve as a comprehensive guide for the development and validation of quantitative assays.

Introduction

This compound is a benzothiazole derivative with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is relatively high and the matrix is less complex.

2.1.1. Experimental Protocol: HPLC-UV

Objective: To quantify this compound using a stability-indicating HPLC-UV method.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Volumetric flasks and pipettes

  • HPLC vials

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

| Detection Wavelength | 280 nm (or λmax of the compound) |

Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions (for a hypothetical tablet formulation):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Make up the volume to 100 mL with methanol and mix well.

  • Filter a portion of the solution through a 0.45 µm syringe filter.

  • Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

Analysis:

  • Inject the standard solutions to construct a calibration curve.

  • Inject the sample solutions for quantification.

2.1.2. Data Presentation: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
**Linearity (R²) **> 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo and known impurities

2.1.3. Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-UV Analysis cluster_processing Data Processing Standard Reference Standard Weighing Stock Stock Solution Preparation Standard->Stock Calibration Calibration Standards Preparation Stock->Calibration HPLC HPLC System Calibration->HPLC Sample Sample Weighing Extraction Sample Extraction Sample->Extraction Dilution Sample Dilution Extraction->Dilution Dilution->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration CalibrationCurve Calibration Curve Generation Integration->CalibrationCurve Quantification Quantification of Analyte Integration->Quantification CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound by HPLC-UV.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, where concentrations are expected to be low.

2.2.1. Experimental Protocol: UPLC-MS/MS

Objective: To quantify this compound in human plasma using a rapid and sensitive UPLC-MS/MS method.

Materials:

  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

  • Protein precipitation solvent (e.g., Acetonitrile)

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer

  • C18 UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

  • Data acquisition and processing software

UPLC Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
Capillary Voltage 3.0 kV

| MRM Transitions | To be determined by direct infusion of the analyte and IS. Hypothetical transitions: Analyte: m/z 211 -> 168; IS: m/z 214 -> 171 |

Preparation of Standard and QC Samples:

  • Prepare stock solutions of the analyte and IS (1 mg/mL) in methanol.

  • Prepare working solutions of the analyte for calibration standards and quality control (QC) samples by serial dilution.

  • Spike blank human plasma with the working solutions to obtain calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples (low, mid, high concentrations).

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

2.2.2. Data Presentation: UPLC-MS/MS Method Validation Parameters (Hypothetical Data)

ParameterResult
**Linearity (R²) **> 0.995
Range 0.1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Accuracy (% RE) Within ±15% (±20% for LLOQ)
Precision (% RSD) < 15% (< 20% for LLOQ)
Matrix Effect 85% - 115%
Recovery > 80%

2.2.3. Workflow Diagram: UPLC-MS/MS Analysis

UPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_processing Data Processing Plasma Plasma Sample IS Add Internal Standard Plasma->IS PPT Protein Precipitation IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC System Supernatant->UPLC MSMS Tandem Mass Spectrometer UPLC->MSMS Data Data Acquisition (MRM) MSMS->Data Integration Peak Area Integration Data->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio CalibrationCurve Generate Calibration Curve Ratio->CalibrationCurve Quantification Quantify Analyte Concentration CalibrationCurve->Quantification Report Final Report Quantification->Report

Caption: Workflow for the quantification of this compound in plasma by UPLC-MS/MS.

Signaling Pathways and Logical Relationships

While this compound is a small molecule and its direct signaling pathway may not be fully elucidated, a logical diagram can represent the relationship between its administration and the analytical outcome in a pharmacokinetic study.

PK_Study_Logic cluster_in_vivo In Vivo Phase cluster_sampling Sampling cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration Absorption Absorption Dosing->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Blood_Sampling Blood Sampling at Timed Intervals Distribution->Blood_Sampling Excretion Excretion Metabolism->Excretion Sample_Processing Plasma Sample Processing Blood_Sampling->Sample_Processing UPLC_MSMS UPLC-MS/MS Quantification Sample_Processing->UPLC_MSMS Concentration_Time_Profile Concentration-Time Profile UPLC_MSMS->Concentration_Time_Profile PK_Parameters Calculation of PK Parameters (AUC, Cmax, t1/2) Concentration_Time_Profile->PK_Parameters

Caption: Logical relationship in a pharmacokinetic study of this compound.

Conclusion

The analytical methods detailed in this document provide a robust framework for the accurate and reliable quantification of this compound in various matrices. The choice between HPLC-UV and UPLC-MS/MS will depend on the specific requirements of the study, including the sample matrix, expected concentration range, and the need for high sensitivity and selectivity. It is imperative that any method based on these protocols be fully validated according to the relevant regulatory guidelines before its application in routine analysis.

Application Notes and Protocols for the In Vivo Formulation of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the formulation and in vivo administration of the investigational compound 5,6-dimethoxy-1,3-benzothiazol-2-amine. Due to its predicted physicochemical properties, this compound is anticipated to have low aqueous solubility, necessitating specific formulation strategies to ensure adequate bioavailability for preclinical studies.

Physicochemical Properties and Formulation Considerations

This compound is a benzothiazole derivative. While experimental data for this specific molecule is limited, its structure suggests it is a weakly basic and lipophilic compound. A predicted pKa of 5.29 indicates it will be poorly soluble in neutral and alkaline conditions.[1] Benzothiazole derivatives, as a class of compounds, are often associated with poor water solubility.[2][3][4] Therefore, the primary challenge in formulating this compound for in vivo studies is to enhance its solubility and ensure consistent and reproducible dosing.

For early-stage preclinical studies, simple and well-characterized vehicle systems are preferred. The choice of vehicle will depend on the route of administration, the required dose, and the toxicology of the excipients.[4][5]

Vehicle Selection for In Vivo Studies

Given the predicted low aqueous solubility of this compound, several vehicle systems can be considered for oral and parenteral administration. The following table summarizes suitable options for initial screening.

Vehicle Type Composition Route of Administration Advantages Disadvantages
Aqueous Suspension 0.5% - 1% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in purified waterOral (gavage)Simple to prepare; generally well-tolerated.[6]May lead to inaccurate dosing if not properly homogenized; not suitable for intravenous administration.[7]
Co-solvent System 10-20% Dimethyl sulfoxide (DMSO), 30-40% Polyethylene glycol 400 (PEG 400), 40-60% Saline or PBSOral, Intraperitoneal, IntravenousCan achieve higher drug concentrations for poorly soluble compounds.[1]Co-solvents can have their own pharmacological and toxicological effects.[7][8]
Lipid-Based Formulation Solutions or suspensions in oils (e.g., corn oil, sesame oil)Oral, SubcutaneousCan enhance oral bioavailability for lipophilic compounds.More complex to formulate and may influence the pharmacokinetic profile.[7]
Cyclodextrin Formulation 20-40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water or bufferOral, IntravenousCan increase aqueous solubility and stability.Can be nephrotoxic at high doses.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Suspension for Oral Gavage

This protocol is suitable for initial oral efficacy and pharmacokinetic studies where a solution formulation is not feasible.

Materials:

  • This compound

  • Methylcellulose (MC) or Carboxymethylcellulose (CMC)

  • Purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Homogenizer (optional)

Procedure:

  • Prepare the Vehicle: Prepare a 0.5% (w/v) methylcellulose solution by slowly adding 0.5 g of MC to 100 mL of purified water while stirring continuously. Allow the solution to stir for several hours until the MC is fully hydrated and a clear, viscous solution is formed.

  • Compound Preparation: Weigh the required amount of this compound.

  • Wetting the Compound: In a mortar, add a small amount of the 0.5% MC vehicle to the compound powder and triturate with a pestle to form a smooth, uniform paste. This step is crucial to prevent clumping.

  • Suspension Formulation: Gradually add the remaining vehicle to the paste while continuously stirring or triturating to achieve the final desired concentration.

  • Homogenization: For a more uniform and stable suspension, homogenize the mixture using a suitable homogenizer.

  • Storage and Handling: Store the suspension at 2-8°C and protect it from light. Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.

Protocol 2: Preparation of a Co-solvent Formulation for Oral or Parenteral Administration

This protocol is designed to achieve a solution formulation, which is often preferred for pharmacokinetic studies.[3]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile vials

  • Vortex mixer

Procedure:

  • Solubilization: Weigh the required amount of this compound and place it in a sterile vial.

  • Co-solvent Addition: Add the required volume of DMSO to the vial to dissolve the compound. Vortex until the compound is completely dissolved. The volume of DMSO should be kept to a minimum, typically not exceeding 20% of the final formulation volume.[1]

  • Addition of PEG 400: Add the required volume of PEG 400 and vortex to mix thoroughly.

  • Aqueous Phase Addition: Slowly add the sterile saline or PBS to the organic solution while continuously vortexing. The slow addition is critical to prevent precipitation of the compound.

  • Final Formulation: The final formulation should be a clear solution. If any precipitation occurs, the formulation may need to be adjusted by altering the co-solvent ratios or reducing the final concentration of the compound.

  • Sterilization (for parenteral use): For intravenous or intraperitoneal administration, the final formulation should be sterile-filtered through a 0.22 µm syringe filter.

In Vivo Administration: Oral Gavage in Mice

Oral gavage is a common method for the precise oral administration of liquid formulations to rodents.[9]

Quantitative Data for Oral Gavage in Mice
Mouse Body Weight (grams) Recommended Gavage Needle Size (Gauge) Maximum Administration Volume (mL)
15 - 2022G0.20
20 - 2520G0.25
25 - 3518G0.35

Note: The general recommendation for maximum gavage volume is 10 mL/kg of the animal's body weight.[9][10][11] Some studies recommend smaller volumes to reduce the risk of complications.[9][11]

Protocol 3: Oral Gavage Procedure in Mice

Materials:

  • Appropriately sized gavage needle with a ball tip

  • Syringe

  • Prepared formulation of this compound

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head and body.[10][12] The head should be slightly extended to create a straight line from the mouth to the esophagus.

  • Measure Insertion Depth: Before the first procedure, measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth to reach the stomach.[9] Mark this depth on the gavage needle.

  • Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.[9] The mouse will often swallow, which helps guide the needle into the esophagus. The needle should pass easily without resistance.[9][10]

  • Administration: Once the needle is at the predetermined depth, slowly administer the formulation over 2-3 seconds.[9]

  • Needle Withdrawal: Gently withdraw the needle along the same path of insertion.

  • Post-Procedure Monitoring: Return the mouse to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing or bleeding.[2][9] Continue to monitor the animals 12-24 hours after dosing.[2][9][10][11]

Signaling Pathways and Experimental Workflows

Benzothiazole derivatives have been shown to interact with various signaling pathways, making them of interest for a range of therapeutic areas, including oncology and neurodegenerative diseases.[2][4] Several studies have implicated benzothiazoles in the modulation of key cellular pathways such as PI3K/AKT and STAT3.[2][6][10] The structurally related compound, Riluzole, is known to modulate glutamatergic neurotransmission.[7][9]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Cytokines Cytokines (e.g., IL-6) Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor PI3K PI3K RTK->PI3K JAK JAK Cytokine_Receptor->JAK GPCR Glutamate Receptor (mGluR) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Gene_Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) mTOR->Gene_Transcription STAT3 STAT3 JAK->STAT3 STAT3->Gene_Transcription Glutamate_Release Glutamate Release Benzothiazole 5,6-dimethoxy-1,3- benzothiazol-2-amine Benzothiazole->PI3K Inhibition Benzothiazole->STAT3 Inhibition Benzothiazole->Glutamate_Release Modulation

Caption: Potential signaling pathways modulated by benzothiazole derivatives.

G Start Start: In Vivo Study Formulation Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Start->Physicochemical_Characterization Vehicle_Screening Vehicle Screening (Aqueous Suspension, Co-solvent, etc.) Physicochemical_Characterization->Vehicle_Screening Formulation_Development Formulation Development (Protocol 1 or 2) Vehicle_Screening->Formulation_Development Dose_Calculation Dose Calculation (Based on mg/kg) Formulation_Development->Dose_Calculation Animal_Preparation Animal Preparation (Acclimatization, Weighing) Dose_Calculation->Animal_Preparation Administration Administration (Oral Gavage - Protocol 3) Animal_Preparation->Administration Post_Dosing_Monitoring Post-Dosing Monitoring (Clinical Signs, Adverse Events) Administration->Post_Dosing_Monitoring Endpoint_Analysis Endpoint Analysis (Pharmacokinetics, Efficacy, Toxicology) Post_Dosing_Monitoring->Endpoint_Analysis End End of Study Endpoint_Analysis->End

Caption: Experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 2-aminobenzothiazoles are a common challenge.[1] The primary causes often revolve around incomplete reaction, side reactions, and suboptimal reaction conditions.[1]

  • Incomplete Cyclization: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4,5-dimethoxyphenylthiourea) is consumed.

  • Suboptimal Temperature: Temperature control is critical. Excessively high temperatures can promote the formation of side products, while temperatures that are too low will result in a slow or incomplete reaction.[1] The reaction temperature depends on the specific reagents used but is often controlled between 0°C and room temperature during the addition of bromine, and then may be gently heated.

  • Reagent Quality: Ensure the purity of the starting materials, particularly the 3,4-dimethoxyaniline and potassium thiocyanate. Impurities can interfere with the reaction.

  • Improper Stoichiometry: The molar ratios of the reactants are crucial. An excess of bromine can lead to over-halogenation of the aromatic ring.

Solutions:

  • Optimize Reaction Time and Temperature: Experiment with slight variations in temperature and reaction time, using TLC to track the formation of the product and consumption of reactants.[1]

  • Control Reagent Addition: Add the bromine solution dropwise and slowly while maintaining a low temperature (e.g., 0-5°C) to control the exothermic reaction and minimize side product formation.[2]

  • Purify Starting Materials: If the purity of the starting materials is questionable, consider recrystallization or distillation before use.

Q2: I am observing multiple spots on my TLC plate. What are the likely side products?

A2: The formation of byproducts is a significant challenge. Common side products include:

  • Unreacted Starting Material: Incomplete conversion will leave starting materials in the reaction mixture.[1]

  • Di- and Tri-brominated Species: The electron-rich nature of the dimethoxy-substituted benzene ring makes it susceptible to over-bromination if an excess of bromine is used or if the addition is not carefully controlled.

  • Oxidation Products: The starting aniline derivative can be susceptible to oxidation.

  • Polymeric Materials: Under certain conditions, starting materials or intermediates can polymerize, leading to insoluble tars.

Solutions:

  • Precise Stoichiometry: Use a precise molar equivalent of bromine.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation.

  • Purification: Column chromatography is often effective for separating the desired product from closely related impurities.

Q3: The final product is off-color (e.g., yellow or brown) and difficult to purify. What are the best purification methods?

A3: An off-color product indicates the presence of impurities.[1]

  • Recrystallization: This is the most common method for purifying the final product. A suitable solvent system must be identified. Ethanol or ethanol/water mixtures are often effective for 2-aminobenzothiazoles.[3]

  • Activated Carbon Treatment: If the product is colored due to persistent impurities, dissolving the crude product in a hot solvent, adding a small amount of activated carbon (e.g., Norit), and then filtering the hot solution can remove colored impurities.[3]

  • Column Chromatography: For difficult separations, silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can provide a high-purity product.

Frequently Asked Questions (FAQs)

Q: What is the most common synthetic route for this compound?

A: The most established method is the oxidative cyclization of a substituted phenylthiourea. This typically involves two main steps:

  • Formation of the N-(4,5-dimethoxyphenyl)thiourea intermediate from 3,4-dimethoxyaniline and a thiocyanate salt.

  • Intramolecular electrophilic cyclization of the thiourea using a halogen, most commonly bromine, in a solvent like acetic acid.[2][4]

Q: What are the critical safety precautions for this synthesis?

A:

  • Bromine: Bromine is highly corrosive, toxic, and causes severe burns. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Acetic Acid: Glacial acetic acid is corrosive. Avoid inhalation of vapors and contact with skin.

  • Thiocyanates: While generally less hazardous, they can release toxic hydrogen cyanide gas if acidified.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Provides detailed structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Shows the presence of key functional groups (e.g., N-H and C=N stretches).

Data Presentation

The choice of solvent and reaction temperature can significantly impact the yield and purity of the final product. The following tables summarize hypothetical data based on common optimization studies for similar syntheses.

Table 1: Effect of Solvent on Reaction Yield and Purity

SolventReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
Glacial Acetic Acid25247595
Chloroform25246092
Dichloromethane25246593
Methanol25245588

Table 2: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
0 - 5246897
25 (Room Temp)247595
40127290
6086585

Note: These are representative data and actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general procedure adapted from established methods for the synthesis of substituted 2-aminobenzothiazoles.[2][5]

Step 1: Preparation of N-(4,5-dimethoxyphenyl)thiourea

  • This intermediate is often prepared in situ or can be synthesized separately. The in-situ generation is described in the next step.

Step 2: Oxidative Cyclization

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (0.1 mol) and potassium thiocyanate (0.3 mol) in glacial acetic acid (150 mL).

  • Cool the mixture to 0-5°C in an ice bath.

  • Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL).

  • Add the bromine solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 20-24 hours.[2]

  • Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting aniline spot disappears.

  • Pour the reaction mixture into 500 mL of ice-cold water with stirring.

  • Neutralize the mixture by slowly adding a concentrated ammonium hydroxide solution until the pH is approximately 8.

  • The crude product will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude solid by recrystallization from ethanol to obtain this compound as a crystalline solid.

Visualizations

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents A 3,4-Dimethoxyaniline Intermediate N-(4,5-dimethoxyphenyl)thiourea (in situ) A->Intermediate B KSCN B->Intermediate C Br₂ C->Intermediate D Acetic Acid D->Intermediate Product 5,6-dimethoxy-1,3- benzothiazol-2-amine Intermediate->Product Oxidative Cyclization

Caption: General synthesis route for this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Synthesis CheckYield Is Yield Low? Start->CheckYield CheckPurity Is Purity Low? (Multiple TLC Spots) CheckYield->CheckPurity No Action_Temp Optimize Temp & Reaction Time CheckYield->Action_Temp Yes Action_Purify Recrystallize or use Column Chromatography CheckPurity->Action_Purify Yes Success Pure Product Obtained CheckPurity->Success No Action_Reagents Check Reagent Purity & Stoichiometry Action_Temp->Action_Reagents Action_Reagents->Start Retry Synthesis Action_Purify->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

Potential Side Reactions

Side_Reactions Start N-(4,5-dimethoxyphenyl)thiourea DesiredProduct Desired Product Start->DesiredProduct Correct Cyclization SideProduct1 Over-brominated Byproduct Start->SideProduct1 Excess Br₂ SideProduct2 Polymeric Tar Start->SideProduct2 High Temp

Caption: Common side reactions in the synthesis of 2-aminobenzothiazoles.

References

Technical Support Center: Optimizing Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the classical and widely used approach involving the thiocyanation of 3,4-dimethoxyaniline followed by cyclization.

Problem Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: 3,4-dimethoxyaniline can degrade over time, and potassium thiocyanate can absorb moisture.Use freshly distilled or recrystallized 3,4-dimethoxyaniline. Ensure potassium thiocyanate is dry by storing it in a desiccator.
Inefficient thiocyanation: The electrophilic substitution on the electron-rich aniline may not be optimal.Control the temperature carefully during the addition of bromine, keeping it low (e.g., 0-5 °C) to prevent side reactions. Ensure stoichiometric amounts of reagents.
Incomplete cyclization: The conversion of the thiocyanate intermediate to the final benzothiazole may be incomplete.After the initial reaction, ensure sufficient time for cyclization, which may be facilitated by gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of Multiple Products (Isomers) Lack of regioselectivity: The two methoxy groups on the aniline ring can direct bromination/thiocyanation to multiple positions.The primary directing influence of the amino group typically favors substitution at the para position. However, to enhance regioselectivity, consider using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent. Careful control of reaction temperature is also crucial.
Presence of Dark-Colored Impurities Oxidation of aniline or intermediates: Electron-rich anilines and their derivatives can be susceptible to oxidation, leading to colored byproducts.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Over-bromination: Excess bromine can lead to the formation of poly-brominated side products, which can be colored.Use a stoichiometric amount of bromine (or other brominating agent) and add it dropwise to the reaction mixture with efficient stirring.
Difficulty in Product Purification Co-crystallization of impurities: The desired product may crystallize with unreacted starting materials or side products.For recrystallization, screen various solvents or solvent mixtures (e.g., ethanol, methanol, ethyl acetate/hexane) to find a system where the solubility of the product and impurities differ significantly.
Similar polarity of product and impurities: If impurities have similar polarity to the product, separation by column chromatography can be challenging.Optimize the mobile phase for column chromatography by testing different solvent ratios (e.g., ethyl acetate/hexane or dichloromethane/methanol) using TLC. Gradient elution may be necessary for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the reaction of 3,4-dimethoxyaniline with a thiocyanate salt (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine, in a suitable solvent like acetic acid. This reaction proceeds through an in-situ formation of a thiocyanate intermediate which then undergoes intramolecular cyclization to form the benzothiazole ring.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (3,4-dimethoxyaniline), any intermediates, and the final product. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q3: What are the expected yields for this synthesis?

A3: The yields can vary depending on the specific reaction conditions and the purity of the starting materials. For analogous syntheses of methoxy-substituted 2-aminobenzothiazoles, yields in the range of 60-75% have been reported. For instance, the synthesis of 6-methoxy-1,3-benzothiazol-2-amine from p-anisidine has been reported with a yield of 69.4%.[1]

Q4: What are the key safety precautions to take during this synthesis?

A4: Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it is important to control the addition of bromine and maintain the recommended reaction temperature.

Q5: What are the best methods for purifying the final product?

A5: The most common purification techniques for 2-aminobenzothiazole derivatives are recrystallization and column chromatography.[2]

  • Recrystallization: Ethanol, methanol, or mixtures of ethyl acetate and hexane are often suitable solvents for recrystallization.

  • Column Chromatography: Silica gel is typically used as the stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The optimal solvent system should be determined by TLC analysis.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Methoxy-Substituted 2-Aminobenzothiazoles
Starting MaterialThiocyanate SourceOxidizing AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-AnisidineKSCNBromineAcetic AcidRoom Temp.569.4[1]
3,4-DimethoxyanilineKSCNBromineAcetic Acid0 - Room Temp.4-665-75 (Typical)General Method
3,4-DimethoxyanilineNH₄SCNNBSDichloromethane0 - Room Temp.3-5Potentially higher selectivityGeneral Method

Note: "General Method" refers to commonly employed conditions for this class of reaction, with expected yields based on similar transformations.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • 3,4-dimethoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial acetic acid

  • Ethanol (for recrystallization)

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise from the dropping funnel, ensuring the temperature remains below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, and then allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a solution of sodium hydroxide until a precipitate is formed.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Purification 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Thiocyanation Thiocyanation 3,4-Dimethoxyaniline->Thiocyanation KSCN KSCN KSCN->Thiocyanation Bromine Bromine Bromine->Thiocyanation Cyclization Cyclization Thiocyanation->Cyclization in situ Crude Product Crude Product Cyclization->Crude Product Purification Purification Crude Product->Purification Recrystallization or Column Chromatography Final Product Final Product Purification->Final Product

Caption: Synthetic workflow for this compound.

TroubleshootingLogic Start Start LowYield Low Yield? Start->LowYield CheckReagents Check Reagent Purity LowYield->CheckReagents Yes MultipleProducts Multiple Products? LowYield->MultipleProducts No OptimizeConditions Optimize Temp. & Time CheckReagents->OptimizeConditions OptimizeConditions->MultipleProducts ControlRegioselectivity Use Milder Brominating Agent & Lower Temperature MultipleProducts->ControlRegioselectivity Yes PurificationIssues Purification Difficulty? MultipleProducts->PurificationIssues No ControlRegioselectivity->PurificationIssues ScreenSolvents Screen Recrystallization Solvents or Optimize Chromatography PurificationIssues->ScreenSolvents Yes Success Success PurificationIssues->Success No ScreenSolvents->Success

Caption: Troubleshooting decision tree for the synthesis optimization.

References

Technical Support Center: Purification of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The following information is curated to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Suggested Solution
Difficulty in Crystallization The compound may be too soluble in the chosen solvent, or impurities are inhibiting crystal formation.Try a different solvent or a solvent/anti-solvent system. Common solvents for recrystallizing 2-aminobenzothiazole derivatives include ethanol and methanol.[1][2] If the compound is too soluble, a less polar solvent can be added as an anti-solvent. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.
Product "Oiling Out" During Recrystallization The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.Ensure the solution is not supersaturated before cooling. Try using a lower boiling point solvent or a solvent mixture. If impurities are suspected, consider a preliminary purification step like column chromatography.
Colored Impurities Persist After Recrystallization The impurity may have similar solubility to the product or may be adsorbed onto the product's crystals.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. A second recrystallization may also be necessary.
Co-elution of Impurities During Column Chromatography The polarity of the impurity is very similar to the polarity of the product.Optimize the mobile phase. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve separation.[2] Consider using a different stationary phase if silica gel is not providing adequate separation. Thin Layer Chromatography (TLC) should be used to test various solvent systems before running the column.[3]
Low Recovery from Column Chromatography The compound may be strongly adsorbing to the silica gel or may be unstable on the column.A small amount of a more polar solvent (e.g., a few drops of triethylamine or methanol) can be added to the eluent to reduce tailing and improve recovery of polar compounds.[2] However, be mindful that this will also elute more polar impurities. Ensure the compound is stable to the acidic nature of silica gel; if not, neutral or basic alumina could be an alternative stationary phase.
Product Appears as an Off-White or Tan Powder This may be the inherent color of the compound or due to minor impurities.2-Amino-6-methoxybenzothiazole is described as a fine off-white to light tan crystalline powder.[4] If a purer white product is desired, multiple recrystallizations or careful column chromatography may be required. Purity should be assessed by analytical methods like HPLC or NMR to determine if the color corresponds to significant impurities.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting points for purification of this compound?

A1: Based on protocols for similar 2-aminobenzothiazole derivatives, the two primary purification techniques are recrystallization and column chromatography.[2] For recrystallization, ethanol is a commonly used solvent.[1] For column chromatography, silica gel is a standard stationary phase, with mobile phases typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[2][5]

Q2: What are the likely impurities I might encounter?

A2: Impurities will largely depend on the synthetic route used. Common impurities could include unreacted starting materials such as 3,4-dimethoxyaniline or potassium thiocyanate, as well as by-products from side reactions.[6][7]

Q3: What is the solubility of this compound?

A3: While specific data for this compound is limited, a related compound, 2-amino-6-methoxybenzothiazole, is reported to be slightly soluble in methanol and insoluble in water.[4] This suggests that alcoholic solvents may be suitable for recrystallization, and aqueous washes can be effective for removing water-soluble impurities.

Q4: How can I assess the purity of my final product?

A4: Purity can be assessed using a combination of techniques. Thin Layer Chromatography (TLC) is a quick method to check for the presence of multiple components. High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify impurities. The melting point of the purified compound should be sharp and within a narrow range.

Quantitative Data Summary

The following table summarizes typical conditions used for the purification of analogous 2-aminobenzothiazole derivatives, which can serve as a starting point for optimizing the purification of this compound.

Purification Method Compound Class Conditions Typical Observations/Purity Reference
Recrystallization 2-Amino-4-chlorobenzothiazoleSolvent: EthanolYielded white crystals[2]
6-Methoxy-1,3-benzothiazol-2-amineSolvent: EthanolYield: 83%[1]
Column Chromatography 1-(benzo[d]thiazol-2-yl)-3-butylthioureaStationary Phase: Silica Gel; Mobile Phase: Hexanes:Ethyl Acetate (95:5 to 0:1 gradient)-[2]
General Benzothiazole DerivativesStationary Phase: Silica Gel; Mobile Phase: Petroleum Ether:Ethyl Acetate (6:1)-[5]

Experimental Protocols

Recrystallization Protocol

Objective: To purify crude this compound by removing soluble and insoluble impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Solvent Selection: Choose an appropriate solvent in which the compound is soluble when hot and sparingly soluble when cold. Ethanol is a good starting point.[1][2]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the solvent's boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. If no crystals form, try scratching the inner wall of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystallization has started at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Column Chromatography Protocol

Objective: To purify crude this compound by separating it from impurities based on their differential adsorption to a stationary phase.

Materials:

  • Crude this compound

  • Silica gel (200-300 mesh)

  • Eluent (e.g., a mixture of petroleum ether and ethyl acetate)[5]

  • Chromatography column

  • Collection tubes

Methodology:

  • Eluent Selection: Determine the optimal eluent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and then adding the dry powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Purification_Workflow start_node Crude 5,6-dimethoxy- 1,3-benzothiazol-2-amine assess_purity Assess Purity (TLC, NMR) start_node->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column_chrom Column Chromatography is_solid->column_chrom No check_purity1 Check Purity recrystallize->check_purity1 check_purity1->column_chrom Needs Further Purification pure_product Pure Product check_purity1->pure_product Purity Acceptable check_purity2 Check Purity column_chrom->check_purity2 check_purity2->recrystallize Needs Further Purification check_purity2->pure_product Purity Acceptable oily_crude Oily/Gummy Crude oily_crude->column_chrom

Caption: A workflow diagram for selecting a purification strategy.

References

Technical Support Center: Crystallization of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 5,6-dimethoxy-1,3-benzothiazol-2-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for crystallization?

Understanding the physicochemical properties of this compound is crucial for developing an effective crystallization strategy. While specific experimental data for this compound is limited, we can infer its properties from closely related analogs like 6-methoxy-1,3-benzothiazol-2-amine. The presence of two methoxy groups and an amino group suggests that the molecule will have moderate polarity.

Q2: Which solvents are recommended for the crystallization of this compound?

The choice of solvent is a critical parameter in a successful crystallization. A suitable solvent should dissolve the compound when hot but not when cold. Given the polar nature of the amino and methoxy groups, polar solvents are a good starting point for screening. For the related compound, 6-methoxy-1,3-benzothiazol-2-amine, ethanol has been successfully used for recrystallization.[1] A systematic solvent screening is always recommended.

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly.[2] To address this, try the following:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent to dilute the solution.

  • Allow the solution to cool down more slowly.

  • Consider using a different solvent or a solvent mixture.

Q4: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?

If no crystals form upon cooling, the solution is likely not supersaturated enough. Here are some techniques to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask. This can create nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of the pure compound to the solution. This "seed" will act as a template for other crystals to grow.

  • Concentration: If you suspect too much solvent was used, you can evaporate some of it to increase the concentration of your compound.

  • Lower Temperature: Try cooling the solution in an ice bath or refrigerator to further decrease the solubility.

Q5: How can I improve the yield and purity of my crystals?

Low yield can be due to using too much solvent, while low purity can result from rapid crystallization trapping impurities. To improve these:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before further cooling in an ice bath. This promotes the formation of purer, larger crystals.

  • Washing: After filtration, wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during the crystallization of this compound.

Issue 1: Compound Fails to Dissolve in Hot Solvent
  • Possible Cause: The chosen solvent is not suitable for your compound.

  • Solution:

    • Ensure you are using a sufficient volume of solvent.

    • If the compound still doesn't dissolve, select a more polar solvent or a solvent mixture. Refer to the Solvent Screening Protocol table below.

Issue 2: Crystals Crash Out of Solution Too Quickly
  • Possible Cause: The solution is too supersaturated, or the cooling is too rapid.

  • Solution:

    • Reheat the solution to redissolve the solid.

    • Add a small amount of additional hot solvent.

    • Ensure the solution cools slowly and undisturbed.

Issue 3: Discolored Crystals
  • Possible Cause: Presence of colored impurities.

  • Solution:

    • During the hot dissolution step, add a small amount of activated charcoal to the solution.

    • Perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted PolarityNotes
This compoundC₉H₁₀N₂O₂S210.25ModerateThe two methoxy groups increase polarity compared to the parent compound.
6-methoxy-1,3-benzothiazol-2-amineC₈H₈N₂OS180.23ModerateSuccessfully recrystallized from ethanol.[1]
2-aminobenzothiazoleC₇H₆N₂S150.20ModerateParent compound of the series.
Table 2: General Solvent Screening Protocol for Crystallization
Solvent ClassExample SolventsPolaritySuitability for this compound
Alcohols Ethanol, Methanol, IsopropanolHighGood starting point due to the polar nature of the target compound. Ethanol is a known good solvent for a similar compound.[1]
Ketones AcetoneMediumMay be effective, can be used in a mixed solvent system.
Esters Ethyl AcetateMediumAnother option for screening, potentially in a solvent mixture.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Low to MediumLess likely to be effective as a single solvent but could be used as an anti-solvent.
Hydrocarbons Hexane, TolueneLowUnlikely to be a good primary solvent but can be used as an anti-solvent in a mixed solvent system.
Amides Dimethylformamide (DMF)HighCan be used for highly insoluble compounds, but its high boiling point can make removal difficult.
Water WaterVery HighMay be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Experimental Protocols

General Recrystallization Protocol for a 2-Aminobenzothiazole Derivative

This protocol can be adapted for the crystallization of this compound.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of a suitable solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Mandatory Visualization

troubleshooting_workflow start Start Crystallization dissolve Dissolve Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Compound Oils Out? crystals_form->oiling_out No success Collect & Dry Crystals crystals_form->success Yes no_crystals Troubleshoot: No Crystals oiling_out->no_crystals No oiled_out Troubleshoot: Oiling Out oiling_out->oiled_out Yes induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization add_solvent Add More Solvent & Re-cool Slowly oiled_out->add_solvent add_solvent->cool induce_crystallization->cool purification_workflow crude Crude 5,6-dimethoxy-1,3- benzothiazol-2-amine dissolution Dissolution in Minimum Hot Solvent crude->dissolution decolorization Decolorization with Activated Charcoal (Optional) dissolution->decolorization hot_filtration Hot Filtration decolorization->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Vacuum Filtration crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Drying washing->drying pure_product Pure Crystalline Product drying->pure_product

References

Technical Support Center: Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to optimize reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and direct method is the oxidative cyclization of a substituted arylthiourea, which is formed in situ from the reaction of 3,4-dimethoxyaniline with a thiocyanate salt in the presence of an oxidizing agent like bromine. This approach, a variation of the Hugershoff reaction, is widely applicable for the synthesis of 2-aminobenzothiazoles.[1]

Q2: I am experiencing a low yield in my synthesis. What are the most critical parameters to investigate?

A2: Low yields in 2-aminobenzothiazole synthesis can stem from several factors. Key areas to investigate include:

  • Purity of Starting Materials: 3,4-dimethoxyaniline can degrade over time. Ensure you are using a fresh or purified starting material. The purity of the thiocyanate salt is also crucial.

  • Reaction Temperature: Temperature control is vital. The initial thiocyanation is typically performed at low temperatures (0-10 °C) to control the reaction rate and minimize side products. The subsequent cyclization may require heating.

  • Stoichiometry of Reagents: The molar ratios of the aniline, thiocyanate, and bromine are critical. An excess of thiocyanate is often used, but an excess of bromine can lead to unwanted side reactions.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[2]

Q3: I am observing the formation of multiple products in my reaction mixture. What are the likely side products?

A3: A common side reaction is the formation of regioisomers. While the primary product is this compound, thiocyanation at other positions on the aromatic ring can occur, leading to the formation of other isomers. Over-bromination of the aromatic ring is another possibility if an excess of bromine is used. Additionally, polymerization of the starting materials or intermediates can lead to insoluble byproducts.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a common and effective method for purifying 2-aminobenzothiazole derivatives.[3][4] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[5] For more challenging purifications or to remove closely related impurities, column chromatography using silica gel is recommended.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Purity of 3,4-dimethoxyaniline is low.Use freshly purchased or recrystallized 3,4-dimethoxyaniline.
Incomplete reaction.Monitor the reaction by TLC. If starting material is still present, extend the reaction time.
Incorrect reaction temperature.Maintain a low temperature (0-10 °C) during the addition of bromine to control the exothermic reaction. Gradually warm to room temperature or heat as required for the cyclization step.
Formation of a Dark, Tarry Substance Polymerization of starting materials or intermediates.Ensure proper temperature control. Add the bromine solution slowly and dropwise with vigorous stirring.
Oxidation of the product or intermediates.Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is Difficult to Purify Presence of multiple isomers.Optimize the reaction conditions to favor the formation of the desired isomer (e.g., temperature, solvent). Use column chromatography for separation.
Residual starting materials or reagents.Ensure the reaction goes to completion. Quench any unreacted bromine with a suitable reagent (e.g., sodium thiosulfate solution) during workup.
Inconsistent Results Between Batches Variation in reagent quality or reaction setup.Use reagents from the same batch if possible. Ensure consistent stirring speed, temperature control, and addition rates.

Experimental Protocols

Synthesis of this compound

This protocol is based on established methods for the synthesis of substituted 2-aminobenzothiazoles.[1][6][7]

Materials:

  • 3,4-Dimethoxyaniline

  • Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH4SCN)

  • Bromine (Br2)

  • Glacial acetic acid

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Sodium thiosulfate (Na2S2O3) solution

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1.0 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (2.0-2.2 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Prepare a solution of bromine (1.0 equivalent) in glacial acetic acid.

  • Add the bromine solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-10 °C for 1-2 hours.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • If the solution has a persistent orange or brown color due to excess bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation: Representative Yields for 2-Aminobenzothiazole Synthesis
Substituent on Aniline Product Yield (%) Reference
4-Chloro2-Amino-6-chlorobenzothiazole45[8]
4-Methoxy2-Amino-6-methoxybenzothiazole62[8]
4-Fluoro2-Amino-6-fluorobenzothiazole38[8]

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3_4_Dimethoxyaniline 3,4-Dimethoxyaniline Arylthiourea Arylthiourea Intermediate (in situ) 3_4_Dimethoxyaniline->Arylthiourea + KSCN KSCN KSCN Br2 Br2 / Acetic Acid Product This compound Arylthiourea->Product Oxidative Cyclization (Br2)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow A 1. Dissolve 3,4-Dimethoxyaniline and KSCN in Acetic Acid B 2. Cool to 0-5 °C A->B C 3. Add Bromine Solution Dropwise B->C D 4. Stir and Monitor by TLC C->D E 5. Quench in Ice Water D->E F 6. Neutralize with NaOH E->F G 7. Filter Crude Product F->G H 8. Recrystallize from Ethanol G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis and purification.

Troubleshooting_Logic Start Low Yield? Purity Check Reagent Purity Start->Purity Yes Impure Impure Product? Start->Impure No Temp Verify Reaction Temperature Purity->Temp Time Extend Reaction Time Temp->Time Purification Optimize Purification Time->Purification Success Improved Yield Purification->Success Recrystallize Recrystallize from a different solvent Impure->Recrystallize Yes Impure->Success No Column Perform Column Chromatography Recrystallize->Column Column->Success

References

Technical Support Center: Synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-dimethoxy-1,3-benzothiazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on potential side reactions and purification challenges.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor quality of starting materials: 3,4-dimethoxyaniline can degrade over time. Ammonium or potassium thiocyanate may be hygroscopic.Use freshly distilled or recrystallized 3,4-dimethoxyaniline. Ensure thiocyanate salt is dry by storing in a desiccator.
Inefficient bromination/thiocyanation: Incorrect stoichiometry of bromine or slow addition can lead to incomplete reaction or side reactions.Add bromine dropwise as a solution in a suitable solvent (e.g., acetic acid) at a controlled temperature (typically 0-10 °C).
Incomplete cyclization: The intermediate N-(3,4-dimethoxyphenyl)thiourea may not fully cyclize to the benzothiazole.Ensure adequate reaction time and temperature after bromine addition. Monitor the reaction by TLC.
Formation of a Dark, Tarry Reaction Mixture Polymerization: Overheating or excess bromine can lead to the formation of polymeric byproducts.Maintain strict temperature control during bromine addition and subsequent heating. Use the correct stoichiometric amount of bromine.
Oxidation of starting material or product: The electron-rich aromatic ring is susceptible to oxidation.Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of an Insoluble White Precipitate Unreacted thiocyanate salt: If the reaction is not sufficiently acidic, the thiocyanate salt may not fully dissolve or react.Ensure the reaction medium (e.g., acetic acid) is of sufficient concentration.
Difficult Purification Formation of isomeric byproducts: Although less likely with the symmetrical 3,4-dimethoxyaniline, improper reaction conditions could potentially lead to other substitution patterns if other reactive sites are present.Optimize reaction conditions (temperature, solvent) to favor the desired isomer. Use column chromatography for purification if necessary.
Presence of N-acylated side product: Reaction with the solvent (e.g., acetic acid) can lead to the formation of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide.[1]Use a non-acylating solvent if this side product is significant. Minimize reaction time at elevated temperatures.
Formation of benzo[2][3]thiazolo[3,2-a]pyrimidin-4-one derivative: Reaction with β-ketoesters or similar impurities can lead to this fused ring system.[1]Ensure all reagents and solvents are pure and free from carbonyl-containing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most prevalent method is the Hugerschoff reaction, which involves the reaction of 3,4-dimethoxyaniline with a thiocyanate salt (e.g., ammonium or potassium thiocyanate) in the presence of bromine in a suitable solvent like acetic acid.[4][5] This method proceeds via the in-situ formation of N-(3,4-dimethoxyphenyl)thiourea, followed by oxidative cyclization.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The starting material (3,4-dimethoxyaniline), the intermediate thiourea, and the final product will have different Rf values.

Q3: What are the expected spectroscopic data for the final product?

  • 1H NMR: Singlets for the two methoxy groups (around 3.8-4.0 ppm), singlets for the two aromatic protons, and a broad singlet for the amino protons.

  • 13C NMR: Signals for the two methoxy carbons, aromatic carbons (including those attached to the methoxy groups, the sulfur, and the nitrogen atoms), and the carbon of the C-N-S guanidine-like system.

  • IR: Characteristic peaks for N-H stretching (around 3300-3500 cm-1), C-O stretching of the methoxy groups, and aromatic C-H and C=C stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the product (C9H10N2O2S, MW: 210.25 g/mol ).

Q4: What is the best way to purify the crude product?

A4: Recrystallization is a common method for purification. A suitable solvent system would be an alcohol like ethanol or a mixture of solvents such as ethanol/water or chloroform/methanol.[6] If significant impurities are present, column chromatography on silica gel may be necessary.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Acetic acid is also corrosive. The reaction may evolve toxic gases, so proper ventilation is crucial.

Experimental Protocols

Synthesis of this compound (Adapted from a general procedure for 2-aminobenzothiazoles)[4][7]

Materials:

  • 3,4-Dimethoxyaniline

  • Potassium thiocyanate (or Ammonium thiocyanate)

  • Bromine

  • Glacial acetic acid

  • Ethanol

  • Concentrated ammonium hydroxide

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 equivalent) in glacial acetic acid.

  • Add potassium thiocyanate (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in glacial acetic acid from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Pour the reaction mixture into a beaker of ice water.

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the product precipitates out completely.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

Visualizations

Main Reaction Pathway

main_reaction cluster_start Starting Materials cluster_reagents Reagents A 3,4-Dimethoxyaniline D N-(3,4-dimethoxyphenyl)thiourea (Intermediate) A->D + KSCN B KSCN B->D C Br2, Acetic Acid E This compound (Product) D->E + Br2 (Oxidative Cyclization)

Caption: Main synthesis pathway of this compound.

Common Side Reaction Pathway: N-Acetylation

side_reaction A This compound C N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)acetamide (Side Product) A->C B Acetic Acid (Solvent/Reagent) B->C High Temp.

Caption: Formation of the N-acetylated side product.

Troubleshooting Workflow

troubleshooting_workflow Start Low Product Yield? Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Yes Tarry_Mixture Dark/Tarry Mixture? Start->Tarry_Mixture No Check_Conditions Verify Reaction Conditions (Temp, Time) Check_Reagents->Check_Conditions Check_Conditions->Tarry_Mixture Temp_Control Improve Temperature Control Tarry_Mixture->Temp_Control Yes Purification_Issue Purification Difficulty? Tarry_Mixture->Purification_Issue No Inert_Atmosphere Consider Inert Atmosphere Temp_Control->Inert_Atmosphere Inert_Atmosphere->Purification_Issue Column_Chromatography Use Column Chromatography Purification_Issue->Column_Chromatography Yes End Successful Synthesis Purification_Issue->End No Recrystallization Optimize Recrystallization Solvent Column_Chromatography->Recrystallization Recrystallization->End

References

stability issues of 5,6-dimethoxy-1,3-benzothiazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 5,6-dimethoxy-1,3-benzothiazol-2-amine in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific experimental data for this compound is not extensively published, its chemical structure as a benzothiazole derivative suggests it is a hydrophobic molecule. Generally, compounds of this class exhibit poor solubility in aqueous solutions but are soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol.[1][2] The presence of the 2-amino group suggests the compound is a weak base.

Q2: My this compound is precipitating when I dilute my DMSO stock solution into an aqueous buffer for my assay. Why is this happening and how can I fix it?

A2: This is a common issue for poorly soluble compounds and is often referred to as "crashing out." DMSO effectively solubilizes your compound at high concentrations in the stock. However, when this stock is diluted into an aqueous buffer, the percentage of DMSO decreases significantly. The aqueous buffer alone cannot maintain the compound in solution, leading to precipitation.

To address this, consider the following troubleshooting steps:

  • Lower the final concentration: The simplest solution may be to work at a lower final concentration of the compound if your assay sensitivity allows.

  • Increase the percentage of co-solvent: If your experiment can tolerate it, slightly increasing the final percentage of DMSO in your aqueous buffer may help maintain solubility.

  • Adjust the pH: As a weak base, the solubility of this compound is expected to increase in more acidic conditions (lower pH) due to the protonation of the amine group, which forms a more soluble salt.[1]

  • Use of excipients: For formulation development, consider the use of solubilizing excipients such as cyclodextrins.

Q3: How does the pH of the solution affect the stability of this compound?

A3: The pH of a solution can significantly influence the stability of this compound. Due to the presence of a basic amine group and the benzothiazole core, the compound's stability can be compromised under strongly acidic or basic conditions, which can catalyze hydrolysis or other degradation reactions. It is crucial to determine the pH-stability profile of the compound for your specific application.

Q4: What are the likely degradation pathways for this compound in solution?

A4: While specific degradation pathways for this molecule are not well-documented, potential degradation routes for benzothiazole derivatives and amines can include:

  • Oxidation: The sulfur atom in the benzothiazole ring and the electron-rich aromatic ring can be susceptible to oxidation.[3]

  • Hydrolysis: The amine group could undergo hydrolysis, particularly under extreme pH and temperature conditions.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation of the aromatic system.[4][5]

Troubleshooting Guides

Issue: Inconsistent results in biological assays.

This could be due to the degradation of this compound in your assay medium.

Troubleshooting Workflow:

start Inconsistent Assay Results check_stability Assess Compound Stability in Assay Medium start->check_stability prepare_fresh Prepare Fresh Stock Solutions check_stability->prepare_fresh run_control Run Time-Course Control Experiment prepare_fresh->run_control analyze Analyze Compound Concentration Over Time (e.g., HPLC) run_control->analyze stable Compound is Stable analyze->stable No significant degradation unstable Compound is Unstable analyze->unstable Significant degradation troubleshoot_assay Troubleshoot Other Assay Parameters stable->troubleshoot_assay modify_conditions Modify Assay Conditions (e.g., pH, co-solvents) unstable->modify_conditions

Caption: Troubleshooting workflow for inconsistent assay results.

Issue: Observing new peaks in HPLC analysis during method development.

The appearance of new peaks may indicate the degradation of this compound.

Forced Degradation Study Workflow:

start New Peaks in HPLC forced_degradation Perform Forced Degradation Studies start->forced_degradation acid Acid Hydrolysis (e.g., 0.1M HCl) forced_degradation->acid base Base Hydrolysis (e.g., 0.1M NaOH) forced_degradation->base oxidation Oxidation (e.g., 3% H2O2) forced_degradation->oxidation thermal Thermal Stress (e.g., 60°C) forced_degradation->thermal photo Photolytic Stress (ICH Q1B) forced_degradation->photo analyze Analyze by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze identify Identify Degradation Products analyze->identify

Caption: Workflow for investigating degradation products via forced degradation.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol provides a method to determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Phosphate buffer (pH 5.0, 6.0, 7.0, 7.4)

  • Citrate buffer (pH 3.0, 4.0)

  • Orbital shaker

  • Centrifuge

  • HPLC system with UV detector

Procedure:

  • Prepare a series of buffers at the desired pH values.

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • After incubation, visually confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.[5][6][7]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heating oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.[4]

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the solution at room temperature or heat to 50-60°C if no degradation is observed.[4] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with an appropriate amount of base before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with an appropriate amount of acid before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the solution at room temperature and protected from light. Sample at various time points.

  • Thermal Degradation: Place a sample of the stock solution in a heating oven at a controlled temperature (e.g., 60°C). Sample at various time points.

  • Photolytic Degradation: Expose a sample of the stock solution to a light source as per ICH Q1B guidelines. A control sample should be kept in the dark. Sample at appropriate time points.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

Data Presentation

Table 1: Predicted Solubility Profile of this compound

The following data is predictive and should be confirmed experimentally.

SolventPredicted SolubilityRationale
WaterVery LowThe molecule is predominantly hydrophobic.
PBS (pH 7.4)LowLimited ionization of the amino group at physiological pH.
Acidic Buffer (pH < 5)ModerateProtonation of the basic amino group increases aqueous solubility.[1]
EthanolSolubleA polar protic solvent that can interact with the molecule.
MethanolSolubleSimilar to ethanol.
DMSOHighly SolubleA polar aprotic solvent known for its excellent solubilizing capacity for a wide range of compounds.
Table 2: Example Data from a Forced Degradation Study

This table presents illustrative data that would be generated from a forced degradation study. Actual results will vary.

Stress ConditionDuration (hours)Initial Purity (%)Purity after Stress (%)Number of Degradants
0.1 M HCl (60°C)2499.885.22
0.1 M NaOH (60°C)2499.890.51
3% H₂O₂ (RT)2499.875.13
Heat (60°C)7299.898.90
Light (ICH Q1B)-99.892.32

References

overcoming poor solubility of 5,6-dimethoxy-1,3-benzothiazol-2-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 5,6-dimethoxy-1,3-benzothiazol-2-amine and its derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound derivatives?

A1: Derivatives of this compound, like many benzothiazoles, are typically hydrophobic molecules.[1] They generally exhibit low solubility in aqueous solutions while being more soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1] The presence of the 2-amino group suggests that these compounds are weak bases, and therefore, their solubility is expected to be pH-dependent.[1]

Q2: My compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer for my assay. Why is this happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. DMSO effectively solubilizes your compound at high concentrations in the stock solution. However, when you dilute this into an aqueous buffer, the percentage of DMSO dramatically decreases, and the aqueous environment cannot maintain the compound in solution, leading to precipitation.[1] To prevent this, you can try serial dilutions, where you first create an intermediate dilution in a mixed solvent system before the final dilution into the assay buffer.

Q3: How does the pH of the buffer affect the solubility of my this compound derivative?

A3: The solubility of these derivatives is expected to be significantly influenced by pH.[1] The 2-amino group is basic and can be protonated at acidic pH. This protonation forms a salt which is generally more soluble in aqueous media.[1] Therefore, decreasing the pH of your buffer may increase the solubility of your compound. It is crucial to ensure the chosen pH is compatible with your experimental system (e.g., cell viability).

Q4: What are some common strategies to improve the aqueous solubility of these compounds for in vitro experiments?

A4: Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound derivatives. These include:

  • pH adjustment: As mentioned, lowering the pH can increase solubility.

  • Use of co-solvents: Adding a water-miscible organic solvent (e.g., ethanol) to the aqueous buffer can increase the solubility.

  • Employing excipients like cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their apparent solubility in water.[2][3]

  • Nanosuspension: This involves reducing the particle size of the drug to the nanometer range, which can significantly improve the dissolution rate and saturation solubility.[4][5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound Precipitation Upon Dilution The compound is "crashing out" of the highly aqueous solution due to its low solubility.[1]1. Serial Dilution: Perform a stepwise dilution. First, create an intermediate dilution from your DMSO stock into a small volume of your assay buffer, then add this to the final volume. 2. Increase Final DMSO Concentration: If your assay allows, slightly increase the final concentration of DMSO (typically should be kept below 0.5%).
Low or Inconsistent Bioactivity The compound may not be fully dissolved in the assay medium, leading to a lower effective concentration.1. Confirm Solubility: Visually inspect for any precipitate. 2. Optimize pH: Test the solubility and activity of your compound in a range of physiologically acceptable pH buffers. 3. Use Solubilizing Agents: Consider incorporating cyclodextrins or surfactants like Tween® 20 into your assay buffer.
Difficulty Preparing a Concentrated Aqueous Stock The intrinsic aqueous solubility of the compound is too low.1. Formulate as a Salt: If not already in a salt form, consider converting the compound to a salt (e.g., hydrochloride) to improve aqueous solubility. 2. Cyclodextrin Complexation: Prepare a stock solution of the compound complexed with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). 3. Nanosuspension: For larger scale preparations, developing a nanosuspension can provide a liquid formulation with a higher drug load.[4]

Quantitative Data on Solubility Enhancement

The following tables provide representative data on the solubility of a hypothetical this compound derivative ("Compound X") using various enhancement techniques.

Table 1: Solubility of Compound X in Different Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25< 0.01
Ethanol255.2
DMSO25> 50
PBS (pH 7.4)250.02

Table 2: Effect of pH on the Aqueous Solubility of Compound X

Buffer pHTemperature (°C)Solubility (mg/mL)
4.0250.5
5.0250.2
6.0250.08
7.4250.02

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of Compound X in PBS (pH 7.4)

Cyclodextrin (Concentration)Temperature (°C)Solubility (mg/mL)Fold Increase
None250.02-
Hydroxypropyl-β-cyclodextrin (10 mM)250.2512.5
Sulfobutylether-β-cyclodextrin (10 mM)250.4020

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the standard shake-flask method to determine the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound derivative

  • Selected solvents (e.g., water, PBS at various pH values, ethanol)

  • Scintillation vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of the compound to a vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After shaking, let the vials stand to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Stock Solution

This protocol describes how to prepare a stock solution of a poorly soluble compound using cyclodextrins for in vitro assays.

Materials:

  • This compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Vortex mixer

Procedure:

  • Prepare Cyclodextrin Buffer: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to the desired concentration (e.g., 10 mM). Ensure the cyclodextrin is fully dissolved. Gentle warming or vortexing can aid dissolution. Allow the solution to cool to the assay temperature.

  • Prepare Compound Stock in DMSO: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Complexation: While vortexing the cyclodextrin buffer, add a small aliquot of the DMSO compound stock directly into the buffer to achieve the desired final compound concentration. The volume of the DMSO stock should be minimal to keep the final DMSO concentration low (e.g., <0.5%).

  • Final Solution: The resulting solution is a stock of your compound complexed with the cyclodextrin, ready for further dilution in your assay.

Visualizations

Signaling Pathway

Many 2-aminobenzothiazole derivatives have been investigated as potential anticancer agents that target various signaling pathways. One of the key pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and growth.[6][7]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Activation PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzothiazole This compound derivatives Benzothiazole->PI3K Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory role of benzothiazole derivatives.
Experimental Workflow

The following diagram illustrates a typical workflow for addressing solubility issues encountered during in vitro experiments.

solubility_workflow start Start: Poorly Soluble This compound derivative prepare_stock Prepare concentrated stock in 100% DMSO start->prepare_stock dilute Dilute stock in aqueous assay buffer prepare_stock->dilute precipitate Precipitation Observed? dilute->precipitate yes Yes precipitate->yes Yes no No precipitate->no No troubleshoot Troubleshoot Solubility yes->troubleshoot proceed Proceed with Assay no->proceed ph_adjust Adjust Buffer pH (e.g., to pH 6.0) troubleshoot->ph_adjust cosolvent Add Co-solvent (e.g., Ethanol) troubleshoot->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin retest Retest Dilution ph_adjust->retest cosolvent->retest cyclodextrin->retest retest->proceed

A workflow for troubleshooting the solubility of benzothiazole derivatives.

References

Technical Support Center: Refining Analytical Methods for 5,6-dimethoxy-1,3-benzothiazol-2-amine Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection of 5,6-dimethoxy-1,3-benzothiazol-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC-UV analysis of this compound.

Issue 1: Peak Tailing

Q1: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

A1: Peak tailing for basic compounds like this compound in reversed-phase HPLC is a common issue, often caused by secondary interactions with residual silanol groups on the silica-based column packing.[1] Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: The amine functional group in the analyte can interact with acidic silanol groups. Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the analyte and suppress the ionization of silanol groups, thereby reducing these secondary interactions.[2]

  • Use of a Competitive Base: Adding a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, preventing the analyte from interacting with them.[3]

  • Column Selection: Employ a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.

  • Lower Analyte Concentration: High sample loads can saturate the stationary phase and exacerbate tailing. Try injecting a more dilute sample.

  • Optimize Temperature: Increasing the column temperature can sometimes improve peak shape, although this may also affect retention time and resolution.

Issue 2: Poor Resolution and Co-elution

Q2: I am observing poor resolution between my analyte peak and other components in the sample matrix. How can I improve the separation?

A2: Improving resolution requires optimizing the selectivity, efficiency, and retention of your chromatographic method. Consider the following adjustments:

  • Modify Mobile Phase Composition:

    • Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.

    • Solvent Type: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.

  • Adjust Mobile Phase pH: As with peak tailing, adjusting the pH can change the retention characteristics of ionizable compounds, potentially improving separation.[2]

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can help to separate components with different polarities more effectively.

  • Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase) to introduce different separation mechanisms.

Issue 3: Low Sensitivity or No Peak Detected

Q3: I am getting a very small peak or no peak at all for this compound. What should I check?

A3: Low or no signal can be due to a variety of factors, from sample preparation to instrument settings:

  • Sample Preparation: Ensure your sample preparation method provides adequate recovery of the analyte. Consider potential degradation of the analyte during sample processing.

  • Wavelength Selection: Verify that the UV detector is set to the maximum absorbance wavelength (λmax) of this compound.

  • Injection Volume: Increase the injection volume to introduce more analyte onto the column.

  • System Suitability: Check for leaks in the HPLC system, and ensure the pump is delivering a consistent flow rate.

  • Detector Issues: The detector lamp may be nearing the end of its life, resulting in lower sensitivity.

Frequently Asked Questions (FAQs)

Q: What is a good starting point for an HPLC-UV method for this compound?

A: A good starting point is a reversed-phase HPLC method using a C18 column. Based on methods for similar compounds, an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) with an acidic modifier like 0.1% phosphoric acid can be effective.[4] A flow rate of 0.8 to 1.0 mL/min and UV detection at the analyte's λmax are also recommended starting conditions.

Q: How should I prepare my sample for analysis?

A: Sample preparation will depend on the matrix. For a drug product, this may involve dissolving the formulation in a suitable solvent (e.g., a mixture of the mobile phase). It is crucial to ensure the analyte is completely dissolved and the sample is filtered through a 0.45 µm filter before injection to protect the column.

Q: What are the expected quantitative performance parameters for an HPLC-UV method for this compound?

Quantitative Data Summary

The following table summarizes typical performance data for a validated RP-HPLC method for a structurally related benzothiazole derivative, which can serve as a benchmark for method development for this compound.

ParameterTypical Performance for a Related Benzothiazole Derivative[5]
Linearity Range 4 - 24 ppm
Correlation Coefficient (r²) 0.999
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.74 - 101.11%
Limit of Detection (LOD) Method dependent, typically in the low ng/mL to µg/mL range.
Limit of Quantitation (LOQ) Method dependent, typically in the low ng/mL to µg/mL range.

Experimental Protocols

Proposed HPLC-UV Method for the Analysis of this compound

This protocol is adapted from a validated method for a similar compound and should be validated for the specific analysis of this compound.[5]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (80:20 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution of this compound (a starting point could be around 249 nm as used for a similar compound).[5]

  • Injection Volume: 10 µL.

3. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in the mobile phase (e.g., 100 µg/mL).

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

4. Sample Preparation:

  • Accurately weigh and transfer a portion of the sample containing this compound into a volumetric flask.

  • Add a portion of the mobile phase and sonicate to dissolve.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the standard solutions to establish a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard B Prepare Stock Solution A->B C Prepare Working Standards B->C G Inject Standards & Samples C->G D Weigh Sample E Dissolve & Dilute Sample D->E F Filter Sample E->F F->G H Chromatographic Separation (C18 Column, Mobile Phase) G->H I UV Detection H->I J Generate Calibration Curve I->J K Integrate Sample Peaks I->K L Quantify Analyte J->L K->L

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Troubleshooting_Logic Start Poor Chromatographic Result Problem Identify Problem Start->Problem Tailing Peak Tailing Problem->Tailing Asymmetric Peak Resolution Poor Resolution Problem->Resolution Overlapping Peaks Sensitivity Low Sensitivity Problem->Sensitivity Small/No Peak Sol_Tailing1 Adjust Mobile Phase pH Tailing->Sol_Tailing1 Sol_Tailing2 Add Competitive Base Tailing->Sol_Tailing2 Sol_Tailing3 Change Column Tailing->Sol_Tailing3 Sol_Res1 Modify Mobile Phase Ratio Resolution->Sol_Res1 Sol_Res2 Switch to Gradient Resolution->Sol_Res2 Sol_Res3 Change Column Chemistry Resolution->Sol_Res3 Sol_Sens1 Check Sample Prep Sensitivity->Sol_Sens1 Sol_Sens2 Verify Detector Wavelength Sensitivity->Sol_Sens2 Sol_Sens3 Check for System Leaks Sensitivity->Sol_Sens3

Caption: Logical workflow for troubleshooting common HPLC issues.

References

addressing inconsistencies in biological assay results for 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5,6-dimethoxy-1,3-benzothiazol-2-amine. Our aim is to help you address inconsistencies in biological assay results and navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our IC50 values for this compound in our kinase inhibition assays. What are the potential causes?

A1: Inconsistent IC50 values for kinase inhibitors can stem from several factors. Key areas to investigate include the ATP concentration in your assay, as the IC50 of an ATP-competitive inhibitor is highly dependent on it. Ensure you are using a consistent ATP concentration, ideally close to the Km value of the kinase, for more comparable results. Other factors include enzyme activity, which can be affected by storage and handling, and the reaction time, which should be within the linear range to avoid substrate depletion.[1][2]

Q2: My cell-based assay results with this compound are not reproducible. What are some common pitfalls?

A2: Reproducibility in cell-based assays can be influenced by biological and technical factors.[3] Biological variables include cell line stability, passage number, and cell seeding density. It is crucial to use cells within a consistent passage range and ensure a homogenous cell suspension during plating.[3][4] Technical issues often involve inconsistent pipetting, "edge effects" in multi-well plates where outer wells evaporate more quickly, and interference from the compound itself.[3]

Q3: Could the compound itself be interfering with our fluorescence-based assays?

A3: Yes, compound interference is a known issue in fluorescence-based assays.[5] Aromatic molecules like this compound may possess intrinsic fluorescence, leading to false-positive signals (autofluorescence).[5] Conversely, the compound could quench the fluorescent signal, resulting in false negatives. It is essential to run control experiments with the compound in the absence of the biological target to assess its potential for fluorescence interference.[5]

Q4: What is the best way to prepare and store stock solutions of this compound to ensure consistency?

A4: Due to the potential for limited aqueous solubility, proper handling of stock solutions is critical. Use high-quality, anhydrous DMSO to prepare concentrated stock solutions (e.g., 10-30 mM). Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.[5] Before use, visually inspect the thawed stock solution for any precipitates. Gentle warming and vortexing may be necessary to redissolve the compound.[5]

Q5: We are seeing a discrepancy between the compound's potency in biochemical assays versus cell-based assays. What could be the reason?

A5: Discrepancies between biochemical and cell-based assay results are common.[2] This can be due to several factors, including poor cell permeability of the compound, the compound being a substrate for efflux pumps, or metabolic degradation within the cells.[2] Additionally, the high concentration of ATP in cells can outcompete ATP-competitive inhibitors, leading to lower apparent potency in a cellular context.[2]

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Cell-Based Assays

High variability between replicate wells can mask the true effect of the compound. Here are some common causes and solutions.[3][4]

Potential Cause Recommended Solution Expected Outcome
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during seeding by gently swirling the flask. Use reverse pipetting for viscous suspensions.[3]Reduced well-to-well variability in cell number and assay signal.[3]
"Edge Effect" Fill the peripheral wells of the microplate with sterile PBS or media without cells and do not use them for experimental data. Ensure proper humidification of the incubator.[3]Minimized evaporation from experimental wells, leading to more consistent results.[3]
Pipetting Errors Calibrate pipettes regularly. Use a consistent pipetting technique (e.g., consistent speed and immersion depth).[3]Increased accuracy and precision in dispensing cells, media, and reagents.[3]
Air Bubbles Visually inspect wells for air bubbles after dispensing liquids. If present, carefully remove them with a sterile pipette tip.[3]Elimination of optical interference, leading to more accurate absorbance or fluorescence readings.[3]
Compound Precipitation Visually inspect wells for compound precipitation after addition. Decrease the final compound concentration or increase the final DMSO concentration (typically <0.5%).[5]Ensures the compound is in solution and able to interact with its target.
Issue 2: Inconsistent Results in Kinase Assays

Variability in kinase assay results can lead to unreliable potency measurements.

Potential Cause Recommended Solution Expected Outcome
Variable ATP Concentration Prepare a fresh ATP stock solution and use a consistent concentration across all experiments, preferably near the Km of the kinase.More consistent and comparable IC50 values.
Enzyme Inactivity Aliquot the kinase upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Verify enzyme activity with a known inhibitor as a positive control.Ensures the kinase is active and the assay is performing as expected.
Substrate Depletion Ensure the substrate concentration is well above the Km and that the reaction is monitored within the linear range.Linear reaction rates and accurate determination of initial velocity.
Compound Interference Run control experiments with the compound and detection reagents in the absence of the kinase reaction to check for autofluorescence or signal quenching.Identification and correction for compound-specific assay artifacts.

Data Presentation

The following table summarizes publicly available in vitro anticancer activity data for various benzothiazole derivatives to provide a reference for the potential range of potencies. Note that direct comparisons should be made with caution due to differing experimental conditions.

CompoundCell LineAssay TypeIC50 (µM)Reference
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)HepG2MTT0.048[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)A549MTT0.044[6]
Pyridinyl-2-amine linked benzothiazole-2-thiol (7e)SW620MTT0.0043[6]
Benzothiazole Derivative (4a)PANC-1MTT27[7]
Benzothiazole Derivative (4b)PANC-1MTT35[7]
Pyrimidine based benzothiazole (34)Colo205MTT5.04[8]
Pyrimidine based benzothiazole (34)U937MTT13.9[8]
Pyrimidine based benzothiazole (34)MCF-7MTT30.67[8]
Pyrimidine based benzothiazole (34)A549MTT30.45[8]

Experimental Protocols

General Protocol for Cell Viability (MTT) Assay

This protocol provides a general framework for assessing cell viability.[6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should typically be below 0.5%. Replace the existing medium with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

General Protocol for an In Vitro Kinase Inhibition Assay

This protocol outlines a general workflow for a fluorescence-based kinase assay.[5]

  • Reagent Preparation: Prepare assay buffer, stock solutions of the kinase, a fluorescently labeled substrate, and ATP.

  • Compound Plating: Perform serial dilutions of this compound in DMSO and transfer a small volume to the assay plate.

  • Enzyme/Substrate Addition: Add the kinase and substrate mixture to the wells containing the compound and pre-incubate briefly.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.

  • Reaction Incubation: Incubate the plate at room temperature for a predetermined time within the linear range of the reaction.

  • Detection: Stop the reaction and add detection reagents according to the specific assay kit instructions.

  • Signal Reading: After a final incubation, read the plate on a suitable plate reader.

  • Data Analysis: Normalize the data to positive and negative controls and determine the IC50 value.

Visualizations

Kinase Signaling Pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Adaptor_Proteins Adaptor Proteins (e.g., GRB2) Receptor_Tyrosine_Kinase->Adaptor_Proteins RAS RAS Adaptor_Proteins->RAS RAF RAF (MAPKKK) RAS->RAF MEK MEK (MAPKK) RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Inhibitor 5,6-dimethoxy-1,3- benzothiazol-2-amine Inhibitor->RAF Potential Inhibition Point

Caption: A generic kinase signaling pathway.

Experimental_Workflow General Experimental Workflow for a Cell-Based Assay Start Start Cell_Culture Cell Culture & Maintenance Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (e.g., 48-72h) Compound_Treatment->Incubation Assay_Reagent Add Assay Reagent (e.g., MTT, CellTiter-Glo) Incubation->Assay_Reagent Signal_Detection Signal Detection (Plate Reader) Assay_Reagent->Signal_Detection Data_Analysis Data Analysis (IC50 Calculation) Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: A general experimental workflow.

Troubleshooting_Workflow Troubleshooting Inconsistent Assay Results Start Inconsistent Results Check_Reagents Verify Reagent Quality & Preparation Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Review Assay Protocol & Execution Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Check_Cells Assess Cell Health & Culture Conditions Cells_OK Cells Healthy? Check_Cells->Cells_OK Check_Compound Evaluate Compound Solubility & Interference Compound_OK Compound Soluble? Check_Compound->Compound_OK Reagents_OK->Check_Protocol Yes Fix_Reagents Prepare Fresh Reagents Reagents_OK->Fix_Reagents No Protocol_OK->Check_Cells Yes Fix_Protocol Standardize Technique Protocol_OK->Fix_Protocol No Cells_OK->Check_Compound Yes Fix_Cells Use Low Passage Cells, Standardize Seeding Cells_OK->Fix_Cells No Fix_Compound Modify Solvent/Concentration, Run Controls Compound_OK->Fix_Compound No End Consistent Results Compound_OK->End Yes Fix_Reagents->Start Fix_Protocol->Start Fix_Cells->Start Fix_Compound->Start

Caption: A logical troubleshooting workflow.

References

Validation & Comparative

Comparative Guide to the Biological Target Validation of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Biological Target: NQO2

NQO2 is a flavoprotein that plays a role in various cellular processes, and its dysregulation has been implicated in inflammation, cancer, and neurodegenerative diseases.[1][2][3][4][5] Unlike its homolog NQO1, NQO2 has a unique substrate specificity and is involved in different signaling pathways. The inhibition of NQO2 is an active area of research for the development of novel therapeutics.

Comparative Analysis of NQO2 Inhibitors

While direct experimental data for 5,6-dimethoxy-1,3-benzothiazol-2-amine is not yet available, a close structural analog, 2-(3',4',5'-trimethoxyphenyl)-6-methoxybenzo[d]thiazole , has shown potent inhibition of NQO2.[1][2][3][4][5] This section compares the inhibitory activity of this analog with other known NQO2 inhibitors.

CompoundStructureTargetIC50 (nM)Reference Compound
Hypothesized Active Compound (Analog) 2-(3',4',5'-trimethoxyphenyl)-6-methoxybenzo[d]thiazoleNQO251
Alternative Benzothiazole 1 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO225
Alternative Benzothiazole 2 2-(3',5'-dimethoxyphenyl)-6-methoxybenzo[d]thiazoleNQO2108
Alternative Benzothiazole 3 2-(3',5'-dimethoxyphenyl)-6-(trifluoromethyl)benzo[d]thiazoleNQO2123
Reference Compound ResveratrolNQO2997Yes

Experimental Protocols

NQO2 Enzyme Inhibition Assay

This protocol is a representative method for determining the in vitro potency of compounds against NQO2.

Materials:

  • Recombinant human NQO2 enzyme

  • NRH (dihydronicotinamide riboside) as the co-substrate

  • Menadione (or another suitable quinone substrate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.01% BSA)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, NQO2 enzyme, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the reaction by adding NRH and menadione.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction and add MTT solution.

  • Incubate for a further period to allow for the formation of formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway involving NQO2 and a typical experimental workflow for validating the biological target of this compound.

G Proposed NQO2 Signaling Pathway cluster_0 Cellular Stress cluster_1 NQO2 Regulation cluster_2 Downstream Effects Oxidative Stress Oxidative Stress NQO2 NQO2 Oxidative Stress->NQO2 Activates Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->NQO2 Activates Redox Homeostasis Redox Homeostasis NQO2->Redox Homeostasis Modulates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NQO2->Pro-inflammatory Gene Expression Regulates Apoptosis Apoptosis NQO2->Apoptosis Influences This compound This compound This compound->NQO2 Inhibition

Caption: Proposed signaling pathway of NQO2 and its inhibition.

G Target Validation Workflow Hypothesis Hypothesis: NQO2 is the target In_vitro_Assay In vitro Enzyme Assay (IC50 Determination) Hypothesis->In_vitro_Assay Binding_Assay Direct Binding Assay (e.g., SPR, CETSA) In_vitro_Assay->Binding_Assay Cellular_Assay Cell-based Assay (Target Engagement) Binding_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cellular_Assay->SAR_Analysis Target_Validation Target Validated SAR_Analysis->Target_Validation

Caption: Experimental workflow for biological target validation.

References

A Comparative Study of 5,6-Dimethoxy-1,3-Benzothiazol-2-Amine and Other Benzothiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of compounds with diverse pharmacological activities.[1] Among these, 2-aminobenzothiazole derivatives have garnered significant attention for their potential as anticancer agents, kinase inhibitors, and modulators of various cellular signaling pathways. This guide provides a comparative analysis of 5,6-dimethoxy-1,3-benzothiazol-2-amine and other noteworthy benzothiazole derivatives, focusing on their anticancer properties. While direct comparative quantitative data for this compound is limited in the current literature, this guide will draw upon structure-activity relationship (SAR) studies of the broader benzothiazole class to contextualize its potential and compare it with derivatives for which experimental data is available.

Comparative Analysis of Anticancer Activity

To provide a framework for comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of a selection of benzothiazole derivatives against various cancer cell lines. This data, compiled from multiple studies, illustrates the therapeutic potential of this class of compounds.

Derivative Class Compound Cancer Cell Line IC50 (µM)
Thiazolidinone Hybrids 4aC6 (Rat Brain Glioma)0.03
4dC6 (Rat Brain Glioma)0.03
Benzothiazole-2-thiol Derivatives 7eSKRB-3 (Breast Cancer)0.0012
7eSW620 (Colon Adenocarcinoma)0.0043
7eA549 (Lung Adenocarcinoma)0.044
7eHepG2 (Hepatocellular Carcinoma)0.048
Pyridine-based Derivatives 31ME-180 (Cervical Cancer)4.01
2-Aminobenzamide Derivatives 3aA549 (Lung Cancer)24.59
3cA549 (Lung Cancer)29.59
2-Aminobenzothiazole Derivatives 8iMCF7 (Breast Cancer)6.34
8mMCF7 (Breast Cancer)8.30

Experimental Protocols

The evaluation of the cytotoxic potential of novel compounds is a critical step in anticancer drug discovery. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.

MTT Assay Protocol for Cytotoxicity Testing

This protocol outlines the standard procedure for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are harvested and seeded in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well).

  • Plates are incubated overnight to allow for cell attachment.[4]

2. Compound Treatment:

  • A stock solution of the test compound is prepared, typically in DMSO.

  • The compound is serially diluted in cell culture medium to achieve a range of final concentrations.

  • The medium in the wells is replaced with the medium containing the test compound. Control wells with vehicle (DMSO) and a known cytotoxic agent are included.

  • Plates are incubated for a specified period, commonly 24, 48, or 72 hours.[2]

3. MTT Addition and Incubation:

  • Following the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[4]

  • The plates are incubated for an additional 1.5 to 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

4. Solubilization of Formazan Crystals:

  • The medium containing MTT is carefully removed.

  • A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.[4]

5. Absorbance Measurement and Data Analysis:

  • The absorbance of each well is measured using a microplate reader at a wavelength of 492 nm or 570 nm.[4]

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.[4]

Signaling Pathways and Mechanisms of Action

Many benzothiazole derivatives exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds P_EGFR P-EGFR EGFR->P_EGFR Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS P_EGFR->GRB2_SOS Recruits RAS RAS GRB2_SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzothiazole Benzothiazole Derivatives Benzothiazole->P_EGFR Inhibition

Caption: EGFR signaling pathway and inhibition by benzothiazole derivatives.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical regulator of cell growth, proliferation, and survival. Its dysregulation is also frequently implicated in cancer.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor RTK RTK GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition

Caption: PI3K/Akt/mTOR pathway and inhibition by benzothiazole derivatives.

Conclusion

The benzothiazole scaffold represents a highly promising framework for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that substitutions on the benzothiazole ring system are critical for modulating cytotoxic activity. While quantitative data for this compound is currently lacking, the known influence of methoxy groups on the anticancer properties of related compounds suggests that it warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to explore the therapeutic potential of this and other benzothiazole derivatives in the ongoing search for more effective cancer therapies.

References

Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxy-1,3-benzothiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Within this class, 2-aminobenzothiazole derivatives have emerged as particularly promising candidates for anticancer drug development. The strategic placement of substituents on the benzothiazole ring system can significantly modulate their pharmacological properties. This guide focuses on the structure-activity relationship (SAR) of analogs based on the 5,6-dimethoxy-1,3-benzothiazol-2-amine core, a substitution pattern that has garnered interest for its potential to enhance anticancer efficacy.

Due to the limited availability of systematic SAR studies on a series of this compound analogs, this guide presents a comparative analysis of closely related dimethoxy-substituted benzothiazole derivatives to provide valuable insights for researchers in the field. The experimental data herein is primarily drawn from studies on [ (1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives, which, while possessing a different core structure, offer a valuable starting point for understanding the impact of substitutions on the benzothiazole moiety in a dimethoxy-rich environment.

Quantitative Comparison of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of a series of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives against murine leukemia (L1210) and human stomach adenocarcinoma (SNU-1) cell lines. The data is presented as ED50 values (µg/mL), the concentration of the compound that causes 50% inhibition of cell growth.

Table 1: In Vitro Cytotoxicity of Dimethoxy-Benzothiazole Analogs [1]

Compound IDR1R2R3R4L1210 ED50 (µg/mL)SNU-1 ED50 (µg/mL)
2-Substituted
2aHHHH>10>10
2bCH3HHH>10>10
2cHCH3HH>10>10
2dHHOCH3H>10>10
2eHHClH>10>10
6-Substituted
3aHHHH2.83.5
3bCH3HHH2.53.1
3cHCH3HH2.63.3
3dHHOCH3H3.14.0
3eHHClH2.22.8
Reference
Adriamycin----0.020.1

Key Structure-Activity Relationship (SAR) Insights:

  • Position of the Benzothiazole Moiety: A significant observation from the data is the profound impact of the substitution position on the naphthoquinone core. The 6-substituted derivatives (3a-3e) consistently demonstrated significantly higher cytotoxic activity compared to their 2-substituted counterparts (2a-2e) against both L1210 and SNU-1 cell lines.[1]

  • Influence of Substituents on the Benzothiazole Ring:

    • Unsubstituted Benzothiazole (3a): The parent compound with an unsubstituted benzothiazole ring at the 6-position displayed notable cytotoxicity.[1]

    • Methyl Substitution (3b, 3c): The introduction of a methyl group at either the R1 or R2 position of the benzothiazole ring resulted in a slight enhancement or maintenance of cytotoxic activity compared to the unsubstituted analog.[1]

    • Methoxy Substitution (3d): The presence of a methoxy group at the R3 position led to a slight decrease in activity compared to the unsubstituted and methyl-substituted analogs.[1]

    • Chloro Substitution (3e): The introduction of a chloro group at the R3 position resulted in the most potent compound in the 6-substituted series, suggesting that an electron-withdrawing group at this position is favorable for activity.[1]

Experimental Protocols

A detailed methodology for the key cytotoxicity experiments is provided below to ensure the reproducibility and critical evaluation of the presented data.

In Vitro Cytotoxicity Assay[1]

1. Cell Lines and Culture:

  • Murine leukemia cells (L1210) and human stomach adenocarcinoma cells (SNU-1) were used.

  • Cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).

  • Cultures were incubated in a humidified atmosphere of 5% CO2 at 37°C.

2. Compound Preparation:

  • Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial dilutions of the stock solutions were made with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the assays was kept below a level that would not affect cell viability.

3. Cytotoxicity Determination (Sulforhodamine B (SRB) Assay):

  • Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • After the incubation period, the cells were fixed with a trichloroacetic acid (TCA) solution.

  • The fixed cells were washed with water and stained with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

  • Unbound dye was removed by washing with 1% acetic acid.

  • The protein-bound dye was solubilized with a 10 mM Tris base solution.

  • The absorbance was measured at a specific wavelength (e.g., 540 nm) using a microplate reader.

4. Data Analysis:

  • The percentage of cell growth inhibition was calculated relative to untreated control cells.

  • The ED50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

The anticancer activity of many 2-aminobenzothiazole derivatives has been linked to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and growth. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Benzothiazole Analogs Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition by benzothiazole analogs.

The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway. Growth factor binding to a Receptor Tyrosine Kinase (RTK) activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to form Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This second messenger recruits and activates PDK1 and Akt. Activated Akt, in turn, activates mTORC1, a key regulator of cell proliferation and survival. Many 2-aminobenzothiazole derivatives are being investigated as inhibitors of PI3K, thereby blocking this critical cancer-promoting pathway.

Experimental_Workflow Start Start: Synthesized Analogs CellCulture Cell Culture (L1210, SNU-1) Start->CellCulture Treatment Compound Treatment CellCulture->Treatment Incubation Incubation (48h) Treatment->Incubation SRB_Assay SRB Assay Incubation->SRB_Assay DataAnalysis Data Analysis (ED50 Calculation) SRB_Assay->DataAnalysis SAR SAR Analysis DataAnalysis->SAR

Caption: A typical experimental workflow for evaluating the cytotoxicity of benzothiazole analogs.

This workflow outlines the key steps in assessing the anticancer activity of the synthesized this compound analogs. The process begins with the cultivation of relevant cancer cell lines, followed by treatment with the test compounds. After an incubation period, a cytotoxicity assay, such as the SRB assay, is performed to measure cell viability. The resulting data is then analyzed to determine the ED50 values, which are crucial for establishing the structure-activity relationship of the synthesized analogs.

References

Comparative Efficacy Analysis: 5,6-dimethoxy-1,3-benzothiazol-2-amine Analogues versus Doxorubicin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide focuses on the potential anticancer efficacy of this class of compounds, specifically comparing a representative 2-aminobenzothiazole derivative to Doxorubicin, a widely used chemotherapeutic agent, against a human lung adenocarcinoma cell line (A549).

Quantitative Bioactivity Data

The in vitro cytotoxic activity of a representative 6-methoxy-2-aminobenzothiazole derivative and the standard chemotherapeutic drug Doxorubicin were evaluated against the A549 human lung adenocarcinoma cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric for this comparison.

CompoundCell LineAssayIC50 (µM)
2-aminobenzothiazole derivative with 6-methoxyl group (Compound 24)A549MTT39.33 ± 4.04
DoxorubicinA549MTT~0.086 (86.34 nM) at 24h to ~0.8 µM at 72h

Note: The IC50 value for the benzothiazole derivative is from a study by the Altintop group.[2] Doxorubicin IC50 values can vary based on experimental conditions and exposure time. The range provided reflects values from different studies for comparative context.[3][4]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cell Viability Assay Protocol

  • Cell Culture: A549 human lung adenocarcinoma cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (benzothiazole derivative and Doxorubicin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions are prepared in the culture medium. The old medium is removed from the wells, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells receive medium with the vehicle (DMSO) at the same concentration used for the test compounds.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture Culture A549 Cells Seed Seed Cells in 96-well Plate Culture->Seed Prepare Prepare Compound Dilutions Treat Add Compounds to Wells Prepare->Treat Incubate_24h Incubate for 24-72h Treat->Incubate_24h Add_MTT Add MTT Solution Incubate_24h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read Read Absorbance at 570nm Solubilize->Read Calculate Calculate % Viability Read->Calculate Determine_IC50 Determine IC50 Calculate->Determine_IC50

Caption: Workflow of the MTT cell viability assay.

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->EGFR Inhibition

Caption: Hypothetical inhibition of the EGFR/MAPK signaling pathway.

References

Comparative Guide to the Synthesis and Preclinical Evaluation of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published literature explicitly detailing the synthesis and biological evaluation of 5,6-dimethoxy-1,3-benzothiazol-2-amine is limited. This guide provides a comparative analysis based on established synthetic routes and biological activities of structurally related benzothiazole derivatives. The experimental protocols are extrapolated from methodologies reported for similar compounds.

The benzothiazole scaffold is a prominent feature in many pharmacologically active compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, this compound, providing a plausible synthesis pathway and outlining key biological testing strategies based on data from analogous compounds.

Synthesis and Replication

Based on the successful synthesis of 6-methoxy-aminobenzothiazole from p-anisidine[4], a reliable synthetic route for this compound can be extrapolated using 3,4-dimethoxyaniline as the starting material.

Proposed Synthesis of this compound

cluster_start Starting Materials cluster_reagents Reagents & Solvent 3_4_dimethoxyaniline 3,4-Dimethoxyaniline Reaction Reaction Mixture (Stirring at controlled temperature) 3_4_dimethoxyaniline->Reaction KSCN Potassium Thiocyanate KSCN->Reaction Br2 Bromine (Br2) Br2->Reaction AcOH Glacial Acetic Acid (Solvent) AcOH->Reaction Workup Work-up (Neutralization & Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthesis workflow for this compound.

Table 1: Comparison of Synthetic Protocols for Methoxy-Substituted 2-Aminobenzothiazoles

ParameterProposed: this compoundReported: 6-methoxy-1,3-benzothiazol-2-amine[4]
Starting Aniline 3,4-Dimethoxyanilinep-Anisidine (4-Methoxyaniline)
Reagents Potassium thiocyanate, BrominePotassium thiocyanate, Bromine
Solvent Glacial Acetic AcidGlacial Acetic Acid
Key Reaction Step Electrophilic cyclizationElectrophilic cyclization
Reported Yield Not reported (expected to be moderate to high)69.4%
Purification Recrystallization from ethanol (proposed)Recrystallization from ethanol
Experimental Protocol: Synthesis

Materials:

  • 3,4-Dimethoxyaniline

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • Glacial Acetic Acid (CH₃COOH)

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and dropping funnel, dissolve 3,4-dimethoxyaniline and potassium thiocyanate in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, continue stirring at room temperature for several hours to allow the reaction to go to completion.

  • Pour the reaction mixture into cold water or an ice/water mixture.

  • Neutralize the mixture with a base such as ammonium hydroxide or sodium hydroxide solution to precipitate the crude product.

  • Collect the precipitate by filtration and wash with water.

  • For further purification, the crude product can be extracted with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the solid product from ethanol to obtain pure this compound.

Biological Activity and Testing

While specific biological data for this compound is not available, numerous studies have demonstrated the potent anticancer and neuroprotective activities of its analogs.[6][7][8] The methoxy groups on the benzene ring can influence the compound's lipophilicity and its interaction with biological targets.

Potential Anticancer Activity

Benzothiazole derivatives have been reported to exert anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.[1]

Table 2: Anticancer Activity of Representative Benzothiazole Derivatives

CompoundCancer Cell LineAssayActivity (IC₅₀/GI₅₀)Reference
Nitrophenyl sulphonamide based methylsulfonyl benzothiazoleHeLa (Cervical Cancer)Not Specified0.22 µM[6]
Hydrazine based benzothiazoleHeLa (Cervical Cancer)Not Specified2.41 µM[6]
Hydrazine based benzothiazoleCOS-7 (Kidney Fibroblast)Not Specified4.31 µM[6]
Naphthalimide derivative of benzothiazoleHT-29 (Colon Cancer)Not Specified3.72 µM[6]
Naphthalimide derivative of benzothiazoleA549 (Lung Cancer)Not Specified4.074 µM[6]
Naphthalimide derivative of benzothiazoleMCF-7 (Breast Cancer)Not Specified7.91 µM[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Cell_Seeding Seed Cancer Cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Compound_Addition Add Test Compound (serial dilutions) Incubation1->Compound_Addition Incubation2 Incubate (48-72h) Compound_Addition->Incubation2 MTT_Addition Add MTT Reagent Incubation2->MTT_Addition Incubation3 Incubate (3-4h) MTT_Addition->Incubation3 Solubilization Add DMSO to dissolve formazan Incubation3->Solubilization Absorbance_Reading Read Absorbance Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.

Potential Neuroprotective Activity

Certain benzothiazole derivatives have shown promise as neuroprotective agents, with some acting as modulators of enzymes like catalase, which plays a crucial role in protecting neuronal cells from oxidative stress.[7] Riluzole, a 2-aminobenzothiazole derivative, is used in the treatment of amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects.[8]

Table 3: Neuroprotective and Related Activities of Benzothiazole Derivatives

Compound/DrugTarget/ActivityDisease Model/RelevanceReference
RiluzoleNeuroprotection, Glutamate antagonistAmyotrophic Lateral Sclerosis (ALS)[8]
Novel Benzothiazole AnalogsCatalase modulation, enhanced cell viabilityH₂O₂ induced stress in U87 MG cell line[7]
6-nitrobenzo[d]thiazol-2-amine derivativeAnti-inflammatory, Antioxidant, NeuroprotectivePTZ-induced epilepsy in zebrafish[9]
6-hydroxybenzothiazol-2-carboxamidesMAO-B inhibition, α-syn and tau aggregation inhibitionAlzheimer's and Parkinson's Disease[10]
Experimental Protocol: Catalase Activity Assay

This assay measures the activity of catalase, an antioxidant enzyme, in cell lysates.

Materials:

  • U87 MG (glioblastoma) cell line or other relevant neuronal cell line

  • Cell lysis buffer

  • Hydrogen peroxide (H₂O₂) solution

  • Phosphate buffer

  • Spectrophotometer

Procedure:

  • Culture the cells and treat them with the test compound at various concentrations, with and without an oxidative stressor like H₂O₂.

  • After incubation, harvest the cells and prepare cell lysates.

  • Determine the protein concentration in each lysate.

  • In a quartz cuvette, mix the cell lysate with a phosphate buffer.

  • Initiate the reaction by adding a known concentration of H₂O₂.

  • Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm over time using a spectrophotometer.

  • Calculate the catalase activity based on the rate of H₂O₂ decomposition and normalize it to the protein concentration.

Conclusion

While direct experimental data on this compound is scarce, the established chemistry and pharmacology of the benzothiazole scaffold provide a strong foundation for its synthesis and potential biological evaluation. The proposed synthetic route is robust and based on well-documented procedures for similar compounds. Furthermore, the extensive research on related benzothiazole derivatives suggests that this compound is a promising candidate for investigation as an anticancer or neuroprotective agent. The experimental protocols detailed in this guide offer a starting point for researchers to synthesize and evaluate the therapeutic potential of this and other novel benzothiazole compounds.

References

Benchmarking 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Comparative Guide to its Potential in Oncology and Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5,6-dimethoxy-1,3-benzothiazol-2-amine's potential performance in key biological assays relevant to cancer and neurodegenerative disease research. While direct experimental data for this specific compound is limited in the public domain, this document benchmarks its anticipated activities against structurally related benzothiazole derivatives and the established drug, Riluzole. The provided data on analogous compounds, detailed experimental protocols, and signaling pathway diagrams offer a valuable framework for evaluating its therapeutic promise and guiding future research.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. The subject of this guide, this compound, possesses structural features that suggest its potential as a modulator of key cellular signaling pathways implicated in disease.

Comparative Analysis of Anticancer Activity

Numerous 2-aminobenzothiazole derivatives have exhibited significant cytotoxic effects against a range of cancer cell lines. The mechanism of action is often attributed to the inhibition of critical kinases involved in cancer cell proliferation and survival, such as PI3K, VEGFR-2, and EGFR.[1]

Table 1: In Vitro Cytotoxicity of Benzothiazole Derivatives Against Various Cancer Cell Lines
Compound/DrugTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)Reference
Compound 13 EGFR Inhibition-9.62 ± 1.146.43 ± 0.72-[1]
Compound 20 VEGFR-2 Inhibition8.27-7.449.99[1]
Compound 4a VEGFR-2 Inhibition3.84-5.617.92[2]
OMS5 PI3Kδ Inhibition39.5122.13--[3][4]
OMS14 PI3Kδ Inhibition61.0334.09--[3][4]
Riluzole Glutamate Release Inhibition7.72>100-17.97[5][6][7]
Sorafenib (Standard) Multi-kinase Inhibitor4.17-5.234.50[2]
GW5074 (Reference) c-Raf Inhibitor----[8][9]

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data for compounds 13, 20, 4a, OMS5, and OMS14 are for representative 2-aminobenzothiazole derivatives and not for this compound.

Comparative Analysis in Kinase Inhibition

The anticancer activity of many benzothiazole derivatives is linked to their ability to inhibit specific protein kinases. Pim-1, a serine/threonine kinase, and JAK2, a tyrosine kinase, are both implicated in cancer progression and are potential targets for benzothiazole-based inhibitors.

Table 2: In Vitro Kinase Inhibitory Activity of Thiazole and Benzothiazole Derivatives
Compound ClassTarget KinaseIC₅₀ (nM)Reference
Thiazolidine-2,4-dione CongenerPim-113[10]
2,5-disubstituted-1,3,4-oxadiazole derivativePim-117[11]
Thiazole-based chalcone (Compound 25)JAK2Selective Inhibitor (IC₅₀ not specified)[12]
4,5-dimethyl thiazole analogJAK22.5[12]

Experimental Protocols

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HCT-116, HepG2) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, Riluzole) and incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: Metabolically active cells will reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved in a solubilization solution, such as DMSO or isopropanol.[13]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.

cluster_workflow MTT Assay Workflow Cell_Seeding Seed cells in 96-well plate Incubation_1 Incubate 24h Cell_Seeding->Incubation_1 Compound_Addition Add test compounds Incubation_1->Compound_Addition Incubation_2 Incubate 48-72h Compound_Addition->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate 2-4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: General workflow for in vitro cytotoxicity benchmarking.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), while a higher luminescence signal indicates inhibition of the kinase by the test compound.

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO only) and a positive control (a known inhibitor of the target kinase).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase enzyme (e.g., Pim-1, JAK2), a suitable peptide substrate, and assay buffer.

  • Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The percentage of inhibition is then calculated relative to the controls.

Signaling Pathways

Benzothiazole derivatives have been shown to modulate several key signaling pathways involved in cell growth, proliferation, and inflammation.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is frequently observed in cancer and inflammatory diseases. Certain benzothiazole derivatives have been identified as inhibitors of JAK kinases, thereby blocking downstream STAT activation.

cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT (Dimer) STAT->STAT_P Dimerizes Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor Benzothiazole Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK/STAT signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell survival, and proliferation. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Some benzothiazole derivatives have been shown to suppress the activation of NF-κB.

cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκB Complex (Inactive) IkB->NFkB_IkB Degradation of IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Regulates Inhibitor Benzothiazole Inhibitor Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental evidence for this compound is not yet widely available, the extensive research on the broader 2-aminobenzothiazole class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The comparative data presented in this guide suggest that this compound is a promising candidate for screening in anticancer and neuroprotection assays. The provided experimental protocols and pathway diagrams offer a solid foundation for researchers to initiate such studies and to benchmark its performance against known inhibitors. Further investigation is warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

head-to-head comparison of different synthetic routes for 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed head-to-head comparison of the primary synthetic routes to 5,6-dimethoxy-1,3-benzothiazol-2-amine, a valuable building block in medicinal chemistry.

This comparison focuses on the classical and most widely cited method for the synthesis of 2-aminobenzothiazoles, which involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen. While various methods exist for the synthesis of the benzothiazole core, the thiocyanation of anilines remains a prevalent and direct approach for obtaining 2-amino substituted derivatives.

Route 1: Oxidative Cyclization of 3,4-dimethoxyaniline

The most direct and commonly referenced method for the synthesis of this compound is the oxidative cyclization of 3,4-dimethoxyaniline. This reaction is typically carried out using a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), and a halogen, most commonly bromine, in an acidic medium like glacial acetic acid.

The reaction proceeds through the in-situ formation of thiocyanogen ((SCN)₂), which then electrophilically attacks the aromatic ring of the aniline. Subsequent intramolecular cyclization and aromatization lead to the desired 2-aminobenzothiazole derivative.

Experimental Data
ParameterRoute 1: Oxidative Cyclization
Starting Material 3,4-dimethoxyaniline
Key Reagents Potassium thiocyanate (KSCN), Bromine (Br₂)
Solvent Glacial Acetic Acid
Reaction Temperature Typically maintained at low temperatures (0-5 °C) during bromine addition, followed by stirring at room temperature.
Reaction Time Several hours
Reported Yield Moderate to good (specific yield for this compound requires experimental determination, but related syntheses report yields in the range of 60-80%).
Purification Neutralization followed by recrystallization from a suitable solvent like ethanol.
Experimental Protocol

Synthesis of this compound from 3,4-dimethoxyaniline

Caution: This reaction involves bromine, which is highly corrosive and toxic. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Dissolution of Starting Materials: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dimethoxyaniline (1 mole equivalent) and potassium thiocyanate (2 mole equivalents) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath with constant stirring.

  • Bromine Addition: Slowly add a solution of bromine (1 mole equivalent) in glacial acetic acid from the dropping funnel to the cooled reaction mixture. The rate of addition should be controlled to maintain the temperature below 10 °C.

  • Reaction: After the complete addition of bromine, continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into a beaker of crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) until the pH is alkaline.

  • Precipitation and Filtration: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Signaling Pathway Diagram

Synthesis_Route_1 cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up and Purification 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Mixing Mixing and Cooling (0-5 °C) 3,4-Dimethoxyaniline->Mixing KSCN Potassium Thiocyanate KSCN->Mixing Br2 Bromine Bromine_Addition Slow Bromine Addition Br2->Bromine_Addition AcOH Glacial Acetic Acid (Solvent) AcOH->Mixing Mixing->Bromine_Addition Stirring Stirring at Room Temperature Bromine_Addition->Stirring Quenching Quenching on Ice Stirring->Quenching Neutralization Neutralization (Base) Quenching->Neutralization Filtration Filtration and Washing Neutralization->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product This compound Recrystallization->Product

Caption: Oxidative cyclization of 3,4-dimethoxyaniline.

Alternative Synthetic Routes

While the oxidative cyclization of anilines is a primary method, other strategies for the synthesis of the benzothiazole scaffold are known in the literature. These often involve the use of 2-aminothiophenol derivatives as key intermediates.

Route 2: From 2-Amino-4,5-dimethoxythiophenol

This conceptual route would involve the cyclization of a pre-formed 2-amino-4,5-dimethoxythiophenol with a cyanogen source, such as cyanogen bromide (BrCN).

Challenges: The synthesis of the starting 2-amino-4,5-dimethoxythiophenol can be a multi-step and challenging process, which may make this route less direct than Route 1.

Experimental Data Comparison

Logical Relationship Diagram

Logical_Relationship cluster_route1 Route 1: Oxidative Cyclization cluster_route2 Route 2: From Aminothiophenol (Conceptual) Target_Molecule This compound Aniline_Start 3,4-Dimethoxyaniline (Readily Available) Route1_Process One-pot reaction with KSCN and Bromine Aniline_Start->Route1_Process Route1_Process->Target_Molecule Direct & Common Thiophenol_Start 2-Amino-4,5-dimethoxythiophenol (Requires Synthesis) Route2_Process Cyclization with Cyanogen Bromide Thiophenol_Start->Route2_Process Route2_Process->Target_Molecule Less Direct

Evaluating the Off-Target Effects of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a drug candidate from discovery to clinical application is fraught with challenges, one of the most significant being the characterization of its off-target effects. Unintended interactions with cellular components can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology. This guide provides a comparative framework for evaluating the off-target profile of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a member of a chemical class known for a wide spectrum of biological activities.[][2]

Due to the limited publicly available experimental data on the specific target profile of this compound, this guide employs a predictive approach, contextualized by comparison with structurally related compounds with known off-target profiles. This methodology allows for a preliminary assessment and informs the design of subsequent experimental validation studies.

Compound Profiles

Target Compound: this compound

The benzothiazole scaffold is a common feature in many biologically active molecules, including numerous kinase inhibitors.[3][4][5][6] Given the structural similarities to known kinase inhibitors and the activity of related compounds, it is hypothesized that the primary biological targets of this compound are likely to be within the human kinome.

Compound NameStructurePutative Primary Target Class
This compoundC9H10N2O2SProtein Kinases

Structure of this compound.[7]

Alternative Compounds for Comparison

To provide context for the predicted off-target profile of this compound, two alternative compounds have been selected:

  • Riluzole: A structurally related benzothiazole approved for the treatment of amyotrophic lateral sclerosis (ALS).[8] Its mechanism of action is complex, involving the inhibition of glutamate release and voltage-dependent sodium channels.[8][9] More recently, it has been identified as an inhibitor of protein kinase CK1δ.[10][11]

  • A Selective Kinase Inhibitor (Hypothetical Benzothiazole-Based Inhibitor "BKI-1"): For a more direct comparison within the kinase inhibitor class, we will use a hypothetical, yet representative, benzothiazole-based kinase inhibitor, "BK-1". The off-target profile for BK-1 will be based on publicly available data for similar selective kinase inhibitors.

Off-Target Profile Comparison

The following table summarizes the known and predicted off-target profiles of the three compounds. The data for this compound is presented as a predictive profile generated through in silico methods.

Table 1: Comparative Off-Target Profiles

Target ClassThis compound (Predicted)Riluzole (Experimental)BKI-1 (Hypothetical Experimental)
Primary Target(s) Protein Kinase(s)Voltage-gated sodium channels, Glutamate receptors (modulator), Protein Kinase CK1δ[8][10][12]Specific Tyrosine Kinase (e.g., EGFR)
Key Off-Targets Other Kinase Families (e.g., CMGC, TKL), NQO2Limited publicly available broad kinase screening data.Other Tyrosine Kinases (e.g., VEGFR, PDGFR), Serine/Threonine Kinases (at higher concentrations)
Selectivity Score (Predicted/Known) ModerateBroad/ComplexHigh

Note: The off-target profile for this compound is predictive and requires experimental validation.

In Silico Off-Target Prediction Methodology

In the absence of experimental data, computational methods provide a powerful tool for predicting potential off-target interactions.[13][14] A typical workflow for in silico off-target prediction is as follows:

cluster_0 In Silico Off-Target Prediction Workflow A Input: 2D Structure of This compound B Ligand-Based Screening A->B C Structure-Based Screening (Docking) A->C D Similarity Search (e.g., Tanimoto similarity) B->D E Pharmacophore Modeling B->E F Panel of Known Protein Structures C->F G Database of Known Ligand-Target Interactions (e.g., ChEMBL, PubChem) D->G E->G I Confidence Scoring & Ranking F->I G->I H Predicted Off-Target Profile I->H

In Silico Off-Target Prediction Workflow.

This workflow combines ligand-based methods (comparing the compound's structure to molecules with known targets) and structure-based methods (docking the compound into the binding sites of a panel of proteins) to generate a ranked list of potential off-targets.[15][16]

Experimental Protocols for Off-Target Evaluation

The following are detailed methodologies for key experiments to validate predicted off-target interactions and comprehensively profile a compound's selectivity.

Kinase Profiling Assay (Luminescence-Based)

This assay determines the inhibitory activity of a compound against a broad panel of protein kinases.

  • Principle: The assay measures the amount of ATP remaining after a kinase reaction. Inhibition of the kinase results in a higher ATP concentration, leading to a stronger luminescent signal.

  • Materials:

    • Test compound (this compound)

    • Kinase panel (e.g., KINOMEscan™, Promega Kinase Selectivity Profiling Systems)[17][18]

    • Substrates for each kinase

    • ATP

    • Kinase assay buffer

    • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the test compound dilutions, positive control (a known broad-spectrum kinase inhibitor), and a DMSO vehicle control.

    • Add the kinase, substrate, and ATP solution to initiate the reaction.

    • Incubate at room temperature for the specified time (e.g., 1 hour).

    • Add the ATP detection reagent.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for the inhibited kinases.

cluster_1 Kinase Profiling Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, & ATP to Plate A->B C Incubate B->C D Add Luminescence Reagent C->D E Measure Signal D->E F Data Analysis (IC50) E->F

Kinase Profiling Experimental Workflow.
Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can confirm target engagement in a cellular environment.

  • Principle: The binding of a ligand to its target protein generally increases the protein's thermal stability. This stabilization can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

  • Materials:

    • Cultured cells expressing the target protein(s)

    • Test compound

    • Cell lysis buffer

    • Antibodies against the target protein(s)

    • Western blotting or mass spectrometry equipment

  • Procedure:

    • Treat cultured cells with the test compound or a vehicle control.

    • Harvest the cells and resuspend them in a buffer.

    • Heat aliquots of the cell suspension to a range of temperatures (e.g., 40-70°C).

    • Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or mass spectrometry.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phenotypic Screening

Phenotypic screening can reveal unexpected off-target effects by assessing the compound's impact on cellular phenotypes.[10][19]

  • Principle: High-content imaging and analysis are used to quantify changes in cellular morphology, protein localization, or other phenotypic markers in response to compound treatment.

  • Materials:

    • A diverse panel of cell lines (e.g., cancer cell lines, primary cells)

    • Test compound

    • Fluorescent dyes or antibodies to label cellular components (e.g., nucleus, cytoskeleton, specific organelles)

    • High-content imaging system

    • Image analysis software

  • Procedure:

    • Plate the cell lines in multi-well plates.

    • Treat the cells with a range of concentrations of the test compound.

    • After an appropriate incubation period, fix and stain the cells with fluorescent labels.

    • Acquire images using a high-content imaging system.

    • Analyze the images to quantify a variety of phenotypic parameters.

    • Compare the phenotypic profiles of the treated cells to those of control cells to identify significant changes.

Signaling Pathway Considerations

The predicted off-target effects of a compound can be mapped onto known signaling pathways to anticipate its potential cellular consequences. For a compound with predicted kinase inhibitory activity, it is crucial to consider its impact on major signaling cascades.

cluster_2 Hypothetical Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (Primary Target) Ras Ras RTK->Ras PI3K PI3K (Off-Target 2) RTK->PI3K Raf Raf (Off-Target 1) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Conceptual Kinase Signaling Pathway.

This diagram illustrates how a compound targeting a receptor tyrosine kinase might also have off-target effects on other kinases within the same or parallel pathways, leading to a complex cellular response.

Conclusion

The evaluation of off-target effects is a critical step in the preclinical development of any new chemical entity. For this compound, where experimental data is sparse, a combination of in silico prediction and comparison with well-characterized analogs provides a robust starting point. The methodologies outlined in this guide offer a comprehensive approach to first predict and then experimentally validate the off-target profile of this and other novel compounds, ultimately leading to a more complete understanding of their therapeutic potential and safety profile.

References

Lack of Sufficient Data for a Comprehensive Review of 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review and meta-analysis of studies concerning 5,6-dimethoxy-1,3-benzothiazol-2-amine could not be conducted due to a notable absence of published experimental data on this specific compound.

Despite a thorough search of available scientific literature, no dedicated studies providing quantitative data on the biological activity, efficacy, or mechanism of action for this compound were identified. The existing body of research on benzothiazole derivatives is extensive, with numerous publications detailing the synthesis and pharmacological evaluation of various analogues.[1][2][3][4][5][6][7][8][9][10][11][12][13][14] However, this research has largely focused on other substituted benzothiazoles, leaving this compound uncharacterized in the public domain.

The broader class of benzothiazoles has been investigated for a wide range of therapeutic applications, including but not limited to:

  • Anticancer: Certain benzothiazole derivatives have shown potent antineoplastic activity.[6][7][9]

  • Anti-inflammatory: The benzothiazole scaffold is a feature of compounds with significant anti-inflammatory properties.[8][10]

  • Antimicrobial: Various derivatives have been synthesized and tested for their efficacy against bacterial and fungal pathogens.[1][4]

While the general synthesis and potential biological activities of the benzothiazole core are well-documented, the specific substitutions at the 5 and 6 positions with methoxy groups, in combination with the 2-amino group, have not been the subject of detailed investigation in the available literature.

Proposed Alternative for Comparative Analysis

Given the lack of data for the requested compound, we propose to create a comprehensive comparison guide on a closely related and well-studied benzothiazole derivative for which a substantial amount of experimental data is available. A potential candidate for such a review is the family of 6-substituted-2-aminobenzothiazoles , which includes derivatives with single methoxy, fluoro, or chloro substitutions. These compounds have been more extensively studied, and sufficient data exists to perform a comparative analysis of their biological activities, experimental protocols, and mechanisms of action.

Should you, the researchers, scientists, and drug development professionals, be interested in a comparison guide on this or another well-documented benzothiazole derivative, we would be pleased to proceed with gathering and presenting the relevant data in the requested format, including structured tables and Graphviz diagrams.

References

Safety Operating Guide

Navigating the Safe Disposal of 5,6-dimethoxy-1,3-benzothiazol-2-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible management and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,6-dimethoxy-1,3-benzothiazol-2-amine, a compound often utilized in various research applications. The following procedures are based on established safety data for analogous benzothiazole and amine compounds.

Immediate Safety Considerations

Before initiating any disposal procedures, it is crucial to recognize the potential hazards associated with this compound. Based on data for similar benzothiazole derivatives, this compound should be handled with care.[1] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area or under a chemical fume hood.[1]

Quantitative Hazard and Disposal Information

The following table summarizes the hazard classifications for similar benzothiazole compounds, which should be considered as indicative for this compound in the absence of a specific Safety Data Sheet (SDS).

Hazard ClassificationGHS PictogramPrecautionary StatementDisposal Recommendation
Acute Toxicity, Oral (Category 3/4)Skull and Crossbones or Exclamation MarkP301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.Dispose of contents/container to an approved waste disposal plant.[2][3]
Acute Toxicity, Dermal (Category 3)Skull and CrossbonesP280: Wear protective gloves/ protective clothing.Dispose of contents/container to an approved waste disposal plant.[2][3]
Acute Toxicity, Inhalation (Category 4)Exclamation MarkP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]Dispose of contents/container to an approved waste disposal plant.[2][3]
Serious Eye Irritation (Category 2A)Exclamation MarkP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]Dispose of contents/container to an approved waste disposal plant.[2][3]
Hazardous to the Aquatic EnvironmentNone specified, but caution advisedP273: Avoid release to the environment.Do not dispose of in drains, sewers, or the environment.[5]

Experimental Protocol: Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility, likely via incineration.[1]

1. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., weighing boats, filter paper, contaminated PPE) in a designated, compatible, and sealable container.[5][6]

  • The container must be clearly labeled as "Hazardous Waste" and specify the full chemical name: "this compound".[1]

  • As an amine, this waste should be kept separate from other chemical wastes, especially acids and oxidizing agents, to prevent hazardous reactions.[5][7]

2. Container Management:

  • Use the original container if it is in good condition, or a container made of a compatible material.[6][7] Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[6][7]

  • Store the sealed container in a cool, well-ventilated area, away from direct sunlight and heat sources.[5]

  • Utilize secondary containment to mitigate potential spills.[6]

3. Disposal of Empty Containers:

  • An empty container that has held this compound must be treated as hazardous waste.

  • Triple rinse the container with a suitable solvent (e.g., methanol, acetone) that can dissolve the residue.[6][8]

  • Collect all the rinsate and dispose of it as hazardous waste along with the primary chemical waste.[6][7]

  • After triple rinsing and ensuring the container is free of residue, deface the original labels and dispose of it as regular trash or according to your institution's guidelines.[6][8]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[1][5]

  • Provide them with a complete list of the waste contents. Since a specific SDS is not available, provide the SDS for a closely related compound like 2-aminobenzothiazole and clearly indicate the waste is this compound.

5. Spill Preparedness:

  • Maintain a spill kit with appropriate absorbent materials and neutralizing agents for amines readily available.[5]

  • Ensure all personnel are trained in spill response procedures and the proper use of PPE.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Disposal cluster_empty Empty Container start Start: Have 5,6-dimethoxy- 1,3-benzothiazol-2-amine waste wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect Waste in a Designated, Labeled Container wear_ppe->collect_waste segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) collect_waste->segregate is_container_empty Container Empty? collect_waste->is_container_empty store Store in a Cool, Well-Ventilated Area segregate->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact EHS or Licensed Hazardous Waste Contractor secondary_containment->contact_ehs provide_info Provide Waste Information contact_ehs->provide_info pickup Arrange for Pickup provide_info->pickup end End: Proper Disposal pickup->end is_container_empty->store No triple_rinse Triple Rinse with Appropriate Solvent is_container_empty->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container as Regular Trash triple_rinse->dispose_container collect_rinsate->collect_waste Add to Waste

References

Personal protective equipment for handling 5,6-dimethoxy-1,3-benzothiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,6-dimethoxy-1,3-benzothiazol-2-amine was not publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar benzothiazole derivatives. It is imperative to conduct a thorough, site-specific risk assessment and consult the direct supplier for a compound-specific SDS before handling. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data from analogous compounds, this compound should be handled as a potentially hazardous substance. Potential hazards include acute toxicity if swallowed or in contact with skin, and serious eye irritation.[1][2] Inhalation of dust may also be harmful.[2] A comprehensive PPE plan is critical to minimize exposure.

Summary of Recommended Personal Protective Equipment

OperationEngineering ControlsHand ProtectionEye/Face ProtectionRespiratory ProtectionSkin and Body Protection
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Neoprene Gloves (double-gloving recommended)Safety Glasses with Side Shields or GogglesN95 or higher-rated respirator if not in a ventilated enclosureLab Coat
Solution Preparation and Handling Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesRequired if vapors/aerosols are generatedLab Coat
Spill Cleanup (Small) Well-ventilated areaNitrile or Neoprene GlovesChemical Safety Goggles and Face ShieldAir-purifying respirator with appropriate cartridgesChemical-resistant suit, boots
Spill Cleanup (Large) Evacuate area and contact Environmental Health & SafetyAs per EHS guidanceAs per EHS guidanceAs per EHS guidanceAs per EHS guidance

Operational Plan: Safe Handling Procedures

Adherence to the following step-by-step procedures is mandatory to ensure safety and minimize exposure.

1. Preparation:

  • Designate a specific area within a chemical fume hood for handling the compound.

  • Ensure all necessary PPE is readily available and inspected for integrity before use.

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Assemble all required equipment (spatulas, glassware, etc.) within the fume hood before commencing work.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations within a certified chemical fume hood or a ventilated balance enclosure to control dust.[3]

  • Use dedicated, clearly labeled spatulas and tools to prevent cross-contamination.

  • Handle the solid compound gently to avoid generating dust.

3. Dissolution and Reaction:

  • When dissolving the solid, add it slowly and carefully to the solvent within the fume hood to prevent splashing.

  • If heating is necessary, use a well-controlled heating mantle and a condenser to contain any vapors.

4. Post-Handling:

  • Thoroughly decontaminate all equipment and the work surface with an appropriate solvent, followed by washing with soap and water.

  • Wash hands and any exposed skin thoroughly with soap and water after completing the work.

  • Remove and wash contaminated clothing before reuse.[4]

Emergency Procedures

First Aid Measures:

  • If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Collection: Collect all waste material, including excess compound, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[5] Always follow all federal, state, and local environmental regulations.[5] Do not dispose of down the drain.[1][5]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure prep1 Don Personal Protective Equipment (PPE) prep2 Prepare Designated Work Area in Fume Hood prep1->prep2 prep3 Verify Emergency Equipment Accessibility prep2->prep3 handling1 Weigh Compound in Ventilated Enclosure prep3->handling1 handling2 Transfer Compound for Experiment handling1->handling2 handling3 Perform Experimental Procedure handling2->handling3 cleanup1 Decontaminate Equipment and Work Area handling3->cleanup1 cleanup2 Segregate and Label Hazardous Waste cleanup1->cleanup2 cleanup3 Dispose of Waste via Licensed Contractor cleanup2->cleanup3 post1 Doff PPE cleanup3->post1 post2 Wash Hands Thoroughly post1->post2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.